4-methoxy-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUMJEKBMVREKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-1H-indole-2-carbaldehyde (CAS: 213682-04-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the methoxy substituent on the indole nucleus, render it a versatile precursor for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of Methoxyindoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group onto the indole ring, as seen in this compound, significantly influences the molecule's reactivity and biological activity. The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions. This heightened reactivity, combined with the inherent biological relevance of the indole nucleus, makes methoxy-substituted indoles valuable intermediates in the synthesis of complex molecular architectures with therapeutic potential. These derivatives have been instrumental in the development of agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 213682-04-3 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | Solid | |
| Storage Temperature | -20°C, sealed storage, away from moisture |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet in the range of 9.5-10.5 ppm), the protons on the pyrrole and benzene rings of the indole nucleus, and a singlet for the methoxy group protons (typically around 3.8-4.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern. For instance, data for a related compound, 1-benzyl-1H-indole-3-carbaldehyde, shows the aldehydic proton at 10.01 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-195 ppm). Signals for the aromatic carbons and the methoxy carbon (around 55-60 ppm) will also be present. For comparison, the carbonyl carbon of 1H-indole-3-carbaldehyde appears at 185.34 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a sharp to broad band around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indole ring.
Synthesis of this compound
The introduction of a formyl group onto the indole nucleus can be achieved through several established synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the indole ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][4] The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The electron-donating methoxy group at the 4-position of the indole ring is expected to direct the formylation primarily to the C3 position. However, formylation at the C2 position can also occur, and reaction conditions can be optimized to favor the desired isomer.
General Vilsmeier-Haack Reaction Workflow:
Caption: General workflow for the Vilsmeier-Haack formylation.
Experimental Protocol (General):
-
To a cooled solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature.
-
Stir the mixture to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-methoxyindole in a suitable solvent to the Vilsmeier reagent.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).[5]
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Formylation via Lithiation
An alternative and often highly regioselective method for the formylation of indoles is through directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like DMF.[6] This method typically involves the deprotonation of the indole nucleus at a specific position using a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), followed by the introduction of the formyl group. The directing effect of existing substituents plays a crucial role in determining the site of lithiation.
General Lithiation and Formylation Workflow:
Caption: General workflow for formylation via lithiation.
Experimental Protocol (General):
-
Protect the nitrogen of 4-methoxyindole with a suitable protecting group (e.g., Boc, Ts) to prevent N-lithiation.
-
Dissolve the N-protected 4-methoxyindole in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.
-
Stir the reaction mixture at low temperature to allow for complete lithiation. The position of lithiation will be directed by the methoxy group and the N-protecting group.
-
Add anhydrous N,N-dimethylformamide (DMF) to the solution of the lithiated indole.[7]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by standard methods.
-
Deprotect the indole nitrogen if necessary.
Reactivity and Synthetic Applications
The aldehyde functionality at the C2 position of this compound is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-methoxy-1H-indol-2-yl)methanol.
-
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of various substituted alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.
Role in the Synthesis of Bioactive Molecules
Indole-2-carbaldehydes are crucial precursors in the synthesis of a variety of biologically active compounds. While specific examples detailing the use of this compound are not prevalent in the initial search results, the general utility of this class of compounds is well-established. They serve as key intermediates in the synthesis of:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional group versatility of indole-2-carbaldehydes allows for their incorporation into complex structures designed to interact with biological targets involved in cancer progression.
-
Antiviral Compounds: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV integrase.[8] The aldehyde functionality can be elaborated to introduce pharmacophores that are essential for antiviral activity.
-
Neurological Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for neurological and psychiatric disorders.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established formylation methods, and its aldehyde functionality provides a gateway to a wide range of chemical transformations. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this important indole derivative.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound | 213682-04-3 | NIA68204 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-1H-indole-2-carbaldehyde: A Scoping Review of Potential Biological Activities and a Guide for Future Research
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 4-methoxy-1H-indole-2-carbaldehyde. While direct experimental data on this specific molecule is limited in current scientific literature, this paper synthesizes the wealth of information available for structurally related indole derivatives to project its likely pharmacological profile. By examining the established anticancer, antimicrobial, and anti-inflammatory properties of analogous compounds, we delineate promising avenues for future research and provide detailed, field-proven experimental protocols to facilitate the investigation of this compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped biological landscape of substituted indole-2-carbaldehydes.
Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The versatility of the indole ring system, with its unique electronic properties and ability to participate in various intermolecular interactions, has made it a fertile ground for the discovery of novel therapeutic agents. Modifications to the indole core, such as the introduction of methoxy and carbaldehyde functionalities, can profoundly influence the biological activity of the resulting molecule.[2]
This guide focuses on the specific, yet under-investigated, molecule This compound . While its close isomer, 5-methoxy-1H-indole-2-carbaldehyde, has been reported to possess cytotoxic activity against human tumor cells, a detailed biological characterization of the 4-methoxy variant is conspicuously absent from the literature.[3] This paper aims to bridge this knowledge gap by providing a structured framework for investigating its potential biological activities, drawing upon the established pharmacology of related compounds.
Projected Biological Activities and Mechanistic Insights
Based on the extensive research into substituted indole derivatives, we can project several key biological activities for this compound. The following sections explore these potential activities and their underlying mechanisms, providing a rationale for future experimental validation.
Anticancer Potential: A Multi-faceted Approach to Cytotoxicity
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives of indole-2-carbaldehyde, in particular, have shown promise. The presence of the methoxy group at the 4-position is likely to modulate this activity.
2.1.1. Inhibition of Tubulin Polymerization
A primary mechanism by which many indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis. Several classes of indole-containing compounds, including aroylindoles and arylthioindoles, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][7]
Workflow for Investigating Tubulin Polymerization Inhibition:
Caption: Logical flow for evaluating apoptosis induction.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Indole derivatives have a long history as antimicrobial agents. [8]The indole-2-carboxamide scaffold, in particular, has been extensively explored for its potent activity against a range of bacteria, including Mycobacterium tuberculosis. [9]The aldehyde functionality at the 2-position of this compound could serve as a reactive site for interaction with microbial targets. Furthermore, methoxy-substituted benzaldehydes have demonstrated antimicrobial properties. [10] Projected Antimicrobial Spectrum and Rationale:
| Microorganism Type | Projected Activity | Rationale |
| Gram-positive bacteria | Moderate to Good | The indole nucleus is a common feature in antibiotics targeting Gram-positive bacteria. |
| Gram-negative bacteria | Possible | Activity may be limited by the outer membrane barrier, but some indole derivatives have shown efficacy. |
| Fungi | Possible | Methoxybenzaldehyde derivatives have shown antifungal activity. [10] |
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Indole derivatives have emerged as promising anti-inflammatory agents. [11]For instance, indole-4-carboxaldehyde has been shown to attenuate methylglyoxal-induced hepatic inflammation by downregulating the expression of pro-inflammatory genes. [12]Given the structural similarity, this compound may also possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways like MAPK.
Experimental Protocols: A Guide to Validation
To empirically validate the projected biological activities of this compound, the following detailed protocols are provided. These methods are based on well-established and widely accepted assays in the field.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in vitro.
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.
-
Plate Setup: In a pre-warmed 96-well plate, add 5 µL of 10x test compound, positive control (e.g., 100 µM Nocodazole), or vehicle control.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for at least 60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the polymerization curves and determine the effect of the compound on the rate and extent of polymerization.
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations for a predetermined time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity compared to the untreated control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of this compound will be intrinsically linked to its chemical structure. Based on SAR studies of related indole derivatives, several key structural features are likely to be important:
-
The Indole-2-carbaldehyde Moiety: The aldehyde at the 2-position can act as a hydrogen bond acceptor and a reactive site. This functionality is often a precursor for the synthesis of more complex, biologically active derivatives such as indole-2-carboxamides. [13]* The 4-Methoxy Group: The position and electronic nature of the methoxy group can significantly impact the molecule's interaction with biological targets. [2]It can influence the overall lipophilicity and hydrogen bonding capacity of the compound.
Future research should focus on a systematic evaluation of the biological activities outlined in this guide. Should this compound demonstrate promising activity, further studies should include:
-
Lead Optimization: Synthesis and screening of a library of analogs with modifications at the indole nitrogen, the methoxy group, and the carbaldehyde to improve potency and selectivity.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, or inflammation.
-
Target Identification and Validation: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of the vast body of research on related indole derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Its structural features point towards likely anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a scientifically grounded framework and detailed experimental protocols to empower researchers to unlock the therapeutic potential of this intriguing molecule. The exploration of this compound and its derivatives represents a promising frontier in the ongoing quest for novel and effective therapeutic agents.
References
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (URL: [Link])
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. (URL: [Link])
- Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - Lookchem. (URL: [Link])
- MBH reaction of N‐substituted indole‐2‐carboxaldehydes and utility of...
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central. (URL: [Link])
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. (URL: [Link])
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (URL: [Link])
- Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde | lookchem. (URL: [Link])
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (URL: [Link])
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (URL: [Link])
- Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed. (URL: [Link])
- Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton | Request PDF - ResearchG
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH. (URL: [Link])
- Tubulin polymerization inhibitors - Articles - BioWorld. (URL: [Link])
- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC). (URL: [Link])
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchG
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])
- (PDF)
- Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (URL: [Link])
- Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC - PubMed Central. (URL: [Link])
- Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - MDPI. (URL: [Link])
- Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - PMC - NIH. (URL: [Link])
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])
- Bioactive Compounds: Antioxidant, Antibacterial, Anti-inflammatory Modul
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem. (URL: [Link])
- Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies - MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | WAA77881 [biosynth.com]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors | MDPI [mdpi.com]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Introduction: The Strategic Importance of the Indole Scaffold
An In-depth Technical Guide to 4-methoxy-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that bind to a wide array of biological targets.[3] Within this vast chemical space, substituted indole-2-carbaldehydes represent a particularly valuable class of synthetic intermediates. The aldehyde functionality at the C2 position serves as a versatile chemical handle for constructing more complex molecular architectures, while substituents on the benzene ring, such as a methoxy group, allow for the fine-tuning of steric and electronic properties to optimize biological activity.[1][4]
This guide focuses on This compound (CAS No: 213682-04-3), a key building block whose strategic placement of the electron-donating methoxy group at the C4 position influences the reactivity of the indole ring and presents unique opportunities for derivatization in drug discovery programs.[5] We will explore its synthesis, delve into its chemical reactivity, and survey its applications as a precursor to novel therapeutic agents.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 213682-04-3[5] |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[5] |
| Precautionary Statements | P280, P305+P351+P338, P332+P313[5] |
Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems is the Vilsmeier-Haack reaction.[6][7][8] This reaction is exceptionally well-suited for the synthesis of indole aldehydes due to the high electron density of the indole ring system.
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[9][10] The electron-rich indole then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
The methoxy group at the C4 position is an electron-donating group, which further activates the indole ring towards electrophilic attack. While formylation of indoles typically occurs at the C3 position, substitution at C2 can be achieved, often influenced by reaction conditions or the presence of a protecting group on the indole nitrogen.[7][11]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for indole formylation. Researchers should first perform this on a small scale to optimize conditions.
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 4-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 8).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C2 position is a gateway for a multitude of chemical transformations, making this compound a highly versatile synthetic building block. Its strategic utility lies in its ability to be converted into a wide range of other functional groups and to participate in carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-1H-indole-2-carboxylic acid, a valuable scaffold for developing inhibitors of enzymes like HIV-1 integrase.[3]
-
Reduction: Reduction of the aldehyde yields 4-methoxy-1H-indol-2-yl)methanol, which can be used in further synthetic manipulations.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of C2-aminomethyl indoles.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C2 position by forming carbon-carbon double bonds, leading to vinyl-indoles.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel or similar condensations to build more complex heterocyclic systems. For example, reaction with anthranilamide can yield indolylquinazolinones, a class of compounds with reported antibacterial activity.[12]
Caption: Key synthetic transformations of the core scaffold.
Applications in Medicinal Chemistry and Drug Discovery
While specific research on the biological activity of derivatives from this compound is an emerging field, the broader class of substituted indoles is well-established in pharmacology. The strategic positioning of the methoxy group and the C2-aldehyde handle suggests significant potential in several therapeutic areas.
-
Anticancer Agents: The indole scaffold is present in many natural and synthetic anticancer agents. The ability to generate diverse libraries of compounds from this compound makes it a promising starting point for screening against various cancer cell lines. Derivatives of the related 4-methoxy-2,2′-bipyrrole-5-carbaldehyde have been identified as intermediates for compounds with potent biological activities, highlighting the value of the methoxy-pyrrolic aldehyde motif.[13][14]
-
Antiviral Scaffolds: As previously mentioned, indole-2-carboxylic acids are a promising scaffold for the development of HIV-1 integrase inhibitors.[3] The oxidation of this compound provides direct access to this class of compounds, where the C4-methoxy group can be explored for its impact on binding affinity and pharmacokinetic properties.
-
Antibacterial Agents: Indolylquinazolinones, which can be synthesized from indole aldehydes, have demonstrated significant activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The synthesis of a focused library of these compounds starting from this compound could lead to the discovery of novel antibacterial leads.
The lack of extensive, specific data on derivatives of this particular scaffold highlights a significant opportunity for future research.[1] A systematic exploration of its chemical space is warranted to unlock its full therapeutic potential.
Conclusion and Future Outlook
This compound is a strategically important and versatile building block for chemical synthesis and drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its C2-aldehyde group provide a robust platform for generating diverse molecular architectures. The presence of the C4-methoxy group offers a handle for modulating the electronic and steric properties of the indole core, which is critical for optimizing interactions with biological targets.
For researchers and drug development professionals, this compound represents not just an intermediate, but a gateway to novel chemical space. Future efforts should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds. Such studies are essential to fully exploit the potential of this compound in the development of next-generation therapeutics.
References
- 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Medicinal Chemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
- 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - Frontiers. (2023, August 23).
- 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem. (n.d.).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.).
- (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. (2025, October 12).
- (PDF) 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - ResearchGate. (2025, August 6).
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (n.d.).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. (2024, May 8).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 213682-04-3 | NIA68204 [biosynth.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of methoxy-activated indoles
An In-depth Technical Guide to the Discovery and History of Methoxy-Activated Indoles
Authored by Gemini, Senior Application Scientist
Foreword: From Ancient Dyes to Modern Drugs
The story of the indole nucleus is a remarkable journey through the annals of chemistry. It begins not in a pristine laboratory, but with the vibrant blue dye, indigo, a substance of commerce and artistry for centuries.[1] The chemical unraveling of this dye in the 19th century by chemists like Adolf von Baeyer, who first isolated indole in 1866 by reducing oxindole with zinc dust, laid the foundation for a field of study that would become profoundly important.[1][2][3][4] Indole, a deceptively simple bicyclic aromatic heterocycle, is now recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless natural products, alkaloids, and pharmaceuticals.[3][5]
This guide delves into a specific, yet critically important, subset of this vast family: the methoxy-activated indoles. The introduction of a methoxy (-OCH₃) group onto the indole's benzene ring is not a trivial substitution. This electron-donating group fundamentally alters the molecule's electronic properties, enhancing its reactivity and often imparting significant biological activity.[6][7] Many naturally occurring and synthetic indoles featuring this modification have demonstrated potent pharmacological effects, from the regulation of circadian rhythms to anti-inflammatory and anti-cancer properties.[6][7]
For the researcher, scientist, or drug development professional, understanding the history of these compounds is to understand the evolution of synthetic strategy itself. This guide provides a comprehensive exploration of the discovery and key synthetic milestones of methoxy-activated indoles, explaining not just the how but the why behind pivotal experimental choices. We will journey from the classic name reactions that first enabled their creation to the modern methods that allow for their precise and efficient synthesis, providing a robust technical foundation for future innovation.
Part 1: The Foundational Pillars of Methoxyindole Synthesis
The synthesis of the indole ring has been a subject of intense study for over a century, leading to a rich collection of named reactions.[8] The application of these classical methods to methoxy-substituted precursors was a critical step in accessing the diverse isomers of methoxyindole, each with its unique potential.
The Fischer Indole Synthesis (1883): The Workhorse of Indole Chemistry
Discovered by the venerable Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for constructing the indole nucleus.[2][4][9][10] The core principle involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[9][10]
The electron-donating nature of a methoxy group on the phenylhydrazine ring generally facilitates the reaction, particularly when in the para-position (to synthesize 5-methoxyindoles).[9] However, this activation is not without its complexities. A critical insight for any scientist working with this reaction is the potential for "abnormal" side reactions. When using ortho- or meta-methoxy-substituted phenylhydrazones with strong acids like hydrochloric acid (HCl), the methoxy group can be displaced by a chloride ion, leading to chlorinated indole byproducts.[11][12][13][14] This occurs because cyclization can proceed towards the methoxy-substituted carbon, an outcome not typically observed with unsubstituted phenylhydrazones.[12][14] This causality—the interplay between the activating group and the harsh acidic conditions—dictates careful selection of the acid catalyst, with polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) often providing a cleaner reaction profile.[9][11]
Visualizing the Fischer Indole Synthesis Mechanism
Caption: The reaction pathway of the Fischer Indole Synthesis.
Protocol 1: Synthesis of 5-Methoxy-2-methylindole via Fischer Cyclization
This protocol describes a typical procedure using 4-methoxyphenylhydrazine and acetone. The choice of a two-step procedure, where the hydrazone is pre-formed, often improves overall yield by allowing for purification of the intermediate and independent optimization of the critical cyclization step.[11]
Step 1: Formation of Acetone 4-methoxyphenylhydrazone
-
In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-methoxyphenylhydrazine hydrochloride in 100 mL of water.
-
Add 8.2 g (0.1 mol) of sodium acetate and stir until a clear solution is obtained.
-
Cool the solution in an ice bath and add 5.8 g (0.1 mol) of acetone dropwise with continuous stirring.
-
Allow the mixture to stir in the ice bath for 1 hour, during which the phenylhydrazone will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
Place the dried acetone 4-methoxyphenylhydrazone (from Step 1) into a 250 mL flask.
-
Add 50 g of polyphosphoric acid (PPA). Causality Note: PPA is often preferred over mineral acids like HCl to avoid potential side reactions like chlorination.[11]
-
Heat the mixture to 100-120 °C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization to yield 5-methoxy-2-methylindole.[11]
The Madelung Synthesis (1912): High-Temperature Base Cyclization
Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at very high temperatures (200-400 °C).[4][15] The reaction proceeds via the formation of a benzylic carbanion which then attacks the amide carbonyl.[15][16] While the harsh conditions limit its use for substrates with sensitive functional groups, its significance lies in its ability to produce 2-substituted indoles not easily accessible through other means.[15] Modern variations, such as the Smith-Madelung synthesis, utilize organolithium bases at much milder temperatures, greatly expanding the scope to include methoxy-substituted anilines.[15][17]
Visualizing the Madelung Synthesis Workflow
Caption: Key stages of the (modern) Madelung Indole Synthesis.
The Nenitzescu Indole Synthesis (1929): Accessing the Bioactive Core
First reported by Costin Nenitzescu in 1929, this reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[18][19] This synthesis is particularly relevant to our topic because 5-hydroxyindoles are the direct precursors to 5-methoxyindoles via simple methylation. Furthermore, the 5-hydroxyindole scaffold is the foundation for numerous biochemically vital molecules, including the neurotransmitter serotonin.[6][18] The mechanism involves a Michael addition, followed by a nucleophilic attack by the enamine and subsequent elimination.[18]
Protocol 2: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
This protocol provides a foundational method for accessing the 5-hydroxyindole core, which can be subsequently O-methylated to the corresponding 5-methoxyindole.
-
In a 500 mL flask, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 200 mL of acetone.
-
Add 12.9 g (0.1 mol) of ethyl β-aminocrotonate to the solution.
-
Stir the mixture at room temperature. The reaction is often exothermic and the solution will darken. Continue stirring for 24-48 hours, monitoring by TLC.
-
The product will begin to precipitate from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone and then with diethyl ether to remove unreacted starting materials and byproducts.
-
The resulting solid is ethyl 5-hydroxy-2-methylindole-3-carboxylate, which can be used in the next step without further purification or can be recrystallized from ethanol.
Other Classical Routes: Reissert and Beyond
The Reissert synthesis (1897) provides another pathway, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[20][21][22][23] While robust, its multi-step nature has made it less common than the Fischer synthesis for many applications.
Over time, numerous other methods have been developed. A notable approach involves starting with an indoline and performing a dehydrogenation step, often using a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like mesitylene, to yield the corresponding indole.[24][25] This method was successfully used to prepare 5-, 6-, and 7-methoxyindoles in good yields.[24]
| Synthetic Method | Year | Key Precursors | Typical Conditions | Key Advantage for Methoxyindoles |
| Fischer Synthesis | 1883 | Methoxy-phenylhydrazine + Carbonyl | Acid catalyst (PPA, ZnCl₂) | Versatile and widely applicable for various isomers.[9][10] |
| Reissert Synthesis | 1897 | Methoxy-o-nitrotoluene + Diethyl Oxalate | Base condensation, then reductive cyclization | Access to indole-2-carboxylic acids.[21][22] |
| Madelung Synthesis | 1912 | N-Acyl-methoxy-o-toluidine | Strong base (NaOEt, BuLi), high temp | Access to 2-substituted indoles.[15] |
| Nenitzescu Synthesis | 1929 | Benzoquinone + Enamine | Room temperature, polar solvent | Direct route to 5-hydroxyindoles, precursors to 5-methoxyindoles.[18] |
Part 2: Biological Significance and the Dawn of Methoxyindole-Based Drugs
The interest in methoxy-activated indoles extends far beyond synthetic curiosity. Nature itself produces these compounds for critical biological functions. The most prominent example is melatonin (N-acetyl-5-methoxytryptamine) , a hormone derived from serotonin that is responsible for regulating sleep-wake cycles and blood pressure.[6] The biosynthetic pathway from the essential amino acid tryptophan to serotonin (5-hydroxytryptamine) and then to melatonin provides a beautiful illustration of the biological importance of the 5-hydroxy and 5-methoxyindole core.
Visualizing a Key Biological Pathway
Caption: Biosynthetic relationship of key indolic compounds.
Inspired by these natural scaffolds, medicinal chemists began to synthesize and test novel methoxyindoles. This led to the discovery of landmark drugs:
-
Indomethacin (1963): A potent non-steroidal anti-inflammatory drug (NSAID) featuring a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core.[6][19] It remains a clinically important medication.
-
Oxypertine: A tranquilizer and anti-hypertensive drug built on a methoxyindole framework.[6]
Today, methoxyindoles are indispensable building blocks in drug discovery programs targeting a vast range of diseases.[26][27][28] Different isomers are used to synthesize inhibitors for cancer-related enzymes, HIV integrase, and T-cell kinases, as well as agents for treating neurological disorders.[29][30][31][32] The methoxy group's ability to modulate the indole's electronic character and provide a handle for metabolic pathways makes it a powerful tool for tuning the pharmacological properties of a lead compound.
Conclusion
The history of methoxy-activated indoles is a microcosm of the evolution of organic and medicinal chemistry. From the initial, often challenging, applications of classical reactions like the Fischer synthesis to the development of more refined and milder methods, the journey reflects a continuous drive for efficiency and precision. The discovery of their profound biological roles, from regulating our daily rhythms in the form of melatonin to fighting inflammation as indomethacin, has cemented their status as a cornerstone of modern drug development. For the practicing scientist, a deep appreciation of this history—including the mechanistic nuances and potential pitfalls of foundational syntheses—is not merely academic; it is the bedrock upon which new discoveries are built. The methoxyindole scaffold, born from early investigations into dyes and natural products, will undoubtedly continue to be a source of novel therapeutics and a rich field of scientific inquiry for decades to come.
References
- Nenitzescu indole synthesis. Wikipedia. [Link]
- Indole. Wikipedia. [Link]
- A New Synthesis of Methoxyindoles. J. Chem. SOC. (C), 1966. [Link]
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. [Link]
- Synthesis of 5-methoxy-indole. PrepChem.com. [Link]
- Madelung synthesis. Wikipedia. [Link]
- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Reissert Indole Synthesis. Cambridge University Press. [Link]
- Synthesis, reactivity and biological properties of methoxy-activated indoles.
- Preparation method of 5-methoxyindole.
- Fischer indole synthesis. Wikipedia. [Link]
- Synthesis and Chemistry of Indole. SlideShare. [Link]
- Indoles – New Reactions and Synthesis. The University of Manchester. [Link]
- Indole synthesis: a review and proposed classification.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. J-Stage. [Link]
- SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIV
- A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. [Link]
- Recent advances in the Nenitzescu indole synthesis (1990–2019). Riga Technical University. [Link]
- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
- Fischer indole synthesis applied to the total synthesis of n
- A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES. [Link]
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks. [Link]
- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. [Link]
- 4-Methoxyindole. J&K Scientific LLC. [Link]
- 6-Methoxyindole. Chem-Impex. [Link]
- Indole Chemistry Breakthrough Speeds Drug Development. Mirage News. [Link]
- Reissert indole synthesis. Wikipedia. [Link]
- Atroposelective Nenitzescu Indole Synthesis.
- C4–H indole functionalisation: precedent and prospects.
- Biomedical Importance of Indoles.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. AZoM. [Link]
- Reissert-Indole-Synthesis.pdf.
- (PDF) Reissert Indole Synthesis.
- Reissert Indole Synthesis. YouTube. [Link]
- Madelung synthesis of indole. Química Organica.org. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. safrole.com [safrole.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]
- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 16. Madelung synthesis of indole [quimicaorganica.org]
- 17. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 18. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 19. revistadechimie.ro [revistadechimie.ro]
- 20. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 25. prepchem.com [prepchem.com]
- 26. bioengineer.org [bioengineer.org]
- 27. miragenews.com [miragenews.com]
- 28. news-medical.net [news-medical.net]
- 29. goldbio.com [goldbio.com]
- 30. goldbio.com [goldbio.com]
- 31. jk-sci.com [jk-sci.com]
- 32. chemimpex.com [chemimpex.com]
Introduction: The Privileged Indole Scaffold and the Strategic Importance of 4-Methoxy-1H-indole-2-carbaldehyde
An In-depth Technical Guide to the Role of 4-Methoxy-1H-indole-2-carbaldehyde in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a fundamental component of essential molecules like the amino acid tryptophan and has given rise to numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral activities.[1][3] The versatility of the indole scaffold allows for structural modifications that can fine-tune its pharmacological properties.[3]
Within this important class of compounds, indole-2-carbaldehydes serve as exceptionally versatile synthetic intermediates.[4][5] The aldehyde group at the C2 position provides a reactive handle for a multitude of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the construction of complex molecular architectures.[3][4]
This guide focuses on a specific, strategically functionalized derivative: This compound . With the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , this compound is more than a simple building block.[6] The presence of a methoxy group at the 4-position of the indole nucleus is of particular significance. Methoxy groups are electron-donating, which can enhance the reactivity of the indole ring and influence its interaction with biological targets, often leading to improved biological activity.[2][7] This strategic placement of the methoxy group, combined with the reactive aldehyde at the C2 position, makes this compound a molecule of considerable interest for the design and synthesis of novel therapeutic agents.
Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity
The synthesis of this compound relies on established methodologies for indole construction followed by regioselective formylation. The electron-rich nature of the indole ring, further enhanced by the methoxy group, dictates the synthetic strategy.
General Synthetic Strategies
The construction of methoxy-activated indoles often employs classic named reactions such as the Fischer, Bischler, or Hemetsberger indole syntheses, which utilize appropriately substituted anilines or benzaldehydes as starting materials.[7][8] For the specific case of 4-methoxy-1H-indole, a multi-step synthesis starting from 2-methoxy-6-nitrotoluene provides an effective route to the core indole structure.[9]
Experimental Protocol: Synthesis of this compound
The following protocol outlines a representative pathway, beginning with the synthesis of the 4-methoxy-1H-indole precursor, followed by formylation at the C2 position.
Step 1: Synthesis of 4-Methoxy-1H-indole [9]
-
Enamine Formation: A solution of 1-methoxy-2-methyl-3-nitrobenzene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine. The mixture is refluxed for approximately 3 hours. After cooling and workup with ether/water extraction, the intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine, is obtained.
-
Reductive Cyclization: The crude enamine is dissolved in acetic acid. Activated zinc powder is added portionwise while maintaining the temperature between 20-30°C with an ice bath. The reaction is stirred for 30 minutes at room temperature.
-
Purification: The reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel chromatography to yield 4-methoxy-1H-indole.
Step 2: Formylation of 4-Methoxy-1H-indole at the C2-Position (Adapted from general indole formylation methods[10])
-
Lithiation: 4-Methoxy-1H-indole is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Second Lithiation: A second equivalent of tert-butyllithium (t-BuLi) is added slowly, and the solution is stirred for 1 hour at -78°C to achieve lithiation at the C2 position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the solution. The reaction mixture is allowed to warm to room temperature over 1.5 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford this compound.
Key Chemical Reactivity
The aldehyde functionality of this compound is a versatile handle for constructing a diverse range of molecular scaffolds. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for various synthetic transformations.
A prime example of its utility is the condensation with nitroalkanes, such as nitromethane, to yield 2-(2-nitrovinyl)indoles. These intermediates can be readily reduced to form 2-(2-aminoethyl)indoles, which are structural analogues of biologically active tryptamines like serotonin.[4] This reactivity opens a direct path to compounds with potential neuropharmacological activity.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a precursor to biologically active molecules. The indole nucleus itself is associated with a wide spectrum of pharmacological activities.[1] The strategic functionalization of this core, facilitated by the aldehyde group, allows for the exploration of vast chemical space in the search for new drugs.
| Derivative Class | Potential Biological Activity | Rationale / Example |
| Tryptamine Analogs | Neuropharmacological | Synthesized via Henry reaction and reduction; structural similarity to neurotransmitters.[4] |
| Indole-2-Carboxylic Acids | Antiviral (Anti-HIV) | The aldehyde can be oxidized to a carboxylic acid, a key pharmacophore in some HIV-1 integrase inhibitors.[11] |
| Fused Heterocycles | Anticancer, Antimicrobial | The aldehyde is a key component in multicomponent reactions to build complex, rigid scaffolds that can interact with biological targets like enzymes or DNA.[5][12] |
| Chalcone-like Structures | Anti-inflammatory, Antioxidant | Knoevenagel condensation with acetophenones can yield indole-based chalcones, a class known for diverse bioactivities. |
| Thiosemicarbazones | Anticancer | Condensation with thiosemicarbazide can produce derivatives with demonstrated anticancer properties and low toxicity.[1] |
While specific research on the biological activities of derivatives from this compound is an emerging field, the broader class of methoxy-activated indoles has shown significant promise.[2][7] For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors, demonstrating that the C2-functionalized indole scaffold can effectively chelate with magnesium ions in the enzyme's active site.[11] The aldehyde group of this compound is a direct precursor to this critical carboxylic acid functionality.
Furthermore, the indole scaffold is prevalent in compounds targeting neurological disorders, and the methoxy group can enhance properties relevant to central nervous system activity.[13][14]
Future Perspectives and Conclusion
This compound represents a molecule with significant untapped potential in medicinal chemistry. The lack of extensive, specific research on its derivatives highlights a promising area for future investigation.[2] A systematic approach involving the synthesis of a diverse library of compounds from this starting material, followed by comprehensive biological screening, could uncover novel lead compounds for a variety of therapeutic targets.
References
- 3-Methyl-1H-indole-2-carbaldehyde - Chem-Impex. (URL: )
- Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis - Benchchem. (URL: )
- 4-Methoxyindole synthesis - ChemicalBook. (URL: )
- Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton | Request PDF - ResearchG
- This compound | 213682-04-3 | NIA68204 - Biosynth. (URL: )
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: )
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: )
- Synthesis of Medicinally Important Indole Deriv
- 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | Benchchem. (URL: )
- Synthesis, reactivity and biological properties of methoxy-activ
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: )
- Synthesis routes of Indole-2-carbaldehyde - Benchchem. (URL: )
- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential - Benchchem. (URL: )
- 7-Methoxy-1H-indole-3-carbaldehyde - Chem-Impex. (URL: )
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 213682-04-3 | NIA68204 [biosynth.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
The Ascendant Scaffold: A Technical Guide to Indole-2-Carbaldehyde Derivatives in Modern Drug Discovery
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives of profound therapeutic relevance. Among these, indole-2-carbaldehyde and its subsequent elaborations represent a cornerstone for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of indole-2-carbaldehyde derivatives. We will dissect key synthetic methodologies, from classical name reactions to modern catalytic approaches, providing the causal insights behind procedural choices. Furthermore, this document will illuminate the diverse pharmacological landscape of these compounds, detailing their mechanisms of action as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. Through detailed protocols, mechanistic diagrams, and curated data, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing indole-based therapeutics.
The Indole-2-Carbaldehyde Core: Physicochemical Properties and Synthetic Versatility
Indole-2-carbaldehyde is a crystalline solid with a melting point in the range of 138-142 °C. Its molecular structure, featuring an aldehyde group at the C2 position of the indole ring, imparts a unique reactivity profile that makes it a versatile intermediate in organic synthesis.[1] The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the ring, while the aldehyde group provides a reactive handle for a myriad of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures with diverse biological activities.
Foundational Synthesis of the Indole-2-Carbaldehyde Scaffold
The efficient synthesis of the indole-2-carbaldehyde core is paramount for the exploration of its derivative space. Several classical and modern methods have been established, each with its own set of advantages and substrate scope considerations.
The Reissert Indole Synthesis: A Classic Route to the Indole-2-Carboxylic Acid Precursor
The Reissert synthesis provides a reliable pathway to indole-2-carboxylic acids, which can be subsequently converted to the corresponding aldehydes. The reaction proceeds through the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[2][3][4]
Mechanism Insight: The initial Claisen condensation is driven by the acidity of the methyl protons adjacent to the nitro group. The subsequent reductive cyclization, often employing reducing agents like zinc in acetic acid or iron powder, simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the pyrrole ring of the indole nucleus.[4]
Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid [2]
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature.
-
The reaction mixture is stirred until the condensation is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting ethyl o-nitrophenylpyruvate is isolated after an acidic workup.
-
Reductive Cyclization: The purified pyruvate is then subjected to reduction with zinc dust in glacial acetic acid.
-
The reaction is heated to facilitate both the reduction of the nitro group and the intramolecular cyclization.
-
Upon completion, the reaction mixture is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration, washed, and dried.
Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde
While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of unsubstituted indoles, it can be a viable method for C2 formylation on appropriately substituted indole precursors. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality in Action: The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic properties of the indole ring. In cases where the C3 position is blocked or deactivated, electrophilic attack by the Vilsmeier reagent can be directed to the C2 position.
Oxidation of 2-Hydroxymethylindoles
A common and efficient method for the preparation of indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles.[5] These alcohol precursors are readily accessible through the reduction of indole-2-carboxylates with reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Choosing the Right Oxidant: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a frequently employed reagent for this transformation due to its mildness and selectivity for allylic and benzylic alcohols.
Spectroscopic and Analytical Characterization: Ensuring Structural Integrity
The unambiguous characterization of synthesized indole-2-carbaldehyde derivatives is a cornerstone of scientific integrity. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of these compounds.
| Technique | Key Observables for Indole-2-Carbaldehyde Derivatives |
| ¹H NMR | - Aldehyde proton (CHO) signal typically in the δ 9.5-10.5 ppm region. - Indole NH proton signal, often broad, in the δ 8.0-12.0 ppm region. - Aromatic protons of the indole nucleus and any substituents. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde typically in the δ 180-190 ppm region. - Signals corresponding to the carbons of the indole ring and substituents. |
| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde group, typically around 1660-1700 cm⁻¹. - N-H stretching vibration for the indole NH, usually in the 3200-3400 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns that can aid in structure elucidation. |
| High-Performance Liquid Chromatography (HPLC) | - Used to assess the purity of the synthesized compounds.[6] |
Derivatization Strategies: Expanding the Chemical Space
The aldehyde functionality of indole-2-carbaldehyde is a gateway to a vast array of derivatives with diverse pharmacological properties.
Synthesis of Schiff Bases
The condensation of indole-2-carbaldehyde with primary amines readily affords Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.
Caption: General scheme for the synthesis of Schiff base derivatives.
Synthesis of Indole-2-Carboxamides
Indole-2-carboxamides are a particularly important class of derivatives with a wide range of biological activities.[7][8][9][10] They are typically synthesized from indole-2-carboxylic acids via amide coupling reactions.
Experimental Protocol: Amide Coupling for Indole-2-Carboxamide Synthesis [8]
-
To a solution of indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DCM or DMF), add a coupling reagent such as BOP reagent or HATU.
-
Add a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Introduce the desired primary or secondary amine.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Therapeutic Applications: A Multifaceted Pharmacophore
Indole-2-carbaldehyde derivatives have emerged as promising candidates in various therapeutic areas, demonstrating a remarkable ability to interact with a range of biological targets.
Anticancer Activity
Derivatives of indole-2-carbaldehyde have shown significant potential as anticancer agents, acting through multiple mechanisms.
-
Kinase Inhibition: Many indole-2-carboxamides have been identified as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Inhibition of these kinases disrupts downstream signaling pathways that are crucial for tumor growth.
Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.
Antiviral Activity
The indole scaffold is a common feature in many antiviral drugs. Derivatives of indole-2-carboxylate and indole-2-carboxamide have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza A, Coxsackie B3 virus, and Western Equine Encephalitis virus.[11][12] Some indole-2-carboxylic acid derivatives have also been investigated as HIV-1 integrase inhibitors.[6]
Structure-Activity Relationship (SAR) Insights: Studies have shown that modifications at various positions of the indole ring can significantly impact antiviral potency. For instance, in a series of indole-2-carboxylate derivatives, the nature and position of substituents on the indole nucleus were found to be critical for their anti-influenza and anti-Coxsackievirus activities.[11]
Anti-inflammatory Activity
Indole-2-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[9] Their mechanism of action often involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), induced by lipopolysaccharides (LPS).[9]
Neuroprotective Effects
Emerging research highlights the potential of indole-based compounds as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[13] Some indole derivatives have demonstrated the ability to chelate metal ions, exhibit antioxidant properties, and promote the disaggregation of amyloid-β peptides, which are key pathological hallmarks of Alzheimer's disease.[13]
Conclusion and Future Perspectives
Indole-2-carbaldehyde and its derivatives represent a rich and versatile chemical space for the discovery of novel therapeutic agents. The synthetic accessibility of the core scaffold, coupled with the ease of derivatization, provides a robust platform for the generation of compound libraries for high-throughput screening. The diverse range of biological activities exhibited by these compounds underscores their potential to address a wide spectrum of unmet medical needs. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical development. The continued exploration of the indole-2-carbaldehyde scaffold promises to yield the next generation of innovative medicines.
References
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014).
- Reissert indole synthesis. (n.d.). Wikipedia. [Link]
- Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo. (2014). Mad Barn. [Link]
- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Royal Society of Chemistry. [Link]
- Reissert Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
- (PDF) Reissert Indole Synthesis. (2019).
- Indole-2-carboxaldehyde | C9H7NO. (n.d.). PubChem. [Link]
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022).
- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. (n.d.). Royal Society of Chemistry. [Link]
- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016).
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014).
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]
- Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
- Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.).
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2023).
- Indole-Based Compounds in the Development of Anti-Neurodegener
- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (n.d.).
- Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube. [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.).
- Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). Royal Society of Chemistry. [Link]
- A colorimetric assay for indole-3-carbaldehyde detection in foods. (2024). FLORE. [Link]
Sources
- 1. 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018 [biosynth.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Methoxy-1H-indole-2-carbaldehyde: A Technical Guide to Target Identification and Validation
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] The strategic placement of substituents on this scaffold can significantly modulate its pharmacological properties. This technical guide focuses on 4-methoxy-1H-indole-2-carbaldehyde, a specific indole derivative, and delineates a comprehensive strategy for identifying and validating its potential therapeutic targets. Drawing upon the established bioactivities of related indole compounds, we will explore promising avenues of investigation, with a primary focus on its potential as an anticancer agent through the inhibition of tubulin polymerization. Furthermore, we will discuss methodologies to investigate its effects on cell cycle progression and apoptosis, providing researchers and drug development professionals with a robust framework for preclinical evaluation.
Introduction: The Indole Scaffold and the Promise of this compound
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic drugs, endowing them with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The methoxy substituent, an electron-donating group, is known to often enhance the biological efficacy of indole derivatives.[1][2] this compound (Figure 1) presents a promising scaffold for drug discovery. This guide provides an in-depth exploration of its potential therapeutic targets, grounded in the wealth of knowledge surrounding analogous indole-based compounds.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Primary Therapeutic Target: Tubulin Polymerization
A substantial body of evidence points to the inhibition of tubulin polymerization as a primary mechanism of action for many anticancer indole derivatives.[4][5][6] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are critical for mitotic spindle formation and, consequently, cell division.[4][7] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[6][7]
Mechanistic Rationale
The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore for binding to the colchicine site. While this compound does not possess this exact feature, the methoxy-substituted indole ring can be considered a bioisostere, potentially mimicking the interactions of established tubulin inhibitors.[6][7] The carbaldehyde group at the 2-position can also contribute to binding affinity through hydrogen bonding or other interactions within the binding pocket.
Experimental Workflow for Validating Tubulin Inhibition
The following workflow outlines the key experiments to definitively establish this compound as a tubulin polymerization inhibitor.
Caption: Experimental workflow for validating tubulin inhibition.
Detailed Experimental Protocols
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors will suppress this increase.
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Prepare a dilution series of this compound in G-PEM buffer. Use known tubulin inhibitors (e.g., colchicine, nocodazole) as positive controls and DMSO as a vehicle control.
-
In a 96-well plate, add 5 µL of the compound dilutions to 95 µL of the tubulin solution.
-
Incubate the plate at 37°C and monitor the absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for this compound.
Objective: To determine if this compound induces cell cycle arrest, particularly in the G2/M phase.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Secondary and Confirmatory Therapeutic Targets and Pathways
While tubulin inhibition is a strong primary hypothesis, a comprehensive evaluation should also consider other potential targets and downstream signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common outcome for cells treated with effective anticancer agents.[8][9] The induction of apoptosis by this compound would be a strong indicator of its therapeutic potential.
Caption: Proposed apoptotic signaling pathway.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can quantify the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins, including Bcl-2, Bax, and cleaved PARP.
Other Potential Kinase Targets
The indole nucleus is also a scaffold for inhibitors of various protein kinases. While less prominent in the initial literature search, exploring these possibilities could reveal novel mechanisms of action.
-
Epidermal Growth Factor Receptor (EGFR): Some indole derivatives have shown inhibitory activity against EGFR, a key driver in many cancers.[8]
-
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, suggesting a potential antiviral application.[10]
Experimental Approach: Utilize commercially available kinase inhibition assay panels to screen this compound against a broad range of kinases. Follow up on any hits with specific in vitro kinase assays to determine IC₅₀ values.
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Activity of this compound
| Assay | Endpoint | Result (IC₅₀/EC₅₀, µM) | Positive Control |
| Tubulin Polymerization | IC₅₀ | [Insert Value] | Colchicine: [Value] |
| Cell Viability (MCF-7) | GI₅₀ | [Insert Value] | Doxorubicin: [Value] |
| Cell Viability (HeLa) | GI₅₀ | [Insert Value] | Doxorubicin: [Value] |
| EGFR Kinase Assay | IC₅₀ | [Insert Value] | Erlotinib: [Value] |
Table 2: Cellular Effects of this compound (at [X] µM)
| Cell Line | % Cells in G2/M (24h) | % Apoptotic Cells (48h) |
| MCF-7 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
| Control | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic targets of this compound. The primary hypothesis centers on the inhibition of tubulin polymerization, a well-validated anticancer strategy. The proposed experimental workflows, from in vitro biochemical assays to cell-based functional studies, will provide a comprehensive understanding of its mechanism of action. Positive results from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The versatility of the indole scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.
References
- Effects of exogenous 4HNE addition on apoptosis and cell cycle.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH.
- Synthesis, reactivity and biological properties of methoxy-activ
- 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - Frontiers.
- This compound | 213682-04-3 | NIA68204 - Biosynth.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Indole molecules as inhibitors of tubulin polymeriz
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential - Benchchem.
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH.
- 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem.
- 5-Methoxy-1H-indole-2-carbaldehyde AldrichCPR - Sigma-Aldrich.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH.
- 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | Benchchem.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants - NIH.
- Triggering of apoptosis and cell cycle arrest by fennel and clove oils in Caco-2 cells: the role of combin
- Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - ResearchG
- 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem.
- Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages - PMC - NIH.
- 1H-Indole-2-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-3-methyl - ChemicalBook.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triggering of apoptosis and cell cycle arrest by fennel and clove oils in Caco-2 cells: the role of combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-1H-indole-2-carbaldehyde: A Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its electron-rich nature and versatile reactivity make it an ideal starting point for the synthesis of complex molecular architectures.[1] Within this esteemed class of heterocycles, strategic functionalization is key to unlocking novel biological activities. The introduction of a methoxy group, particularly at the 4-position of the indole ring, significantly modulates the electronic properties of the system, enhancing its nucleophilicity and influencing the regioselectivity of subsequent reactions.[1]
When this 4-methoxyindole core is further equipped with a carbaldehyde group at the C2 position, it transforms into 4-methoxy-1H-indole-2-carbaldehyde , a highly valuable and versatile building block. The aldehyde serves as a reactive "handle," enabling a wide array of synthetic transformations, from carbon-carbon bond formations to the introduction of diverse nitrogen-containing functionalities. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Structural Profile
A clear understanding of a building block's fundamental properties is the bedrock of its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 213682-04-3 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | IEHXXJMABHGXCG-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC=CC2=C1C=C(N2)C=O | [3] |
Synthesis of the Core Building Block: The Vilsmeier-Haack Formylation
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocycle like 4-methoxyindole is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, a potent electrophilic species, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6]
The causality behind this choice is rooted in the mechanism. The highly electron-rich 4-methoxyindole ring readily attacks the electrophilic carbon of the Vilsmeier reagent.[4][6] While formylation of unsubstituted indole preferentially occurs at the C3 position, the substitution pattern and reaction conditions can be tuned to favor C2 formylation. The subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the desired aldehyde.[6]
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established principles of indole formylation.[7][8]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-methoxy-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Key Synthetic Transformations and Applications
The true power of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a vast chemical space. Below are two of the most fundamental and impactful transformations.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of a carbonyl group into an alkene with high reliability.[9][10] This transformation is critical for carbon-carbon bond formation, allowing for the extension of side chains or the construction of larger, more complex scaffolds. The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde, proceeding through a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[10]
Caption: General workflow of the Wittig reaction.
Detailed Experimental Protocol: Wittig Olefination
This protocol is adapted from standard Wittig procedures.[11][12]
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C.
-
Add n-butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes) dropwise to the stirred suspension. A characteristic color change (typically to orange or deep yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography.
C-N Bond Formation via Reductive Amination
Reductive amination is arguably one of the most important reactions in medicinal chemistry for forging carbon-nitrogen bonds.[13][14] It allows for the conversion of the aldehyde into a primary, secondary, or tertiary amine, depending on the amine source. This is crucial for introducing basic centers that can improve aqueous solubility, modulate pKa, and form key interactions with biological targets. The process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ by a mild hydride-donating agent.[14]
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[13][14]
Caption: Reductive amination pathway.
Detailed Experimental Protocol: Reductive Amination
This is a general, robust protocol for reductive amination.[13][15]
-
Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired primary or secondary amine (1.1 equiv).
-
Imine Formation: Add acetic acid (AcOH, 0.1-1.0 equiv) as a catalyst to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired amine.
Application in the Synthesis of Bioactive Molecules
The synthetic transformations described above are not merely academic exercises; they are enabling steps in the discovery of new medicines. The 4-methoxyindole scaffold is a key component in a variety of biologically active agents. For instance, complex substituted indoles form the basis of novel inhibitors of Factor B, a key serine protease in the complement system, which is implicated in a range of diseases.[16] Similarly, indole derivatives are central to the development of HIV-1 integrase inhibitors.[17]
The strategic value of this compound is its ability to serve as a launchpad for accessing these complex structures. A typical synthetic campaign might involve using the aldehyde as a handle to introduce a key side chain that is critical for binding to a biological target.
Caption: Conceptual workflow in drug discovery.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic asset in the arsenal of the modern synthetic chemist. Its pre-installed 4-methoxy group electronically primes the indole core, while the C2-aldehyde provides a robust and versatile point of diversification. Through fundamental reactions like Wittig olefination and reductive amination, this building block can be efficiently elaborated into a vast array of complex structures. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the utility of well-designed building blocks like this compound will only become more pronounced. Future research will likely focus on leveraging this scaffold in diversity-oriented synthesis and exploring its application in novel catalytic transformations.
References
- Vertex AI Search Result[19] 4-Methoxyindole 4837-90-5 wiki.
- Vertex AI Search Result[20] 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications.
- Vertex AI Search Result[21] 4-Methoxyindole CAS 4837-90-5 - Shaanxi Bloom Tech Co., Ltd.
- Vertex AI Search Result[22] 4-Methoxyindole synthesis - ChemicalBook.
- Vertex AI Search Result[1] Synthesis, reactivity and biological properties of methoxy-activated indoles.
- Vertex AI Search Result[23] 4-Methoxyindole | 4837-90-5 - J&K Scientific LLC.
- Vertex AI Search Result[3] this compound | 213682-04-3 | NIA68204 - Biosynth.
- Vertex AI Search Result[24] 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | Benchchem.
- Vertex AI Search Result[5] Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vertex AI Search Result[8] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
- Vertex AI Search Result[6] Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vertex AI Search Result[7] Vilsmeier–Haack reaction - Wikipedia.
- Vertex AI Search Result[9] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
- Vertex AI Search Result[10] Wittig Reaction - Organic Chemistry Portal.
- Vertex AI Search Result[11] Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Vertex AI Search Result[18] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Vertex AI Search Result[2] Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate.
- Vertex AI Search Result[17] Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed.
- Vertex AI Search Result[14] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions.
- Vertex AI Search Result[12] Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde" - Benchchem.
- Vertex AI Search Result[4] 5-Methoxy-1H-indole-2-carbaldehyde AldrichCPR - Sigma-Aldrich.
- Vertex AI Search Result[16] Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc.
- Vertex AI Search Result[15] Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Vertex AI Search Result[13] Problems with wittig reaction : r/Chempros - Reddit.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 213682-04-3 | NIA68204 [biosynth.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 16. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of the aldehyde group in 4-methoxy-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methoxy-1H-indole-2-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, celebrated for its prevalence in biologically active compounds.[1] Among functionalized indoles, this compound presents a unique chemical scaffold where the reactivity of the C2-aldehyde is intricately modulated by the electronic properties of the methoxy-activated indole ring. This guide provides a comprehensive exploration of the aldehyde's reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the electronic landscape of the molecule and examine key transformations including nucleophilic additions, oxidations, reductions, and its application in advanced C-C bond-forming and multicomponent reactions.
Synthesis and Electronic Landscape
The strategic placement of functional groups on the indole core is paramount for tuning its chemical behavior. The synthesis of this compound is a multi-step process that first establishes the indole framework and then introduces the aldehyde at the C2 position.
Synthesis Pathway
While the Vilsmeier-Haack reaction is a common method for introducing a formyl group to electron-rich aromatics, it typically directs formylation to the C3 position of the indole ring.[2][3][4] Therefore, achieving C2-formylation necessitates a different strategy, often involving directed ortho-metalation. A plausible route involves the N-protection of the 4-methoxyindole precursor, followed by lithiation at the C2 position with a strong base like n-butyllithium or tert-butyllithium, and subsequent quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[5]
Protocol 1: Synthesis of Indole-2-carbaldehyde via Directed Lithiation (Representative)
-
Step 1: N-Protection & Lithiation: Dissolve 4-methoxy-1H-indole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to deprotonate the indole nitrogen.
-
Step 2: C2-Lithiation: Add a second equivalent of tert-butyllithium (1.0 eq) slowly to the solution at -78 °C and continue stirring for 1 hour to effect lithiation at the C2 position. The choice of base is critical; t-BuLi is often required for deprotonation of the less acidic C2 proton.
-
Step 3: Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to the reaction mixture. Allow the solution to gradually warm to room temperature over 1.5 hours.
-
Step 4: Workup & Purification: Quench the reaction by adding water. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by silica gel column chromatography to yield this compound.[5]
Electronic & Steric Influence
The reactivity of the aldehyde group is not considered in isolation. It is profoundly influenced by the 4-methoxyindole scaffold.
-
Electronic Effects: The methoxy group at the C4 position is a powerful electron-donating group (EDG) through resonance, enriching the entire bicyclic system with electron density.[1][6] This increased electron density on the indole ring can subtly decrease the electrophilicity of the C2-aldehyde's carbonyl carbon compared to a simple aromatic aldehyde. However, the aldehyde itself is a strong electron-withdrawing group (EWG), rendering the carbonyl carbon a prime target for nucleophilic attack.
-
Steric Factors: The aldehyde at C2 is positioned between the indole nitrogen (N1) and the fused benzene ring. This steric environment can influence the trajectory of nucleophilic attack, particularly with bulky reagents, potentially favoring certain diastereomeric outcomes in additions that create a new stereocenter.
Core Reactivity of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon is central to its reactivity profile.
Nucleophilic Addition
Nucleophilic addition is the quintessential reaction of aldehydes.[7] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol.[7][8]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Common nucleophiles include Grignard reagents (R-MgBr), organolithiums (R-Li) for C-C bond formation, cyanide (CN⁻) for cyanohydrin synthesis, and amines (R-NH₂) for imine formation.
Reduction to Primary Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (4-methoxy-1H-indol-2-yl)methanol. This transformation is fundamental in synthetic routes requiring an alcohol moiety for subsequent reactions, such as ether or ester formation.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaBH₄ | Methanol / Ethanol | 0 to 25 | >90 | Mild and selective for aldehydes/ketones. |
| LiAlH₄ | Anhydrous THF / Ether | 0 to 25 | >95 | Very powerful; reduces most carbonyls. Requires strict anhydrous conditions and careful workup. |
Protocol 2: Reduction of Aldehyde using Sodium Borohydride
-
Step 1: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Step 2: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Step 4: Carefully quench the reaction by the slow addition of water or dilute acid.
-
Step 5: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Step 6: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde furnishes 4-methoxy-1H-indole-2-carboxylic acid, a valuable intermediate for amide coupling and other transformations. Care must be taken in reagent selection, as the electron-rich indole ring is susceptible to oxidation under harsh conditions.
| Reagent | Conditions | Typical Yield (%) | Notes |
| Tollens' Reagent [Ag(NH₃)₂]⁺ | Aqueous Ammonia | 60-80 | Mild; provides a classic qualitative test for aldehydes. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | 70-90 | Strong oxidant; requires careful temperature control to avoid side reactions on the indole ring. |
| Pinnick Oxidation (NaClO₂) | t-BuOH, NaH₂PO₄ | 85-95 | Mild and highly effective for oxidizing aldehydes without affecting other sensitive functional groups. |
Advanced Carbon-Carbon Bond Forming Reactions
The aldehyde group serves as an excellent electrophile for sophisticated reactions that construct the carbon skeleton of complex molecules.
Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.[12]
Caption: Workflow for the Wittig Reaction.
The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Non-stabilized ylides (e.g., from alkylphosphonium salts) typically yield (Z)-alkenes, while stabilized ylides (containing an adjacent electron-withdrawing group) favor the formation of (E)-alkenes.[9]
Protocol 3: Wittig Olefination with a Non-Stabilized Ylide
-
Step 1: Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under argon. Cool to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of a deep orange/red color indicates ylide generation. Stir for 1 hour at 0 °C.
-
Step 2: Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Step 3: Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Step 4: Workup & Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO₄. After concentration, the major byproduct is triphenylphosphine oxide, which must be removed. Purification is typically achieved by column chromatography on silica gel to isolate the pure alkene product.[12]
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane.[13] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, amino alcohols, or α-hydroxy carboxylic acids.
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of modern synthetic efficiency.[14] Indole aldehydes are excellent substrates for such reactions due to the defined electrophilicity of the aldehyde and the nucleophilicity of the indole ring itself.[15]
For example, in an aza-Friedel-Crafts type MCR, this compound could react with an amine and another nucleophile (the indole ring of a second molecule), catalyzed by an acid, to rapidly generate complex, polycyclic, or substituted bis-indolic structures.[15] This approach allows for the rapid assembly of diverse molecular libraries from simple starting materials, a critical strategy in drug discovery.[16]
Conclusion
This compound is a highly versatile synthetic intermediate. The reactivity of its C2-aldehyde group is a product of both its inherent electrophilicity and the electronic modulation provided by the methoxy-activated indole core. A thorough understanding of this interplay allows chemists to leverage this molecule for a vast range of transformations, from simple functional group interconversions to the construction of complex molecular architectures through advanced C-C bond-forming and multicomponent strategies. The protocols and insights provided herein serve as a robust guide for professionals aiming to unlock the full synthetic potential of this valuable building block.
References
- Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed.
- ResearchGate. Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- ChemRxiv. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
- MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2009). Chemistry & Biology Of Multicomponent Reactions. NIH National Center for Biotechnology Information.
- Organic Chemistry Portal. Wittig Reaction.
- Ishikura, M. (2019). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan, 139(11), 1439-1449.
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.
- ResearchGate. ChemInform Abstract: Excited-State Properties of the Indole Chromophore. Electronic Transition Moment Directions from Linear Dichroism Measurements: Effect of Methyl and Methoxy Substituents.
- Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. (n.d.).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Kumar, V., & Kumar, S. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(35), 22756-22784.
- Organic Chemistry Portal. Multicomponent Reactions.
- Candeias, N. R., & Afonso, C. A. M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(9), 5047-5066.
- Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research, 16(4), 128.
- PubChem. 5-Methoxy-1H-indole-2-carbaldehyde.
- Müller, T. J. J., & Chebanov, V. A. (Eds.). (2015). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry.
- CORE. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile.
- Somei, M. (1999). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. HETEROCYCLES, 50(2), 677.
- Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions [Video]. YouTube.
- ResearchGate. Reactions of the substrates 1 and 2 with Wittig reagents 4 under different conditions.
- LearnToQuestion. (2024, March 1). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024 [Video]. YouTube.
- BMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Buchler GmbH. Henry reaction with benzaldehyde & nitromethane.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]
- 14. Multicomponent Reactions [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxy-1H-indole-2-carbaldehyde: A Guide to Regioselective C2-Formylation
Introduction: The Challenge of Regioselective Indole Functionalization
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring is a critical step in the synthesis of these molecules, and the position of substitution dramatically influences biological activity. While the Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocycles, its application to the indole nucleus typically results in electrophilic substitution at the C3 position, the site of highest electron density. The synthesis of C2-formylated indoles, such as 4-methoxy-1H-indole-2-carbaldehyde, necessitates alternative strategies that can overcome the inherent reactivity of the C3 position.
This application note provides a comprehensive guide for the synthesis of this compound from 4-methoxyindole, focusing on two effective methods for regioselective C2-formylation: Directed ortho-Lithiation followed by formylation and Boron-Trifluoride-Catalyzed Formylation . These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and insights into the underlying chemical principles.
Method 1: Directed ortho-Lithiation and Formylation
This classic approach leverages the acidity of the C2-proton of the indole ring, which can be selectively removed by a strong base. The resulting C2-lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The N-H proton of the indole must first be protected or deprotonated to prevent interference.
Reaction Scheme:
Experimental Protocol
Materials:
-
4-Methoxyindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 4-methoxyindole (1.0 eq) in anhydrous THF in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
N-Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes. This step deprotonates the indole nitrogen.
-
C2-Lithiation: To the same flask, slowly add tert-butyllithium (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. This stronger base selectively removes the proton at the C2 position.
-
Formylation: Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Summary Table
| Parameter | Value |
| Starting Material | 4-Methoxyindole |
| Key Reagents | n-BuLi, t-BuLi, DMF |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C |
| Reaction Time | ~2-3 hours |
| Expected Yield | 50-70% |
| Purification Method | Silica Gel Chromatography |
Mechanism of Lithiation and Formylation
Caption: C2-Formylation via Lithiation Workflow.
Method 2: Boron-Trifluoride-Catalyzed Formylation
A more recent and operationally simpler method for the formylation of indoles at various positions, including C2, involves the use of a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[1] This method offers the advantages of milder reaction conditions and avoids the use of pyrophoric organolithium reagents.[1][2]
Reaction Scheme:
Experimental Protocol
Materials:
-
4-Methoxyindole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or neat conditions
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation: To a solution of 4-methoxyindole (1.0 eq) and trimethyl orthoformate (1.5 eq) in dichloromethane (or under neat conditions), add boron trifluoride diethyl etherate (1.2 eq) dropwise at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from minutes to a few hours.[2]
-
Quenching and Work-up: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired this compound.
Data Summary Table
| Parameter | Value |
| Starting Material | 4-Methoxyindole |
| Key Reagents | BF₃·OEt₂, Trimethyl Orthoformate |
| Solvent | Dichloromethane or Neat |
| Reaction Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours |
| Expected Yield | Good to Excellent |
| Purification Method | Silica Gel Chromatography |
Plausible Mechanism of Boron-Catalyzed Formylation
Caption: Boron-Catalyzed C2-Formylation Pathway.
Safety and Handling Precautions
-
Organolithium Reagents (n-BuLi, t-BuLi): These reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This reagent is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Anhydrous solvents are required for the lithiation reaction. Ensure they are properly dried and handled under inert conditions. Dichloromethane is a suspected carcinogen and should be handled in a fume hood.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound presents a challenge in controlling the regioselectivity of formylation on the indole ring. While the Vilsmeier-Haack reaction is a go-to method for C3-formylation, the protocols detailed in this application note provide reliable and effective strategies for achieving the desired C2 substitution. The choice between the directed ortho-lithiation and the boron-trifluoride-catalyzed method will depend on the available equipment, expertise with handling pyrophoric reagents, and the desired scale of the reaction. Both methods offer viable pathways for the synthesis of this important indole derivative for applications in drug discovery and development.
References
- Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 10(20), 20497-20508. [Link]
- Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
Sources
Application Notes and Protocols: A Comprehensive Guide to the Formylation of 4-Methoxyindole
Introduction: The Significance of Formylated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring is a critical step in the development of new therapeutic agents. Among the various modifications, C3-formylation is of paramount importance, yielding indole-3-carboxaldehydes. These aldehydes are versatile synthetic intermediates, serving as precursors for a vast array of more complex molecules, including tryptophan derivatives, alkaloids, and anti-migraine agents. 4-Methoxyindole-3-carboxaldehyde, the subject of this guide, is a key building block in the synthesis of compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2][3]
This document provides a detailed experimental protocol for the efficient formylation of 4-methoxyindole, with a primary focus on the Vilsmeier-Haack reaction—the most reliable and widely adopted method for this transformation.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step laboratory procedure, discuss critical parameters, and provide insights gleaned from practical experience to ensure successful and reproducible outcomes.
The Vilsmeier-Haack Reaction: A Powerful Tool for Indole Formylation
The Vilsmeier-Haack reaction is a robust and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the "Vilsmeier reagent".[8][9] This reagent is then attacked by the electron-rich indole, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to afford the desired aldehyde.[8][9][10]
The high electron density at the C3 position of the indole ring makes it the preferred site of electrophilic attack, resulting in excellent regioselectivity for the formation of indole-3-carboxaldehydes.[10][11]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[8][9][10]
-
Electrophilic Attack: The electron-rich C3 position of the 4-methoxyindole attacks the Vilsmeier reagent.[10]
-
Aromatization: The resulting intermediate undergoes elimination of a chloride ion and deprotonation to restore aromaticity, forming an iminium salt.[10]
-
Hydrolysis: The iminium salt is hydrolyzed upon the addition of water during the work-up to yield the final product, 4-methoxyindole-3-carboxaldehyde, and dimethylamine.[9][10]
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxyindole
This protocol provides a detailed procedure for the synthesis of 4-methoxyindole-3-carboxaldehyde.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 4-Methoxyindole | C₉H₉NO | 147.17 | 4837-90-5 | ≥98% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | 99.8% | e.g., Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | ≥99% | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade | Various |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | - | Prepared in-house |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - | Various |
Equipment
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [12][13][14][15][16] It should be handled with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a chemical fume hood and wear appropriate PPE.
-
The reaction is exothermic and should be cooled adequately during the addition of POCl₃.
-
The work-up procedure involves quenching the reaction with a basic solution, which can generate gas. Ensure adequate ventilation and add the quenching solution slowly.
Step-by-Step Procedure
Reaction Setup and Vilsmeier Reagent Formation:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 molar equivalents based on 4-methoxyindole).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 molar equivalents) to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may result in a thicker, sometimes colored, solution.
Formylation of 4-Methoxyindole:
-
In a separate beaker, dissolve 4-methoxyindole (1.0 molar equivalent) in a minimal amount of anhydrous DMF.
-
Add the 4-methoxyindole solution to the pre-formed Vilsmeier reagent dropwise via the dropping funnel at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.[5][17] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 7-8. Be cautious as this will cause gas evolution.
-
A solid precipitate of the product, 4-methoxyindole-3-carboxaldehyde, should form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 4-methoxyindole-3-carboxaldehyde.
-
For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[18]
Data Summary: Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale/Comment |
| Substrate | 4-Methoxyindole | An electron-rich indole suitable for Vilsmeier-Haack formylation. |
| Reagents | POCl₃ / DMF | Standard combination for generating the Vilsmeier reagent. |
| Stoichiometry | 4-Methoxyindole:POCl₃:DMF | 1 : 1.2 : 5 (molar ratio) |
| Temperature | 0-5 °C (addition), 80-90 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating accelerates the electrophilic aromatic substitution. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Expected Product | 4-Methoxyindole-3-carboxaldehyde | C₁₀H₉NO₂ (MW: 175.18)[1][19] |
| Expected Yield | >85% | The Vilsmeier-Haack reaction is generally high-yielding for activated indoles.[17] |
| Appearance | Pale yellow to light brown solid | [2] |
Visualizing the Process
Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-methoxyindole.
Mechanism Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 4-methoxyindole.
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the most common, other methods for indole formylation exist, though they may be less efficient or require different conditions.
-
Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium, typically for phenols.[20][21] While it can be applied to other electron-rich aromatics, its efficiency for indoles is generally lower than the Vilsmeier-Haack reaction.[20]
-
Boron-Catalyzed Formylation: Recent advancements have introduced milder methods, such as boron trifluoride diethyl etherate catalyzed formylation using trimethyl orthoformate as the carbonyl source.[22]
-
Photochemical Methods: Emerging techniques utilize visible light and a catalyst to achieve C3 formylation under mild conditions.[23]
These alternative methods can be advantageous when dealing with substrates containing functional groups that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[22]
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture will decompose the Vilsmeier reagent.[13]
-
Confirm the purity of the starting 4-methoxyindole.
-
Verify that the reaction has gone to completion using TLC. If not, consider increasing the reaction time or temperature.
-
-
Formation of Byproducts:
-
Overheating or prolonged reaction times can sometimes lead to the formation of undesired side products.
-
Careful control of the addition rate and temperature during the formation of the Vilsmeier reagent is crucial.
-
-
Difficult Purification:
-
If the product is difficult to crystallize, purification by column chromatography is a reliable alternative.
-
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reproducible method for the synthesis of 4-methoxyindole-3-carboxaldehyde. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate in high yield. Understanding the reaction mechanism and key experimental parameters is essential for troubleshooting and adapting the procedure for other indole derivatives. The resulting 4-methoxyindole-3-carboxaldehyde serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, underscoring the importance of this fundamental transformation in the field of medicinal chemistry.
References
- Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Vilsmeier–Haack reaction of indole. YouTube.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Duff reaction. Wikipedia.
- SAFETY D
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Phosphorus oxychloride - SAFETY D
- SAFETY D
- Duff reaction. chemeurope.com.
- SAFETY D
- Duff Reaction.
- 4-Methoxyindole synthesis. ChemicalBook.
- 4-Methoxyindole-3-carboxaldehyde | CAS 90734-97-7. SCBT.
- Synthesis of indoles. Organic Chemistry Portal.
- CAS 90734-97-7: 4-Methoxyindole-3-carboxaldehyde. CymitQuimica.
- D.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Organic Syntheses Procedure.
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. PubMed.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- 4-methoxyindole-3-carboxaldehyde AldrichCPR. Sigma-Aldrich.
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
- indole-3-aldehyde. Organic Syntheses Procedure.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 90734-97-7: 4-Methoxyindole-3-carboxaldehyde [cymitquimica.com]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 18. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 19. 4-methoxyindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 20. Duff reaction - Wikipedia [en.wikipedia.org]
- 21. Duff_reaction [chemeurope.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Indole synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Novel Indolyl Chalcones via Claisen-Schmidt Condensation using 4-Methoxy-1H-indole-2-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction, for the synthesis of novel chalcone derivatives originating from 4-methoxy-1H-indole-2-carbaldehyde. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves a critical class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] By strategically combining the indole scaffold with the chalcone framework, researchers can access a rich chemical space for drug discovery. This document details the underlying reaction mechanism, provides validated, step-by-step protocols, and discusses the critical parameters that govern reaction success, offering a comprehensive resource for researchers in organic synthesis and drug development.
Scientific Rationale and Mechanistic Overview
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[6] This specificity is crucial as it prevents self-condensation of the aldehyde partner, leading to a cleaner reaction profile and higher yields of the desired crossed-condensation product.
1.1. The Strategic Choice of Reactants
-
This compound (The Aldehyde): This substrate is an ideal candidate for the Claisen-Schmidt reaction because its aldehyde group is attached to the C2 position of the indole ring, which has no α-hydrogens.[7][8] The indole ring is inherently electron-rich, and the C4-methoxy group further enhances this property through its electron-donating effect, which can modulate the electrophilicity of the carbonyl carbon and influence the biological activity of the final product.[9]
-
The Enolizable Ketone: The reaction partner must be a ketone possessing at least one acidic α-hydrogen (e.g., acetophenone, cyclohexanone, substituted acetophenones). In the presence of a base, this proton is abstracted to form a nucleophilic enolate ion, which is the key reactive intermediate.[10]
1.2. Reaction Mechanism (Base-Catalyzed)
The most common and efficient approach for this synthesis is base catalysis. The mechanism proceeds through a well-defined sequence of steps:
-
Enolate Formation: A base (e.g., hydroxide, alkoxide) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[8]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
Aldol Adduct Formation: This attack results in a tetrahedral intermediate (an alkoxide), which is subsequently protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone, also known as the aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon (now highly acidic due to the adjacent carbonyl) leads to the elimination of a hydroxide ion, forming a stable, conjugated α,β-unsaturated ketone system—the indolyl chalcone.[7] This final dehydration step is often the thermodynamic driving force for the reaction.[11]
Caption: The reaction pathway for the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of an exemplary indolyl chalcone.
2.1. General Laboratory Workflow
The overall process from setup to final product is straightforward and can be adapted for various ketone substrates.
Caption: A streamlined workflow for indolyl chalcone synthesis and purification.
2.2. Protocol: Synthesis of (E)-1-(phenyl)-3-(4-methoxy-1H-indol-2-yl)prop-2-en-1-one
This protocol describes the reaction between this compound and acetophenone.
Materials & Equipment:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.75 g, 10 mmol) and acetophenone (e.g., 1.20 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add this solution (e.g., 10 mL) dropwise to the stirred ethanolic solution over 15-20 minutes. A color change and the formation of a precipitate are often observed.[10]
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. If the solution is basic, neutralize it carefully with dilute HCl until it is slightly acidic (pH ~6). A solid precipitate will form.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[10] Wash the solid generously with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the desired chalcone as a crystalline solid.[10] Dry the purified product under vacuum.
Data Summary and Characterization
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a library of compounds by varying the ketone reactant.
3.1. Table of Reaction Parameters
| Entry | Ketone Partner | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 12-24 | 85-95 |
| 2 | 4-Chloroacetophenone | KOH | Ethanol | 18-24 | 80-90 |
| 3 | 4-Methylacetophenone | Piperidine | Methanol | 24 | 75-85[12] |
| 4 | Cyclohexanone | NaOH | Ethanol | 12 | >90[13] |
| 5 | Acetone | NaOH | Solvent-free | <1 | >90[14] |
3.2. Expected Spectroscopic Data for Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized indolyl chalcone.
-
¹H NMR: The most diagnostic signals are the doublets for the two vinylic protons (Hα and Hβ) of the propenone bridge. The large coupling constant (J ≈ 15-16 Hz) confirms the thermodynamically more stable trans configuration.[15] Other expected signals include multiplets for the aromatic protons, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the indole N-H proton (>10 ppm).[12]
-
¹³C NMR: Look for the characteristic signal of the carbonyl carbon (C=O) around 185-195 ppm. The signals for the indole and aromatic carbons will appear in the 100-150 ppm range.[12]
-
FT-IR Spectroscopy: Key vibrational bands include a strong C=O stretch (around 1650-1680 cm⁻¹) and a C=C stretch for the enone system (around 1580-1620 cm⁻¹).[16][17]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target chalcone.
-
UV-Visible Spectroscopy: Chalcones exhibit strong UV absorption due to their extended conjugated system, typically showing two main absorption bands (Band I and Band II).[15]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH/KOH).2. Insufficient reaction time.3. Low reaction temperature. | 1. Use a fresh solution of base.2. Monitor by TLC and extend reaction time if necessary.3. Gently warm the reaction mixture if no precipitate forms at room temperature. |
| Impure Product | 1. Incomplete reaction.2. Self-condensation of the ketone.3. Inefficient washing/purification. | 1. Ensure dropwise addition of base to minimize side reactions.2. Thoroughly wash the crude product with cold water and ethanol.3. Perform recrystallization carefully, potentially using a different solvent system. |
| Oily Product | Product may have a low melting point or impurities are present. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure complete removal of solvent after purification. |
Conclusion and Future Directions
The Claisen-Schmidt condensation is a highly efficient and versatile method for synthesizing this compound-derived chalcones. The protocols outlined in this guide are robust and can be readily adapted for the creation of diverse compound libraries. These indolyl chalcones serve as valuable scaffolds for further chemical modification and are promising candidates for biological screening in various therapeutic areas, particularly in the development of novel anticancer agents.[2][18] Future work could explore greener synthetic approaches, such as mechanochemical grinding or micellar catalysis, to further improve the sustainability and efficiency of this important transformation.[3][19][20]
References
- Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate.
- Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online.
- Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. MDPI.
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
- Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online.
- Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. National Institutes of Health (NIH).
- Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis.
- Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. National Institutes of Health (NIH).
- Claisen-Schmidt Condensation. University of Missouri–St. Louis.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
- An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. National Institutes of Health (NIH).
- Claisen Condensation Mechanism. BYJU'S.
- Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Semantic Scholar.
- Synthesis, molecular modelling studies of indolyl chalcone derivatives and their antimalarial activity evaluation. Taylor & Francis Online.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health (NIH).
- Claisen–Schmidt condensation. Wikipedia.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
- Claisen-Schmidt-Condensation. nevoLAB.
- Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Lewis Acid Catalyst System for Claisen-Schmidt Reaction under Solvent Free Condition. ResearchGate.
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI.
- Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health (NIH).
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health (NIH).
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.
- New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde. ACS Publications.
- A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI.
- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. byjus.com [byjus.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]
- 17. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Mechanochemical synthesis of indolyl chalcones with antiproliferative activity | Semantic Scholar [semanticscholar.org]
- 20. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Methoxy-1H-indole-2-carbaldehyde in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Among the vast family of indole-containing compounds, 4-methoxy-1H-indole-2-carbaldehyde emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its strategic substitution with a methoxy group at the 4-position and a reactive carbaldehyde at the 2-position provides a unique electronic and steric profile, making it a versatile building block for creating diverse molecular architectures with significant pharmacological potential.[3] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug design is rooted in its distinct chemical features. The indole core itself is a bioisostere for various natural ligands and can engage in crucial hydrogen bonding, pi-pi stacking, and hydrophobic interactions with biological macromolecules. The electron-donating methoxy group at the 4-position can influence the molecule's overall electronic properties and metabolic stability, while the aldehyde functionality at the 2-position serves as a versatile handle for a plethora of chemical transformations. This aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and semicarbazides, to generate a diverse library of Schiff bases, hydrazones, and other derivatives.[4]
This synthetic accessibility allows for the systematic exploration of the chemical space around the indole core, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The applications of derivatives synthesized from this scaffold span a wide range of therapeutic areas, including the development of novel antimicrobial, antiviral, anticancer, and neuroprotective agents.[5][6][7][8]
Application Note 1: Synthesis of Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics.[9] Indole-based compounds have shown significant promise in this area.[10] Schiff base derivatives of indole-2-carbaldehydes, in particular, have been demonstrated to possess potent antibacterial and antifungal activity.[11] The imine linkage in these compounds is often crucial for their biological activity.
The following protocol details the synthesis of a Schiff base derivative from this compound and its subsequent evaluation for antimicrobial activity.
Experimental Protocol: Synthesis and Antimicrobial Screening of a this compound Schiff Base
Objective: To synthesize a Schiff base from this compound and a primary amine, and to evaluate its in vitro antimicrobial activity against common bacterial and fungal strains.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer
Part 1: Synthesis of the Schiff Base Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1 mmol of the selected primary amine (e.g., 4-methoxyaniline).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration. The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Part 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Prepare a standardized inoculum of the test microorganisms (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi). Add 100 µL of the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only) in each plate. Also, run parallel dilutions of a standard antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
Expected Outcome: The synthesized Schiff base is expected to exhibit antimicrobial activity, with the MIC values indicating its potency against the tested strains. Structure-activity relationship (SAR) studies can be conducted by synthesizing a series of derivatives with different amines to identify the most potent compounds.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a Schiff base derivative.
Application Note 2: Development of Novel Kinase Inhibitors for Anticancer Therapy
Kinase inhibitors are a major class of targeted cancer therapies.[12] The indole scaffold is a common feature in many approved and investigational kinase inhibitors, where it often mimics the adenine region of ATP, binding to the hinge region of the kinase domain.[13] The versatility of this compound allows for its use in the synthesis of novel kinase inhibitors.
The following is a conceptual protocol for the synthesis of an indole-based kinase inhibitor, inspired by known pharmacophores.
Conceptual Protocol: Synthesis of a Putative Kinase Inhibitor
Objective: To synthesize a potential kinase inhibitor by reacting this compound with a suitable heterocyclic amine, followed by further functionalization.
Part 1: Synthesis of the Core Scaffold
-
Condensation Reaction: React this compound with a substituted aminopyrimidine or aminopyridine in a suitable solvent with an acid catalyst to form the corresponding imine.
-
Cyclization (optional): Depending on the desired final structure, the intermediate imine can undergo a cyclization reaction to form a fused heterocyclic system.
-
Further Functionalization: The resulting scaffold can be further modified, for example, by N-alkylation of the indole nitrogen with a solubilizing group or a moiety that can interact with other regions of the kinase active site.
Part 2: In Vitro Kinase Inhibition Assay
-
Kinase Selection: Choose a panel of relevant kinases for screening (e.g., EGFR, VEGFR, Src).
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures the activity of the kinase by detecting the amount of ADP produced or the phosphorylation of a substrate.
-
Assay Procedure:
-
Prepare a dilution series of the synthesized compound.
-
In a microplate, combine the kinase, its specific substrate, ATP, and the test compound.
-
Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
Expected Outcome: The synthesized compound may exhibit inhibitory activity against one or more kinases. The IC₅₀ values will provide a quantitative measure of its potency. Further optimization of the structure can be guided by these results and by molecular docking studies to understand the binding mode of the inhibitor in the kinase active site.
Diagram of the Kinase Inhibitor Discovery Workflow
Caption: Workflow for the discovery of kinase inhibitors.
Application Note 3: Exploration of Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for new therapies that can protect neurons from damage. Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.
The aldehyde group of this compound can be used to synthesize hydrazone derivatives, which have been reported to possess neuroprotective activities.[2]
Conceptual Protocol: Synthesis and Evaluation of a Neuroprotective Hydrazone Derivative
Objective: To synthesize a hydrazone derivative of this compound and evaluate its potential neuroprotective effects in a cell-based assay.
Part 1: Synthesis of the Hydrazone Derivative
-
Reaction Setup: Dissolve this compound in a suitable solvent like ethanol.
-
Condensation: Add an equimolar amount of a substituted hydrazide (e.g., isonicotinic hydrazide) and a catalytic amount of acid.
-
Reaction and Isolation: Reflux the mixture until the reaction is complete (monitored by TLC). The product can be isolated by filtration after cooling and purified by recrystallization.
Part 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment with Test Compound: Pre-treat a set of cells with various concentrations of the synthesized hydrazone derivative for a few hours before inducing oxidative stress.
-
Cell Viability Assay: After the treatment period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Compare the viability of cells treated with the oxidative stress-inducing agent alone to those pre-treated with the hydrazone derivative. An increase in cell viability in the pre-treated group indicates a neuroprotective effect.
Expected Outcome: The synthesized hydrazone derivative may protect the neuronal cells from oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent.
Summary of Potential Applications and Corresponding Biological Assays
| Application Area | Derivative Type | Key Synthetic Reaction | Biological Assay | Key Parameters |
| Antimicrobial | Schiff Bases | Condensation with primary amines | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Anticancer | Heterocyclic derivatives | Condensation, Cyclization | Kinase Inhibition Assay | IC₅₀ |
| Antiviral | Carboxylate esters, Hydrazones | Esterification, Condensation | Viral Replication Assay | EC₅₀, Selectivity Index (SI) |
| Neuroprotection | Hydrazones | Condensation with hydrazides | Cell-based Oxidative Stress Assay | Cell Viability (%) |
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its accessible reactivity, coupled with the inherent biological relevance of the indole scaffold, provides medicinal chemists with a powerful tool for the synthesis of diverse and potent therapeutic agents. The protocols and application notes presented here offer a glimpse into the vast potential of this compound and are intended to serve as a practical guide for researchers dedicated to the discovery of new medicines. The continued exploration of derivatives from this scaffold is poised to yield novel candidates for a range of challenging diseases.
References
- de Sá, A. L., & de Oliveira, R. B. (2018). The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 2-4.
- Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2020). A review on the synthesis and biological properties of indole-based compounds. Bioorganic Chemistry, 94, 103387.
- Synthesis Characterization and Antimicrobial Evaluation of Indole Based Heterocyclic Compounds. (n.d.). ijrpr.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). PMC - NIH.
- Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (2025). Bentham Science.
- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry, Section A.
- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025). RSC Publishing.
- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
- Development of new indole-derived neuroprotective agents. (2011). PubMed.
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.). MDPI.
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). NIH.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC - NIH.
- This compound | 213682-04-3 | NIA68204. (n.d.). Biosynth.
- Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (n.d.). Oriental Journal of Chemistry.
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
- 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | Benchchem. (n.d.). Benchchem.
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. (n.d.).
- Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR.
- Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). PMC - PubMed Central.
- Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies | Asian Journal of Chemistry. (2020). Asian Journal of Chemistry.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (n.d.).
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI.
- Study on the Condensation Reaction of Hydrazide with Benzylideneacetophenone Catalyzed by Phosphotungstic Acid. (n.d.).
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Indole-Based Compounds in the Development of Anti-Neurodegener
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
- Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in R
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Publishing.
- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025).
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
Sources
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 12. mediresonline.org [mediresonline.org]
- 13. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Metal Complexes Using 4-Methoxy-1H-indole-2-carbaldehyde as a Ligand Precursor
Foreword for the Advanced Researcher
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged scaffold, particularly at the 2-position with a carbaldehyde group, provides a versatile entry point for creating sophisticated molecular architectures. When combined with the coordinating power of transition metals, the resulting complexes often exhibit enhanced biological activities and novel material properties. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis and characterization of metal complexes derived from Schiff bases of 4-methoxy-1H-indole-2-carbaldehyde. We move beyond a simple recitation of steps, delving into the chemical reasoning that underpins the protocols, ensuring a deeper understanding and fostering innovation in your own research endeavors.
Strategic Overview: A Two-Step Approach to Novel Metal Complexes
The preparation of the target metal complexes is logically approached in a two-step synthetic sequence. First, the Schiff base ligand is synthesized through the condensation of this compound with a suitable primary amine. Subsequently, this ligand is reacted with a selected metal salt to yield the final complex. This methodology allows for the modular design of a diverse library of complexes by varying both the amine component and the metal center.
Sources
Application Note & Protocols: Strategic N1-Functionalization of 4-Methoxy-1H-indole-2-carbaldehyde
Introduction: The Strategic Importance of the N1 Position
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalization of the indole ring is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. The N1 position of the indole nucleus, in particular, offers a prime handle for structural modification. Substitution at this nitrogen atom can profoundly influence a molecule's planarity, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological targets.
This guide focuses on the N1-functionalization of a specific, high-value building block: 4-methoxy-1H-indole-2-carbaldehyde. This substrate is characterized by two key features that influence its reactivity:
-
An electron-withdrawing aldehyde group at the C2 position, which increases the acidity of the N1-proton, thereby facilitating its removal by a base.
-
An electron-donating methoxy group at the C4 position, which modulates the electronic character of the aromatic system.
Understanding how to selectively and efficiently modify the N1 position of this scaffold is essential for generating diverse compound libraries for screening and lead optimization. This document provides detailed, field-proven protocols for three key transformations: N-Alkylation, N-Arylation, and N-Acylation.
N-Alkylation via Deprotonation and Nucleophilic Substitution
N-alkylation is a fundamental transformation for introducing aliphatic chains, which can alter lipophilicity and steric profile. The most robust and widely adopted method involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide.[2][3]
Causality and Experimental Rationale:
-
Base Selection: Sodium hydride (NaH) is an ideal choice. As a non-nucleophilic, strong base, it irreversibly deprotonates the indole N-H, driving the reaction forward with the evolution of hydrogen gas. Its insolubility in common organic solvents allows for easy management of the reaction progress.
-
Solvent Choice: Anhydrous dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the resulting sodium indolide salt, enhancing the nucleophilicity of the indole anion for the subsequent SN2 reaction.
-
Temperature Control: The initial deprotonation is performed at 0 °C to moderate the exothermic reaction and control the rate of hydrogen gas evolution. The subsequent alkylation is typically allowed to proceed at room temperature to ensure a reasonable reaction rate.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of indoles.
Detailed Protocol: N-Alkylation
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and slow addition.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of gas evolution typically indicates complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Representative Data for N-Alkylation
| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | NaH (1.2) | DMF | RT | 2 | 90-98 |
| 2 | Ethyl Bromide | NaH (1.2) | DMF | RT | 4 | 85-95 |
| 3 | Benzyl Bromide | NaH (1.2) | DMF | RT | 3 | 90-97 |
| 4 | Allyl Bromide | NaH (1.2) | DMF | RT | 2 | 88-96 |
N-Arylation via Palladium-Catalyzed Cross-Coupling
N-arylation introduces an aromatic ring system directly onto the indole nitrogen, a key transformation for accessing a vast chemical space relevant to pharmaceuticals. The Buchwald-Hartwig amination is a premier method for this purpose, offering broad substrate scope and high functional group tolerance through the use of palladium catalysts and specialized phosphine ligands.[4][5][6]
Causality and Experimental Rationale:
-
Catalytic System: The reaction relies on a palladium(0) species, often generated in situ from a precursor like Pd₂(dba)₃. This catalyst undergoes oxidative addition into the aryl halide C-X bond.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination that forms the desired C-N bond and regenerates the active catalyst.
-
Base and Solvent: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the indole nitrogen, allowing it to coordinate to the palladium center. Anhydrous, degassed aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Workflow for Buchwald-Hartwig N-Arylation
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromotoluene, 2-iodopyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the indole (1.0 eq), aryl halide (1.2 eq), base (1.4 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%) to a dry Schlenk tube or sealable reaction vial equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Cooling & Filtration: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indole.
Representative Data for N-Arylation
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-92 |
Yields are based on literature for similar indole substrates and may require optimization.[4]
N-Acylation via Direct Carboxylic Acid Coupling
N-acylation introduces a carbonyl moiety, creating an indole-amide linkage. While traditional methods use reactive acyl chlorides, these can be unstable and require synthesis. A more convenient and milder approach is the direct coupling of indoles with carboxylic acids using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), often catalyzed by 4-dimethylaminopyridine (DMAP).[7]
Causality and Experimental Rationale:
-
Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Catalyst: The indole nitrogen is a relatively weak nucleophile. DMAP acts as an acylation catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the indole nitrogen.
-
Byproduct Management: The reaction produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be largely removed by filtration.
-
Conditions: The reaction proceeds under mild, room-temperature conditions in a non-polar solvent like dichloromethane (CH₂Cl₂), which is compatible with many functional groups.
Workflow for DCC/DMAP N-Acylation
Caption: Workflow for direct N-acylation using DCC and DMAP.
Detailed Protocol: DCC/DMAP N-Acylation
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid, phenylacetic acid) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Setup: To a round-bottom flask, add the indole (1.0 eq), the carboxylic acid (1.1 eq), DMAP (0.1 eq), and anhydrous CH₂Cl₂.
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-8 hours. A white precipitate of DCU will form. Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of CH₂Cl₂.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the pure N-acylated indole.
Representative Data for N-Acylation
| Entry | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzoic Acid | DCC | DMAP | CH₂Cl₂ | 3 | 85-95 |
| 2 | Phenylacetic Acid | DCC | DMAP | CH₂Cl₂ | 4 | 80-90 |
| 3 | 4-Nitrobenzoic Acid | DCC | DMAP | CH₂Cl₂ | 5 | 88-96 |
| 4 | Cyclohexanecarboxylic Acid | DCC | DMAP | CH₂Cl₂ | 6 | 75-85 |
Yields are based on the reported method for similar substrates.[7]
Characterization of N1-Functionalized Products
Confirmation of successful N1-functionalization can be readily achieved using standard spectroscopic techniques:
-
¹H NMR: The most definitive evidence is the disappearance of the characteristic broad singlet for the N-H proton (typically > 10 ppm for an indole-2-carbaldehyde). Concurrently, new signals corresponding to the protons of the newly installed alkyl, aryl, or acyl group will appear. For example, N-benzylation will show new signals in the aromatic region and a characteristic singlet around 5.5-6.0 ppm for the benzylic -CH₂- protons.
-
¹³C NMR: Appearance of new carbon signals corresponding to the N1-substituent.
-
Mass Spectrometry (LC-MS/HRMS): The molecular ion peak will correspond to the calculated mass of the N1-functionalized product, confirming the addition of the new group.
References
- Doležal, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(21), 7239.
- Stache, E. E., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.
- Wang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate.
- Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845.
- Russo, A., & Bella, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
- Bull, J. A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1113-1122.
- Chen, C-Y., et al. (2009). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. Tetrahedron Letters, 50(26), 3481-3484.
- ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate.
- Gabbutt, C. D., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Journal of Chemical Research, 2004(1), 59-61.
- Wang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols: Synthesis of Novel Indole-Based HIV Integrase Inhibitors from 4-Methoxy-1H-indole-2-carbaldehyde
Introduction: The Critical Role of Indole Scaffolds in Combating HIV
Human Immunodeficiency Virus (HIV) remains a formidable global health challenge, necessitating the continuous development of novel antiretroviral agents to overcome drug resistance and improve therapeutic outcomes. The HIV integrase (IN) enzyme is a prime target for antiretroviral therapy as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1] Crucially, there is no human homologue to HIV integrase, making it an attractive target for selective inhibitors with potentially low cytotoxicity.[2]
Integrase Strand Transfer Inhibitors (INSTIs), such as Raltegravir and Elvitegravir, have become cornerstone components of highly active antiretroviral therapy (HAART). A common structural feature among many potent INSTIs is a scaffold capable of chelating the divalent metal ions (typically Mg2+) within the integrase active site.[3] This chelation effectively blocks the strand transfer step of integration.[4] The β-diketo acid (DKA) moiety has proven to be a highly effective pharmacophore for this purpose.[2][3]
The indole nucleus is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. In the context of HIV, indole derivatives have been developed as inhibitors of reverse transcriptase, protease, and, notably, integrase.[5] The indole ring system can engage in crucial π-stacking interactions with the viral DNA within the active site, enhancing binding affinity and inhibitory potency.[6]
This application note provides a detailed synthetic protocol for the preparation of a novel HIV integrase inhibitor, 4-(1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid , starting from the readily available building block, 4-methoxy-1H-indole-2-carbaldehyde . The synthetic strategy hinges on a Knoevenagel condensation to construct the carbon backbone, followed by functional group manipulations to install the critical β-diketo acid pharmacophore.
Synthetic Strategy: From Indole-2-Carbaldehyde to a Potent Integrase Inhibitor
The overall synthetic workflow is depicted below. The strategy begins with the protection of the indole nitrogen, followed by the construction of the diketo acid side chain at the C3 position. While the provided starting material is this compound, the initial step in our proposed synthesis will be the introduction of a substituent at the N1 position, a common strategy to enhance antiviral activity. We will then proceed with the key Knoevenagel condensation.
Caption: Synthetic workflow for the target HIV integrase inhibitor.
Experimental Protocols
Part 1: Synthesis of 1-(4-Fluorobenzyl)-4-methoxy-1H-indole-2-carbaldehyde (Intermediate 1)
Rationale: N-alkylation of the indole is a common strategy to enhance the potency of indole-based HIV integrase inhibitors. The 4-fluorobenzyl group is a well-established substituent in many active compounds, contributing to favorable binding interactions. Sodium hydride is a strong base used to deprotonate the indole nitrogen, forming the nucleophilic indole anion.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Fluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate 1 as a solid.
Part 2: Synthesis of 4-(1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid (Final Product)
Rationale: This part of the synthesis focuses on building the crucial β-diketo acid side chain.
-
Step 1: Knoevenagel Condensation. This reaction forms a C-C bond between the aldehyde and the active methylene group of Meldrum's acid. Meldrum's acid is a cyclic derivative of malonic acid and is highly acidic, making it an excellent substrate for this condensation. Piperidine and acetic acid are used as catalysts.
-
Step 2: Methanolysis. Refluxing the Knoevenagel adduct in methanol leads to the opening of the Meldrum's acid ring to form a methyl ester.
-
Step 3: Hydrolysis and Decarboxylation. Acidic hydrolysis of the resulting intermediate cleaves the methyl ester and induces decarboxylation to yield the final β-diketo acid, which exists in equilibrium with its enol tautomer.
Materials:
-
1-(4-Fluorobenzyl)-4-methoxy-1H-indole-2-carbaldehyde (Intermediate 1)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Glacial acetic acid
-
Benzene
-
Methanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
Step 2a: Synthesis of 5-((1-(4-Fluorobenzyl)-4-methoxy-1H-indol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 2)
-
A solution of Intermediate 1 (1.0 eq.), Meldrum's acid (1.1 eq.), piperidine (0.1 eq.), and glacial acetic acid (0.2 eq.) in benzene is refluxed with a Dean-Stark trap for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude Intermediate 2 , which can be used in the next step without further purification.
Step 2b: Synthesis of the Final Product
-
Dissolve the crude Intermediate 2 in methanol and reflux for 8-12 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for an additional 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the final product .
Mechanism of HIV Integrase Inhibition
The inhibitory activity of the synthesized indole-β-diketo acid derivative stems from its ability to chelate the two essential Mg2+ ions in the catalytic core of HIV integrase. This interaction is crucial for the strand transfer reaction. The enol form of the β-diketo acid is believed to be the active species, with the hydroxyl and keto-oxygens coordinating to the metal ions.
Caption: Mechanism of HIV integrase inhibition by β-diketo acid derivatives.
Data Presentation: Biological Activity and Cytotoxicity
The following tables summarize the biological activity of representative indole-based HIV integrase inhibitors against the wild-type virus and their cytotoxicity in human cell lines. These data provide a benchmark for evaluating newly synthesized compounds.
Table 1: Anti-HIV Activity of Indole-Based Integrase Inhibitors
| Compound ID | Structure | IC50 (µM) | Reference |
| I-1 | 4-[1-(3,5-dimethylbenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid | 3.5 | [5] |
| I-2 | 4-(1-Benzyl-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid | 0.14 | [5] |
| I-3 | Indole-2-carboxylic acid derivative 20a | 0.13 | [6] |
| I-4 | Allosteric indole-based inhibitor 5c | 4.5 | [7] |
Table 2: Cytotoxicity of Indole-Based Compounds
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| I-1 | MT-4 | > 100 | > 28.6 | [5] |
| I-2 | MT-4 | > 100 | > 714 | [5] |
| I-3 | MT-4 | Not Reported | Not Reported | [6] |
| I-4 | Not Reported | Not Reported | Not Reported | [7] |
Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for inhibiting the virus over host cell toxicity.[8]
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of potent indole-based HIV integrase inhibitors from this compound. The key Knoevenagel condensation with Meldrum's acid followed by ring-opening and hydrolysis/decarboxylation is an efficient strategy for constructing the essential β-diketo acid pharmacophore. The presented protocols are designed to be accessible to researchers in medicinal chemistry and drug discovery.
Further optimization of the synthesized compounds can be explored through structure-activity relationship (SAR) studies. Modifications to the N1-substituent and substitutions on the indole ring can be systematically investigated to enhance antiviral potency, improve pharmacokinetic properties, and address potential drug resistance. The methodologies and data presented herein serve as a valuable resource for the development of the next generation of HIV integrase inhibitors.
References
-
Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]
-
Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., ... & Miller, M. D. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science, 287(5453), 646-650. [Link]
-
Ferro, S., De Luca, L., Buemi, M. R., & Angeli, A. (2014). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 85, 53-83. [Link]
-
Espeseth, A. S., Felock, P., Wolfe, A., Witmer, M., Grobler, J., Anthony, N., ... & Hazuda, D. (2000). IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e. Journal of medicinal chemistry, 43(13), 2468-2476. [Link]
-
Meng, Z., Liu, Y., Zhang, Y., Li, D., Wang, Y., Zhang, J., ... & Zhan, P. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8080. [Link]
-
Patel, P. A., Kvaratskhelia, N., Mansour, Y., Antwi, J., Feng, L., Koneru, P., ... & Fuchs, J. R. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & medicinal chemistry letters, 26(20), 4976-4980. [Link]
-
Billamboz, M., Bailly, F., & Cotelle, P. (2014). Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Future medicinal chemistry, 6(1), 77-100. [Link]
-
Pannecouque, C., Pluymers, W., Van Maele, B., Tetz, V., Cherepanov, P., De Clercq, E., & Debyser, Z. (2002). Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Antimicrobial agents and chemotherapy, 46(5), 1475-1481. [Link]
-
Sechi, M., Sannia, L., Carta, F., Palomba, M., Dallocchio, R., Dessì, A., ... & Neamati, N. (2014). Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase. Journal of medicinal chemistry, 57(7), 2841-2856. [Link]
-
Mouscadet, J. F., Delelis, O., & Marcelin, A. G. (2010). Progress in HIV-1 integrase inhibitors: a review of their chemical structure diversity. Molecules, 15(5), 3475-3512. [Link]
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Chee, C. F., & Rahman, N. A. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 26(16), 4994. [Link]
-
Chen, H. H., Lin, Y. W., Chen, Y. C., & Chen, Y. H. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2691. [Link]
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Fathy, N. M., & El-Baih, F. E. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-555. [Link]
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (2020). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 99, 79-92. [Link]
-
Wikipedia. (n.d.). Meldrum's acid. [Link]
-
Böttcher, C., Chapman, A., Fell, F., Chandran, M., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant physiology, 165(2), 853-864. [Link]
-
ChemRxiv. (2021). Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. Preprint. [Link]
-
Rachon, J., & Makowiec, S. (2010). Acyl Meldrum's acid derivatives: Application in organic synthesis. Arkivoc, 2011(1), 1-36. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]
Sources
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Developing Fluorescent Probes with 4-methoxy-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of the 4-methoxy-1H-indole-2-carbaldehyde Scaffold in Fluorescent Probe Development
The indole moiety is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and its prevalence in biologically significant molecules.[1] The strategic placement of substituents on the indole ring can finely tune the electronic and, consequently, the fluorescence characteristics of the resulting probes. This compound is a particularly promising starting material for the synthesis of novel fluorescent sensors. The electron-donating methoxy group at the 4-position is expected to enhance the electron density of the indole ring system, potentially leading to favorable photophysical properties such as increased quantum yields and red-shifted emission spectra in the resulting probes.[2] The aldehyde functionality at the 2-position provides a versatile handle for synthetic modification, most notably for the formation of Schiff bases through condensation with primary amines. This reaction not only extends the π-conjugated system, which is crucial for fluorescence, but also introduces a chelating site for the selective detection of various analytes.[3]
This application note provides a comprehensive guide to the design, synthesis, and application of fluorescent probes derived from this compound, with a particular focus on the development of a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺).
Probe Design and Sensing Mechanism
The design of a fluorescent probe based on this compound hinges on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). The general strategy involves the synthesis of a Schiff base by reacting the indole aldehyde with a suitable amine, which acts as both a recognition site for the target analyte and a quenching group for the indole fluorophore.
In the "off" state, the lone pair of electrons on the nitrogen atom of the imine group can quench the fluorescence of the indole moiety through a PET mechanism. Upon coordination with a target analyte, such as a metal ion, the lone pair of electrons becomes engaged in the coordination bond. This inhibits the PET process, leading to a restoration and enhancement of the fluorescence, resulting in a "turn-on" response.
Caption: Proposed "turn-on" sensing mechanism based on Chelation-Enhanced Fluorescence (CHEF).
Proposed Synthesis of a Zn²⁺ Selective Fluorescent Probe
This section outlines a proposed synthetic protocol for a fluorescent probe (MI-EDA) derived from this compound and ethylenediamine. This design is based on the well-established principle that the diamine moiety can provide a suitable coordination site for Zn²⁺.[3]
Synthetic Scheme
Caption: Proposed synthesis of the fluorescent probe MI-EDA.
Experimental Protocol
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add ethylenediamine (0.5 mmol) dropwise with continuous stirring.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base fluorescent probe (MI-EDA).
Characterization:
The synthesized probe should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the formation of the imine bond and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group.
Application: "Turn-On" Fluorescent Detection of Zn²⁺
The synthesized probe, MI-EDA, is proposed to act as a selective "turn-on" fluorescent sensor for Zn²⁺. The following protocol outlines the general procedure for its application.
Protocol for Fluorescence Measurements
Materials and Instruments:
-
Synthesized MI-EDA probe
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) in a suitable solvent (e.g., deionized water or ethanol)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the MI-EDA probe (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.
-
In a cuvette, prepare a solution of the probe at a final concentration of 10 µM in the desired buffer.
-
Record the fluorescence emission spectrum of the probe solution.
-
To the same cuvette, incrementally add small aliquots of the Zn²⁺ stock solution and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity. A significant increase in fluorescence intensity upon the addition of Zn²⁺ indicates a "turn-on" response.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration as Zn²⁺.
Expected Results and Data Presentation
The fluorescence intensity of the MI-EDA probe is expected to be low in the absence of Zn²⁺. Upon the addition of Zn²⁺, a significant enhancement in the fluorescence emission should be observed. The probe is also expected to exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions.
Table 1: Expected Photophysical Properties of MI-EDA and its Zn²⁺ Complex
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| MI-EDA | ~350 | ~450 | Low |
| MI-EDA + Zn²⁺ | ~360 | ~450 | High |
Table 2: Expected Fluorescence Response of MI-EDA to Various Metal Ions
| Metal Ion | Fluorescence Intensity Change |
| None | Baseline |
| Zn²⁺ | +++++ |
| Cu²⁺ | + |
| Ni²⁺ | + |
| Co²⁺ | + |
| Fe³⁺ | Quenching |
Causality Behind Experimental Choices
-
Choice of this compound: The methoxy group is an electron-donating group that can increase the electron density of the indole ring, which is often associated with enhanced fluorescence quantum yields.[2] Its position at the 4-position is expected to influence the electronic transitions of the indole core.
-
Schiff Base Formation: This is a simple and efficient one-step reaction to create a receptor site for metal ions and to extend the π-conjugation of the fluorophore.[3]
-
Choice of Ethylenediamine: The two nitrogen atoms in ethylenediamine can act as a chelating unit for metal ions like Zn²⁺, which typically forms stable complexes with such ligands.[3]
-
"Turn-On" Sensing Mechanism: The inhibition of PET upon metal ion binding is a well-established and reliable mechanism for designing "turn-on" fluorescent probes, offering a high signal-to-noise ratio.
Conclusion and Future Perspectives
The proposed application note details the rationale, synthesis, and application of a novel fluorescent probe derived from this compound for the selective detection of Zn²⁺. The straightforward synthetic route and the anticipated high sensitivity and selectivity make this class of probes promising candidates for applications in environmental monitoring, bioimaging, and drug development. Future work could involve the synthesis of a library of probes by varying the amine component to tune the selectivity for other metal ions or biologically relevant analytes. Furthermore, the introduction of water-solubilizing groups could enhance the biocompatibility of these probes for in vivo applications.
References
- Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry. URL
- Synthesis of highly selective indole-based sensors for mercuric ion. Journal of Fluorescence. URL
- Fluorescence sensors for Zn(2+) based on conjugated indole Schiff base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL
- Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology. URL
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-methoxy-1H-indole-2-carbaldehyde. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields. We aim to combine theoretical principles with practical, field-tested solutions to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Vilsmeier-Haack reaction is the most prevalent and generally reliable method for the formylation of electron-rich indoles, including 4-methoxyindole.[1][2][3][4] This reaction utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the indole ring.[1][3][4][5] For indoles, this substitution predominantly occurs at the C3 position. However, when the C3 position is blocked, or under specific conditions, formylation can be directed to the C2 position.
Q2: Why is formylation at the C2 position of indole challenging?
Indoles are electron-rich heterocyclic compounds, and electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C3 position due to the higher electron density and greater stability of the resulting intermediate. Directing the formylation to the C2 position often requires alternative strategies or careful optimization of reaction conditions.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
Yes, several other methods exist for the synthesis of indole-2-carbaldehydes. These can be particularly useful if the Vilsmeier-Haack reaction yields undesirable byproducts or low yields. Some alternatives include:
-
Oxidation of 2-hydroxymethylindoles: This two-step process involves the reduction of an indole-2-carboxylate to the corresponding alcohol, followed by oxidation with an oxidizing agent like activated manganese dioxide.[6][7]
-
McFadyen-Stevens reaction: This method involves the decomposition of an acylsulfonohydrazide in the presence of a base to yield the aldehyde.[6][7]
-
Lithiation followed by formylation: This involves the deprotonation of the indole at the C2 position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching with a formylating agent like DMF.[8]
Each of these methods has its own set of advantages and challenges, and the best choice will depend on the specific substrate and available resources.
Troubleshooting Guide: The Vilsmeier-Haack Approach
The following section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a very low yield of this compound, or I am only recovering the starting material. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.
Causality and Solutions:
-
Reagent Purity: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents.
-
DMF: N,N-dimethylformamide can decompose over time to produce dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[9] Solution: Use freshly distilled or anhydrous grade DMF from a recently opened bottle.[5][9]
-
POCl₃: Phosphorus oxychloride is susceptible to hydrolysis. Solution: Use freshly distilled or a new bottle of POCl₃.[5]
-
-
Reaction Temperature: Temperature control is critical for the formation and stability of the Vilsmeier reagent and for controlling the reaction rate.[10]
-
Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. It should be performed at low temperatures (typically 0 °C) to prevent degradation of the reagent.[5]
-
Reaction with Indole: The addition of the 4-methoxyindole to the Vilsmeier reagent should also be done at a controlled low temperature. However, for less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[4][5] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[10]
-
-
Stoichiometry: The molar ratio of the reactants can significantly impact the yield.
-
Insufficient Vilsmeier Reagent: If not enough Vilsmeier reagent is present, the conversion of the starting material will be incomplete. Solution: A common starting point is to use 1.5 equivalents of the Vilsmeier reagent relative to the indole substrate.[5]
-
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxyindole
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 4-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Undesired Byproducts
Question: I am observing the formation of significant amounts of byproducts, complicating the purification process and reducing the yield of my target molecule. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts in the Vilsmeier-Haack reaction is often related to the reactivity of the indole nucleus and the reaction conditions.
Causality and Solutions:
-
Di-formylation: The Vilsmeier reagent can react a second time with the indole ring, leading to the formation of a di-formylated byproduct.[10]
-
Chlorinated Byproducts: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures, leading to the formation of chlorinated indole derivatives.[10]
-
Solution: Maintain the lowest effective reaction temperature to minimize chlorination.[10]
-
-
Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or degradation.
-
Solution: Ensure that the reaction is performed under controlled conditions and that the workup procedure is carried out promptly once the reaction is complete.
-
Data on Stoichiometry and Product Distribution
The following table provides a general illustration of how the stoichiometry of the Vilsmeier reagent can affect the product distribution for an activated aromatic compound.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: These are illustrative values and the actual results will vary depending on the specific substrate and reaction conditions.[10] |
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.
Caption: A streamlined workflow for the Vilsmeier-Haack synthesis.
Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting and optimization. The following diagram illustrates the key steps in the Vilsmeier-Haack reaction.
Caption: The mechanism of the Vilsmeier-Haack formylation reaction.
By understanding the common pitfalls and the underlying chemical principles of the synthesis of this compound, researchers can more effectively troubleshoot their experiments, leading to improved yields and purity of the final product.
References
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- Journal of the Chemical Society C: Organic. (1967). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles.
- BenchChem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Chem-Station. (2014). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier–Haack Reaction.
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification of crude 4-methoxy-1H-indole-2-carbaldehyde by recrystallization
Technical Support Center: Purification of 4-Methoxy-1H-indole-2-carbaldehyde
Introduction
Welcome to the technical support guide for the purification of crude this compound. This molecule is a key building block in synthetic organic chemistry, often used in the development of pharmaceuticals and functional materials. Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact reaction yields, biological activity, and material properties. Recrystallization is a powerful and cost-effective technique for purifying this solid compound. This guide provides a framework for developing a robust recrystallization protocol and troubleshooting common issues encountered in the laboratory.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts a researcher must understand before attempting the purification.
Q1: What is the principle of recrystallization for purifying this compound?
A: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure, crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor"). The success of the method hinges on selecting a solvent in which the target compound is highly soluble when hot but poorly soluble when cold.
Q2: How do I select an appropriate solvent for this specific compound?
A: The ideal solvent is chosen through small-scale screening. A good solvent system should meet the following criteria:
-
High Solubility at High Temperature: It should completely dissolve the crude this compound near the solvent's boiling point.
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble at room temperature or in an ice bath, allowing for maximum recovery.
-
Does Not React: The solvent must be chemically inert towards the indole aldehyde.
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent it from "oiling out" instead of dissolving. The melting point for the parent compound, 1H-indole-2-carbaldehyde, is in the range of 138-142 °C[1][2]; methoxy-substituted analogs may have different melting points that should be verified.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.
For an aromatic, moderately polar molecule like this compound, good starting points for screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), or solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
Q3: My crude material is dark brown, but the pure compound should be a light-colored solid. Will recrystallization remove the color?
A: Often, yes. Many colored impurities are highly polar, polymeric byproducts that may remain in the mother liquor. However, if the color persists in the crystallized product, it suggests the impurity has similar solubility properties to your compound. In such cases, a hot filtration step after adding a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities, which are then removed by filtration before the solution is cooled to induce crystallization. Use charcoal sparingly, as it can also adsorb some of your desired product.
Part 2: Troubleshooting Guide for Common Recrystallization Issues
This section is designed to help you resolve specific problems you may encounter during the experiment.
Q: My compound is not crystallizing, even after the solution has cooled to room temperature. What should I do?
A: This is a very common issue, typically arising from two main causes:
-
Cause 1: Too much solvent was used. The solution is not supersaturated, meaning the concentration of your compound is below its solubility limit even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[3] Continue to remove solvent until the solution becomes slightly cloudy while hot, then add a drop or two of fresh hot solvent to redissolve everything. Allow this more concentrated solution to cool again.
-
-
Cause 2: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal formation.[1]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[1]
-
Q: My compound separated as an oil instead of forming solid crystals. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] This can happen if the compound's melting point is naturally low or has been significantly depressed by the presence of impurities.
-
Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil. Add a small amount of extra solvent to ensure the saturation temperature is below the compound's melting point. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.[1]
-
Solution 2: Change the Solvent. The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point and re-attempt the recrystallization.
-
Solution 3: Use a Solvent Mixture. If using a single solvent is problematic, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) to the hot solution until it just becomes cloudy. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.
Q: I got crystals, but my final yield is very low. How can I improve recovery?
A: Low recovery is often a trade-off for high purity. However, significant losses can be minimized.
-
Cause 1: Using an excessive amount of solvent. This is the most common reason for low yield, as a significant portion of the product remains dissolved in the mother liquor.[3]
-
Solution: During the initial dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent portion-wise until the solid just dissolves.
-
-
Cause 2: Premature crystallization during hot filtration. If a hot filtration step was used, the product may have crystallized on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done in an oven or by passing hot solvent through the funnel immediately before use. Perform the filtration as quickly as possible.
-
-
Cause 3: Incomplete crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution. You can also concentrate the mother liquor by evaporating some solvent and cooling it again to obtain a second crop of crystals, which can be combined with the first if purity is acceptable.
-
Part 3: Detailed Experimental Protocol
This protocol provides a reliable starting point for the recrystallization of this compound.
Step 1: Solvent Selection
-
Place ~20-30 mg of your crude material into three separate test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the total volume is ~0.5 mL. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes that did not dissolve in a warm water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated tubes to cool to room temperature, then place them in an ice bath. The best solvent will show the formation of a large number of crystals.
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips. Place the flask on a hot plate.
-
Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess.
Step 3: Decolorization and Hot Filtration (Optional)
-
If the solution is intensely colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (e.g., the tip of a spatula).
-
Bring the solution back to a boil for a few minutes.
-
Pre-heat a new Erlenmeyer flask and a stemless or short-stemmed funnel with filter paper.
-
Filter the hot solution quickly to remove the charcoal (and any insoluble impurities).
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Rapid cooling can trap impurities.[3]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Use minimal solvent to avoid re-dissolving the product.
Step 6: Drying and Purity Assessment
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and dry them completely, either in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point of the dried product. A sharp melting point range close to the literature value indicates high purity.
Part 4: Reference Data & Visualizations
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | A good starting point for moderately polar aromatic compounds. Often forms good quality crystals.[4] |
| Isopropanol | 82 | Similar to ethanol but less polar; may offer different solubility characteristics. |
| Ethyl Acetate | 77 | A moderately polar solvent; good for compounds that are sensitive to alcohols. |
| Toluene | 111 | A non-polar aromatic solvent. Useful if the compound is less polar. Can be used in a mixture with hexanes. |
| Ethyl Acetate / Hexanes | Variable | A common and highly tunable solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy.[2] |
Recrystallization Troubleshooting Workflow
Caption: A flowchart detailing the decision-making process for recrystallization and troubleshooting common issues.
References
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- ChemSynthesis. (n.d.). 1H-indole-2-carbaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 4-Methoxyindole
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the formylation of 4-methoxyindole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthetic endeavors.
The formylation of 4-methoxyindole is a critical step in the synthesis of various biologically active compounds. The electron-donating nature of the methoxy group at the C4 position enhances the nucleophilicity of the indole ring, making it highly reactive towards formylating agents. While this heightened reactivity is advantageous for the desired C3-formylation, it can also lead to a variety of side reactions, complicating purification and reducing yields. This guide will walk you through the most common side reactions, their mechanisms, and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of 4-methoxyindole?
The primary side reactions encountered during the formylation of 4-methoxyindole include:
-
Di-formylation: Introduction of a second formyl group onto the indole ring, typically at the C7 position, to yield 4-methoxyindole-3,7-dicarbaldehyde.
-
N-Formylation: Formylation of the indole nitrogen, leading to the formation of N-formyl-4-methoxyindole or N-formyl-4-methoxyindole-3-carbaldehyde.
-
Formation of Bis(indolyl)methanes: Condensation of the desired 4-methoxyindole-3-carbaldehyde with another molecule of 4-methoxyindole, resulting in the formation of a bis(4-methoxyindolyl)methane derivative.
-
Formation of Colored Impurities/Polymerization: Degradation or polymerization of the starting material or product, particularly under harsh acidic or high-temperature conditions.
Q2: Why is the C3 position the major site of formylation in 4-methoxyindole?
The C3 position of the indole ring is the most electron-rich and thus the most nucleophilic site for electrophilic aromatic substitution.[1][2] This is due to the ability of the nitrogen atom to donate its lone pair of electrons into the pyrrole ring, creating a high electron density at C3. The electron-donating methoxy group at C4 further activates the benzene portion of the indole ring, but the inherent reactivity of the C3 position of the pyrrole ring generally dominates.[1]
Troubleshooting Guide: Specific Side Reactions
This section provides detailed troubleshooting for the most common side reactions encountered during the formylation of 4-methoxyindole, with a focus on the Vilsmeier-Haack reaction, which is a widely used method for this transformation.[3][4]
Issue 1: Formation of a Di-formylated Side Product (4-methoxyindole-3,7-dicarbaldehyde)
Identifying the Problem:
The appearance of a second product spot on your TLC plate with a different polarity than your desired 4-methoxyindole-3-carbaldehyde. This side product will have a higher molecular weight, which can be confirmed by LC-MS. The 1H NMR spectrum of the crude product may show two distinct aldehyde protons and a more complex aromatic region compared to the expected product.
Root Cause Analysis:
The electron-donating 4-methoxy group not only activates the C3 position but also increases the electron density of the benzene ring, making other positions more susceptible to electrophilic attack. The C7 position is often the next most reactive site after C3 in 4-substituted indoles. Overly harsh reaction conditions, such as an excess of the Vilsmeier reagent or elevated temperatures, can provide enough energy to overcome the activation barrier for formylation at the less reactive C7 position.
Solutions and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent (POCl3 and DMF).[5] | A large excess of the formylating agent increases the likelihood of a second formylation event. Careful control of stoichiometry is crucial. |
| Temperature | Maintain a low temperature (0°C or below) during the formation of the Vilsmeier reagent and the addition of the 4-methoxyindole solution.[5] | The Vilsmeier-Haack reaction is often exothermic.[6] Low temperatures help to control the reaction rate and improve selectivity for the more reactive C3 position. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, even at low temperatures, can lead to the formation of the di-formylated product. |
| Order of Addition | Add the 4-methoxyindole solution slowly to the pre-formed Vilsmeier reagent at low temperature. | This ensures that the indole is always in the presence of the formylating agent, rather than having localized areas of high indole concentration which could potentially lead to other side reactions. |
Experimental Protocol to Minimize Di-formylation:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous CH2Cl2 at 0°C under an inert atmosphere, add POCl3 (1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-methoxyindole (1 equivalent) in anhydrous CH2Cl2 and add it dropwise to the Vilsmeier reagent at 0°C.
-
Monitor the reaction by TLC every 15-30 minutes.
-
Once the starting material is consumed, pour the reaction mixture into a vigorously stirred mixture of ice and aqueous NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Issue 2: N-Formylation
Identifying the Problem:
The presence of a product with a molecular weight corresponding to the addition of a formyl group to the starting material or the desired product, as confirmed by LC-MS. The 1H NMR spectrum might show the absence of the N-H proton signal and the appearance of a formyl proton signal.
Root Cause Analysis:
The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, especially if the N-H proton is abstracted by a base or if the reaction conditions are harsh enough to promote N-formylation. While C-formylation is generally favored for indoles in the Vilsmeier-Haack reaction, N-formylation can occur as a competing side reaction.[7]
Solutions and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Use aprotic solvents and avoid the presence of strong bases. | The Vilsmeier-Haack reaction is typically performed under acidic conditions, which should disfavor N-deprotonation and subsequent N-formylation. |
| Work-up | Hydrolyze the reaction mixture under neutral or slightly basic conditions. | The N-formyl group is often labile and can be hydrolyzed during work-up. However, relying on this for removal is not an ideal strategy. |
| Protecting Groups | If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) prior to formylation. The protecting group can be removed after the formylation step. | This completely blocks the nitrogen from reacting with the formylating agent. |
}
Caption: Reaction pathways in the formylation of 4-methoxyindole.Issue 3: Formation of Bis(indolyl)methanes
Identifying the Problem:
The appearance of a high-molecular-weight byproduct in the LC-MS analysis, corresponding to the condensation of two indole molecules with a CH unit. This side product is often less polar than the desired aldehyde.
Root Cause Analysis:
The desired product, 4-methoxyindole-3-carbaldehyde, can itself act as an electrophile under the acidic conditions of the reaction. A second molecule of the nucleophilic 4-methoxyindole can attack the protonated aldehyde, leading to a condensation reaction and the formation of a bis(indolyl)methane after dehydration.
Solutions and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Order of Addition | Add the 4-methoxyindole solution slowly to the Vilsmeier reagent. | This maintains a low concentration of free indole, minimizing the chance of it reacting with the product aldehyde. |
| Temperature | Maintain a low reaction temperature. | Higher temperatures can accelerate the condensation reaction. |
| Work-up | Promptly quench the reaction and neutralize the acid once the formylation is complete. | Prolonged exposure to acidic conditions after the formation of the aldehyde will favor the formation of the bis(indolyl)methane. |
Alternative Formylation Methods and Their Potential Side Reactions
While the Vilsmeier-Haack reaction is common, other methods can be employed, each with its own set of potential side reactions.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[8] For electron-rich phenols, it typically results in ortho-formylation. With 4-methoxyindole, the reaction may be less efficient and could lead to a mixture of products due to the multiple reactive sites. Di-formylation is a known side reaction in the Duff reaction when multiple ortho positions are available.[9][10] Controlling the stoichiometry of HMTA is key to favoring mono-formylation.[9]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate.[11] While effective for phenols, its application to indoles can be problematic. The strongly basic conditions can lead to polymerization and other side reactions. For indoles, this reaction can sometimes lead to ring expansion products.[12] Given the sensitivity of many indole derivatives, this method is often less preferred for the formylation of 4-methoxyindole.
Purification Strategies
The successful isolation of pure 4-methoxyindole-3-carbaldehyde often relies on effective purification techniques.
-
Column Chromatography: This is the most common and effective method for separating the desired product from the various side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.[1]
-
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for obtaining highly pure material.
By understanding the underlying mechanisms of these side reactions and carefully controlling the reaction parameters, you can significantly improve the yield and purity of your desired 4-methoxyindole-3-carbaldehyde. Should you have further questions, do not hesitate to reach out to our technical support team.
References
- ResearchGate. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
- ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 4-Methoxy-1H-indole.
- PubChem. (n.d.). 4-Methoxyindole-3-aldehyde.
- National Center for Biotechnology Information. (n.d.). Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction.
- L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- PubChemLite. (n.d.). 4-methoxy-1h-indole-7-carbaldehyde (C10H9NO2).
- SynArchive. (n.d.). Reimer-Tiemann Formylation.
- LOCKSS. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Wikipedia. (n.d.). Duff reaction.
- Semantic Scholar. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
- University of Groningen. (n.d.). The Reimer–Tiemann Reaction.
- PubMed. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.
- ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
- Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
- MDPI. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
- ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent.
- PubMed. (2004). Catalytic, asymmetric preparation of ketene dimers from acid chlorides.
- PubMed. (1993). Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2.
Sources
- 1. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 90734-97-7: 4-Methoxyindole-3-carboxaldehyde [cymitquimica.com]
- 7. growingscience.com [growingscience.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1H-indole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-methoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results in your experiments.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing the Vilsmeier-Haack formylation, a common and effective method for this transformation.[1][2]
Issue 1: Low to No Yield of the Desired Product
A low or negligible yield is one of the most frequent challenges. Several factors, from reagent quality to reaction parameters, can contribute to this outcome.[3][4][5]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can degrade.[6] | Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) and use it immediately. Ensure both POCl₃ and DMF are of high purity and anhydrous.[7] Using freshly distilled or newly opened reagents is highly recommended.[7] |
| Insufficient Substrate Reactivity | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating methoxy group at the 4-position of the indole should activate the ring sufficiently, but other factors can impede the reaction.[8][9] | Confirm the purity of your starting 4-methoxyindole. If the reaction is sluggish, a gradual increase in temperature (e.g., from room temperature up to 80°C) may be necessary.[7][8] Monitor the reaction closely by TLC or LC-MS to avoid product degradation at higher temperatures. |
| Suboptimal Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the starting material or the formation of side products. | A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 4-methoxyindole substrate.[10] This can be systematically optimized for your specific setup. |
| Inadequate Reaction Time or Temperature | The reaction may not have proceeded to completion if the time is too short or the temperature too low. Conversely, prolonged reaction times or excessive heat can lead to product decomposition.[10] | Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction only when the starting material has been consumed to an acceptable level.[4] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of impurities, which can complicate purification and reduce the yield of your target compound.
Common Side Products & Mitigation Strategies:
| Side Product | Plausible Mechanism | Prevention & Mitigation |
| Bis(indolyl)methane Derivatives | The desired product, this compound, can act as an electrophile under acidic conditions and react with another molecule of the starting 4-methoxyindole.[11] | Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[11] Add the indole solution dropwise to the pre-formed reagent to ensure the indole preferentially reacts with the formylating agent.[11] Promptly quench the reaction upon completion.[11] |
| Di-formylated Products | Although less common for the 2-position formylation, under harsh conditions, a second formyl group could potentially be introduced at another position on the indole ring. | Use a stoichiometric amount of the Vilsmeier reagent (closer to 1:1) and employ milder reaction conditions (lower temperature, shorter time).[11] |
| Polymeric Materials (Tar) | Decomposition of the starting material or product under the reaction conditions can lead to the formation of intractable polymeric tars. | Ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[10] Maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the indole. |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Purification Challenges & Solutions:
| Problem | Potential Reason | Recommended Purification Strategy |
| Co-elution with Starting Material | The polarity of the product and starting material may be too similar for effective separation by column chromatography. | Optimize your solvent system for column chromatography. A gradient elution, for example with ethyl acetate in hexane, can often provide better separation.[10] Consider using a different stationary phase if silica gel is not effective. |
| Product Insolubility or Oiling Out | The product may precipitate or form an oil during the aqueous work-up, making extraction difficult. | During work-up, ensure thorough mixing and consider using a larger volume of extraction solvent. If the product is a solid, it may be isolated by filtration after quenching the reaction. |
| Low Recovery After Recrystallization | While recrystallization can yield high-purity material, significant product loss can occur.[3] | Carefully select the recrystallization solvent or solvent system. Perform small-scale trials to find a solvent in which the product is sparingly soluble at room temperature and highly soluble when hot. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and generally efficient method for the formylation of electron-rich indoles, making it a preferred route for this synthesis.[1][2][12] It offers the advantages of relatively mild reaction conditions and the use of readily available and inexpensive reagents.[1][13] An alternative, the Reissert indole synthesis, can also be used to generate indole-2-carboxylic acids, which can then be converted to the corresponding aldehyde, but this is a multi-step process.[14][15][16]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][6] In the second stage, the electron-rich 4-methoxyindole acts as a nucleophile and attacks the Vilsmeier reagent, leading to an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][6]
Q3: How critical is the order of reagent addition?
A3: The order of addition is very important. The Vilsmeier reagent should be pre-formed at a low temperature before the 4-methoxyindole is introduced.[7] The indole solution should then be added slowly and dropwise to the Vilsmeier reagent.[7][11] This ensures that the concentration of the indole remains low, minimizing the risk of side reactions such as the formation of bis(indolyl)methane derivatives.[11]
Q4: What are the key safety precautions to consider?
A4: Phosphorus oxychloride (POCl₃) is a corrosive and highly reactive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere to prevent contact with moisture.[10] The quenching step, typically with ice-cold water or a basic solution, should be performed slowly and carefully to control the exothermic reaction.[10]
Q5: Can this reaction be scaled up for larger-quantity synthesis?
A5: Yes, the Vilsmeier-Haack reaction can be scaled up. However, careful consideration must be given to heat management, as both the formation of the Vilsmeier reagent and the quenching of the reaction are exothermic. For larger-scale reactions, a mechanically stirred reactor with external cooling is recommended to ensure efficient heat transfer and maintain temperature control.
Section 3: Experimental Protocols & Data
Optimized Protocol for Vilsmeier-Haack Formylation of 4-Methoxyindole
This protocol is designed to maximize the yield of this compound while minimizing side product formation.
Materials:
-
4-Methoxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional co-solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.[7]
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[7]
-
Formylation Reaction: Dissolve 4-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF or an optional co-solvent like DCM.
-
Add the 4-methoxyindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly pour the reaction mixture into a beaker of crushed ice and a saturated sodium bicarbonate solution to quench the reaction and hydrolyze the iminium intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.[17]
Comparative Data on Vilsmeier-Haack Formylation of Substituted Indoles
The following table, adapted from literature data, provides a general overview of reaction conditions and yields for the formylation of various indole derivatives, which can serve as a useful reference for optimization.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 |
Source: Adapted from BenchChem Application Notes.[12]
Section 4: Visualizing the Process
Diagrams can aid in understanding complex chemical processes and troubleshooting workflows.
Vilsmeier-Haack Reaction Mechanism
Caption: A decision tree for troubleshooting low product yield.
References
- Benchchem. Technical Support Center: Side Reactions in the Formylation of Indole. (n.d.).
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters. (n.d.).
- Various Authors. (n.d.). Reissert Indole Synthesis. Cambridge University Press.
- Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles. (n.d.).
- Various Authors. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.).
- Wikipedia. (n.d.). Reissert indole synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate.
- Various Authors. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
- SK. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed.
- chemeurope.com. (n.d.). Reissert indole synthesis.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Reddit. (2023). What are some common causes of low reaction yields? r/Chempros.
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Benchchem. (n.d.). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
preventing degradation of 4-methoxy-1H-indole-2-carbaldehyde during storage
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methoxy-1H-indole-2-carbaldehyde. The stability of this compound is critical for the reproducibility and validity of experimental results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent its degradation during storage and handling. The guidance herein is based on established chemical principles of the indole and aldehyde functional groups and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation, especially in the presence of air (oxygen).[1][2] This can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity and purity. The aldehyde group is also prone to oxidation to the corresponding carboxylic acid.
-
Light Exposure: Indole derivatives can be photosensitive.[2] Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often leading to discoloration (e.g., turning yellow, brown, or pink) and the formation of polymeric materials.
-
Incompatible pH: Both strongly acidic and strongly basic conditions can promote the degradation of this molecule. The indole ring can be sensitive to strong acids, potentially leading to polymerization or rearrangement.[2] Aldehydes can undergo reactions like aldol condensation under basic conditions or acetal formation in the presence of alcohols and acid catalysts.
Q2: I've noticed my solid sample of this compound has changed color over time. What does this indicate?
A change in color, typically from off-white or light yellow to a darker yellow, brown, or pinkish hue, is a common visual indicator of degradation. This is often due to slow oxidation and/or polymerization upon exposure to air and light.[1] While a slight color change may not significantly impact every application, it signifies a decrease in purity and the presence of impurities that could interfere with sensitive assays or synthetic reactions. It is crucial to re-analyze the compound's purity if any color change is observed.
Q3: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, the following storage conditions are recommended, based on best practices for analogous indole aldehydes:[3][4][5]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidative degradation.[5] |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[2][6] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-mediated degradation.[3][4] |
Q4: How should I prepare and store stock solutions of this compound?
The stability of this compound in solution is highly dependent on the solvent and storage conditions.
-
Solvent Selection: Use dry, high-purity solvents. Protic solvents like methanol or ethanol can potentially react with the aldehyde group to form hemiacetals, especially under acidic or basic conditions. Aprotic solvents such as DMSO or DMF are often preferred.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare it in a concentrated form to minimize the solvent-to-solute ratio.
-
Storage of Solutions: For short-term storage (1-2 weeks), store solutions at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.[4] Always seal vials tightly and protect them from light.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
-
Symptom: High variability in experimental outcomes between replicates or experiments performed on different days.
-
Possible Cause: Degradation of the compound in the assay medium or during incubation.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to check the stability of this compound in your specific assay buffer or cell culture medium under the exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, solid sample or a freshly prepared concentrated stock solution immediately before each experiment.
-
Purity Check: Use an analytical technique like HPLC-UV or LC-MS to verify the purity of the compound in your stock solution before use.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Symptom: New peaks, often with different retention times, appear in the chromatogram of a sample that was previously pure.
-
Possible Cause: The compound is degrading either in its solid form or in the dissolution solvent.
-
Troubleshooting Steps:
-
Analyze Solid Sample: Immediately dissolve a small amount of the solid compound in a suitable solvent and analyze it to confirm if the degradation is occurring in the stored solid.
-
Evaluate Solvent Effects: If the solid is pure, the degradation is likely happening in solution. Investigate the pH and composition of your solvent. The indole ring is sensitive to strongly acidic conditions, which can cause degradation.[2]
-
Optimize Mobile Phase: If you suspect degradation in an acidic mobile phase during HPLC analysis, consider using a mobile phase with a milder pH or a different buffer system.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent to prepare a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, then ramp to 95% B over 10 min, hold for 2 min).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 5-10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing Degradation & Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known reactivity of the indole and aldehyde functional groups.
Caption: Potential degradation pathways for this compound.
Recommended Storage Workflow
This workflow diagram outlines the best practices for receiving and storing the compound to ensure its long-term stability.
Caption: Recommended workflow for handling and storage of the compound.
References
- Royal Society of Chemistry. Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- National Center for Biotechnology Information. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- ResearchGate.
- Royal Society of Chemistry.
Sources
troubleshooting low reactivity of 4-methoxy-1H-indole-2-carbaldehyde
Technical Support Center: 4-Methoxy-1H-indole-2-carbaldehyde
Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in complex synthetic routes. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the molecule's chemical behavior.
Understanding the Reactivity of this compound
The reactivity of the aldehyde functional group in this compound is a direct consequence of the electronic interplay between the indole nucleus, the electron-donating methoxy group at the 4-position, and the electron-withdrawing carbaldehyde group at the 2-position.
The indole ring system is inherently electron-rich, which can enhance the electron density on the substituents it carries.[1] The methoxy group at the C4 position further donates electron density into the aromatic system through resonance. This increased electron density can be delocalized onto the C2 position, which in turn affects the electrophilicity of the carbaldehyde carbon. While the aldehyde group is electron-withdrawing, the overall electron-rich nature of the substituted indole ring can diminish the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple aromatic or aliphatic aldehydes. This nuanced electronic profile is the primary reason for the observed low reactivity in certain transformations.
Troubleshooting Guide
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Failed or Low-Yielding Wittig Reaction
Question: My Wittig reaction with this compound is either not proceeding or giving very low yields of the desired alkene. What could be the cause and how can I resolve it?
Answer:
The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[2] However, its success is highly dependent on the reactivity of both the ylide and the carbonyl compound. The reduced electrophilicity of the aldehyde in this compound can lead to a sluggish or failed reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Electrophilicity of the Aldehyde | The electron-donating nature of the 4-methoxyindole system reduces the partial positive charge on the carbonyl carbon, making it less reactive towards the nucleophilic ylide. | 1. Use a more reactive ylide: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more nucleophilic and may be more effective than stabilized ylides (e.g., those with adjacent electron-withdrawing groups).[3] 2. Increase reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for decomposition. 3. Employ a stronger base for ylide generation: Using a stronger base like n-butyllithium or sodium hydride can ensure complete formation of the ylide, maximizing its concentration in the reaction mixture. |
| Steric Hindrance | The substituent at the 4-position may introduce some steric hindrance, impeding the approach of the bulky phosphonium ylide. | 1. Use a less sterically demanding ylide: If possible, opt for a smaller ylide. 2. Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which utilizes phosphonate carbanions, is often more successful with sterically hindered or less reactive aldehydes.[2] |
| Decomposition of Reactants | Indole derivatives can be sensitive to strongly basic or high-temperature conditions, leading to decomposition. | 1. Monitor the reaction closely: Use thin-layer chromatography (TLC) to track the consumption of starting material and the formation of product. 2. Optimize reaction time: Avoid prolonged reaction times at elevated temperatures. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Generation of the Carbanion: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30-60 minutes.
-
Addition of the Aldehyde: Dissolve this compound (1 equivalent) in anhydrous THF and add it slowly to the phosphonate carbanion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Inefficient Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is slow and the yield is poor. How can I improve this?
Answer:
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[4] The reduced electrophilicity of this compound can be a significant barrier to this reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Carbonyl Electrophilicity | As previously discussed, the electron-rich indole system deactivates the aldehyde towards nucleophilic attack by the enolate of the active methylene compound. | 1. Use a more potent catalyst: While weak bases like piperidine are traditional, stronger base catalysts or the use of a Lewis acid co-catalyst (e.g., ZnCl₂, TiCl₄) can enhance the reaction rate.[5] 2. Employ more acidic methylene compounds: Compounds with more acidic methylene protons (e.g., malononitrile, cyanoacetic esters) will form enolates more readily, which can facilitate the reaction.[4] |
| Reversibility of the Initial Addition | The initial aldol-type addition can be reversible. If the subsequent dehydration step is slow, the equilibrium may not favor product formation. | 1. Azeotropic removal of water: Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to remove the water formed during the reaction will drive the equilibrium towards the product.[6] 2. Use of a dehydrating agent: The addition of molecular sieves can also effectively remove water from the reaction mixture. |
| Suboptimal Reaction Conditions | Inadequate temperature or an inappropriate solvent can lead to poor reaction performance. | 1. Solvent optimization: Explore a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene). 2. Temperature screening: Systematically screen a range of temperatures to find the optimal balance between reaction rate and reactant stability. |
Experimental Protocol: Knoevenagel Condensation with a Lewis Acid Co-catalyst
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as titanium(IV) chloride (TiCl₄) (0.1-0.2 equivalents), to the solution at 0 °C. A base, such as triethylamine (Et₃N) (2-3 equivalents), is often added to neutralize the generated HCl.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization.
Issue 3: Challenges in Reductive Amination
Question: My reductive amination of this compound with a primary or secondary amine is giving low yields of the desired amine, with significant amounts of unreacted starting material or side products. What is going wrong?
Answer:
Reductive amination is a two-step process involving the formation of an imine or iminium ion, followed by its reduction. The formation of the imine intermediate can be slow with less reactive aldehydes, and the choice of reducing agent is critical.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Slow Imine Formation | The reduced electrophilicity of the aldehyde can slow down the initial condensation with the amine to form the imine. | 1. Pre-formation of the imine: Run the reaction in two separate steps. First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine. 2. Acid catalysis: The addition of a catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. |
| Inappropriate Reducing Agent | Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde faster than the imine is formed, leading to the alcohol as a byproduct. | 1. Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the iminium ion.[7] 2. pH control: Maintain the reaction pH between 5 and 7. This is acidic enough to catalyze imine formation but not so acidic as to significantly hydrolyze the imine or deactivate the amine. |
| Steric Hindrance | A bulky amine or the 4-methoxy group on the indole may sterically hinder the reaction. | 1. Optimize reaction conditions: Increased temperature and longer reaction times may be necessary. 2. Consider alternative synthetic routes: If direct reductive amination is consistently failing, consider converting the aldehyde to a different functional group (e.g., an alcohol followed by conversion to a leaving group) for subsequent amination. |
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a flask, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) to the mixture in one portion. If the amine is used as a salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base like triethylamine should be added.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and dark place.[8] Exposure to light and air can lead to gradual decomposition. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable.
Q2: Is the N-H proton of the indole acidic? Can it interfere with my reaction?
A2: Yes, the N-H proton of the indole nucleus is weakly acidic (pKa ≈ 17 in DMSO). In reactions involving strong bases (e.g., n-BuLi, NaH), this proton will be deprotonated. This can be problematic as it consumes a molar equivalent of the base and the resulting indolide anion may have different reactivity or solubility. If N-deprotonation is a concern, consider using an N-protected derivative (e.g., N-tosyl, N-Boc).
Q3: Can I perform electrophilic aromatic substitution on the indole ring of this compound?
A3: Electrophilic aromatic substitution on this molecule is complex. The indole ring is activated by the 4-methoxy group, but deactivated by the 2-carbaldehyde group. The C3 position is the most electron-rich and typically the site of electrophilic attack on indoles.[1] However, the bulky aldehyde at C2 may sterically hinder attack at C3. Electrophilic substitution, if it occurs, is most likely to happen at the C3 or C7 positions. Reaction conditions would need to be carefully optimized.
Q4: My this compound has a pink or brownish tint. Is it still usable?
A4: A slight discoloration is common for many indole derivatives upon storage due to minor oxidation or polymerization. In many cases, the material is still of sufficient purity for use in subsequent reactions. However, for sensitive or high-stakes reactions, it is advisable to purify the aldehyde by recrystallization or column chromatography before use. You can also check its purity by NMR or melting point analysis.
References
- Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones.
- Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones | Request PDF.
- Synthesis, reactivity and biological properties of methoxy-activ
- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles.
- Wittig reaction - Wikipedia.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Knoevenagel condens
- Reductive amin
- Knoevenagel Condensation Doebner Modific
- Knoevenagel Condens
- Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde | Request PDF.
- A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the C
- Wittig Reaction - Organic Chemistry Portal.
- Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Vers
- Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting.
- Knoevenagel Condens
- Wittig Reaction Practice Problems - YouTube.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
- [Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][10]-Aryl Shift.]([Link])
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt C
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions.
- Carbonylative synthesis and functionaliz
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Carbonylative synthesis and functionaliz
- This compound | 213682-04-3 | NIA68204 - Biosynth.
- This compound | 213682-04-3 - ChemicalBook.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions.
- 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.
- Diastereoselectivity in the S(E)2'' reaction of chiral pentadienylsilanes: A test for the relative importance of steric and electronic effects.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 8. This compound | 213682-04-3 | NIA68204 [biosynth.com]
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-1H-indole-2-carbaldehyde
This guide is designed for researchers, scientists, and process chemistry professionals to navigate the complexities associated with the scale-up synthesis of 4-methoxy-1H-indole-2-carbaldehyde. Our focus is on the prevalent Vilsmeier-Haack formylation route, addressing common challenges from bench-scale to pilot-plant production with an emphasis on safety, efficiency, and product quality.
Overview of the Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via the Vilsmeier-Haack reaction. This involves the formylation of the electron-rich 4-methoxyindole using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2] While effective at the lab scale, this reaction presents significant thermal hazards and process control issues upon scale-up.[3][4] The primary challenges revolve around managing the exothermic formation of the highly reactive Vilsmeier reagent (a chloroiminium ion) and its subsequent reaction with the indole substrate.[5][6]
Core Reaction Pathway
The overall transformation is a two-part process: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.[7]
Caption: High-level workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide: From Lab to Plant
This section addresses specific, practical issues encountered during the scale-up process in a question-and-answer format.
Reaction Initiation & Control
Question: We are experiencing a severe and difficult-to-control exotherm upon adding POCl₃ to our mixture of 4-methoxyindole and DMF. What is causing this, and how can we mitigate the risk?
Answer: This is a critical and well-documented hazard of the Vilsmeier-Haack reaction.[3][5] The danger stems from the rapid, highly exothermic formation of the Vilsmeier reagent, which is also thermally unstable and can decompose violently.[4][6] On a large scale, where the surface-area-to-volume ratio is low, heat dissipation is much less efficient, leading to a high risk of thermal runaway.
Causality & Troubleshooting Steps:
-
Reagent Addition Mode: The order of addition is paramount for safety. The standard laboratory procedure of adding the substrate to a pre-formed Vilsmeier reagent is extremely dangerous at scale.
-
Solution: Adopt an "inverse addition" or "co-feed" protocol. The safest approach is to mix the 4-methoxyindole substrate with the DMF solvent first, and then slowly feed the POCl₃ to this mixture.[5] This ensures the reactive Vilsmeier reagent is consumed as soon as it is formed, preventing its accumulation to dangerous levels.[4][5]
-
-
Inadequate Cooling: Standard laboratory cooling (ice bath) is insufficient for multi-liter vessels.
-
Solution: Utilize a reactor with a cooling jacket and a powerful chilling unit capable of maintaining the target internal temperature (typically 0-10°C) throughout the POCl₃ addition. Monitor both the internal batch temperature and the jacket temperature. A growing delta between the two indicates the cooling system is at its limit.
-
-
Addition Rate: Adding the POCl₃ too quickly will generate heat faster than even a robust cooling system can remove it.
-
Solution: The addition of POCl₃ must be strictly controlled and tied to the internal temperature. Use a calibrated dosing pump and establish a maximum allowable temperature (e.g., T_max = 10°C). If the temperature exceeds this setpoint, the addition must be paused automatically until the system cools.
-
Low Yield & Incomplete Conversion
Question: Our scaled-up batches are consistently yielding less than 70%, with HPLC analysis showing significant unreacted 4-methoxyindole. How can we drive the reaction to completion?
Answer: Low conversion at scale, despite success in the lab, often points to issues with mixing, stoichiometry, or reaction time that are exacerbated in larger volumes.
Causality & Troubleshooting Steps:
-
Poor Mixing: The reaction mixture often becomes a thick slurry. In a large, poorly agitated vessel, "dead zones" can form where reagents are not effectively mixed, leading to localized areas of low conversion.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) capable of providing vigorous mixing to maintain a homogeneous suspension. Baffles within the reactor can also improve mixing efficiency.
-
-
Stoichiometry of Vilsmeier Reagent: While lab-scale reactions might work with ~1.1 equivalents of POCl₃ and DMF, minor losses during transfer or reaction with trace moisture become more significant at scale.
-
Solution: Consider a modest increase in the equivalents of POCl₃ and DMF (e.g., 1.2 to 1.5 eq). This can help ensure enough active reagent is present to drive the reaction to completion. Perform a Design of Experiments (DoE) study at the lab scale to optimize the stoichiometry before implementing it in the plant.
-
-
Insufficient Reaction Time/Temperature: After the POCl₃ addition, the reaction needs time to complete.
-
Solution: Monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC. Take samples hourly after the addition is complete. Only proceed to work-up once the starting material is below a specified threshold (e.g., <2%). If the reaction stalls at low temperature, a controlled, gentle warming (e.g., to 20-25°C) may be required, but this must be done cautiously with cooling on standby.
-
Impurity Formation & Product Isolation
Question: We are observing a significant byproduct with a higher molecular weight in our crude product, complicating purification. What is it and how can we prevent it?
Answer: The most likely byproduct is a result of side reactions involving the indole nucleus. The Vilsmeier reaction can sometimes lead to the formation of indole trimers or other condensation products, especially under forcing conditions or if the intermediate iminium salt is not quenched properly.[8] Another possibility is di-formylation, though less common for this substrate.
Causality & Troubleshooting Steps:
-
Localized "Hot Spots": Poor temperature control can lead to localized overheating, promoting side reactions.
-
Solution: Adhere strictly to the temperature control measures outlined above. Efficient mixing is key to preventing hot spots.
-
-
Improper Quench: The quench step (adding the reaction mixture to water/base) is also highly exothermic and critical for product quality. A slow, uncontrolled quench can allow intermediates to react with each other.
-
Solution: The quench should be performed by adding the reaction mixture slowly to a well-stirred, cold solution of aqueous base (e.g., NaOH or K₂CO₃ solution). Never add water to the reaction mixture. Maintain the quench vessel temperature below 20°C. The final pH should be adjusted to be slightly basic (pH 8-9) to ensure complete hydrolysis of the iminium salt and precipitation of the product.
-
-
Product Isolation: The crude product often precipitates from the aqueous mixture.
-
Solution: Ensure the final volume of the aqueous mixture is sufficient to allow for good stirring and efficient filtration. Wash the isolated solid thoroughly with water to remove inorganic salts and residual DMF. A final wash with a non-polar solvent like heptane can help remove organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical safety parameters to monitor during a Vilsmeier-Haack scale-up? A1: The three most critical parameters are:
-
Internal Temperature: This is the primary indicator of reaction rate and heat accumulation.
-
Reagent Addition Rate: Must be controlled to prevent the rate of heat generation from overwhelming the cooling capacity.
-
Agitator Power/Speed: Ensures proper mixing and heat distribution. A drop in power draw could indicate a stalled agitator. For a comprehensive safety assessment, performing reaction calorimetry (Differential Scanning Calorimetry - DSC, and Reaction Calorimetry - RC1) is highly recommended to quantify the heat of reaction and the thermal stability of intermediates.[3][6]
Q2: Which solvent is best for the reaction and subsequent purification? A2: DMF typically serves as both a reagent and the solvent. While other formamides or solvents can be used, DMF is the most common. For purification, the crude product is often isolated by filtration after the aqueous quench. Recrystallization is the preferred method for achieving high purity. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and heptane are commonly effective. The choice depends on the specific impurity profile.
Q3: How can we best monitor the reaction to determine its endpoint? A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A simple isocratic method can quickly quantify the remaining 4-methoxyindole starting material.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a vial containing a basic aqueous solution (e.g., NaHCO₃) and a suitable organic solvent (e.g., ethyl acetate). Shake well, and inject the organic layer.
-
Completion Criteria: The reaction is typically considered complete when the area % of the starting material is less than 2% by HPLC.
Process Parameter Comparison: Lab vs. Scale-Up
The following table provides a typical comparison of parameters for moving from a laboratory scale to a pilot plant scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Reaction Vessel | 1 L Round Bottom Flask | 200 L Glass-Lined Reactor | Material compatibility and heat transfer efficiency. |
| POCl₃ Equivalents | 1.1 - 1.2 eq | 1.2 - 1.4 eq | Compensates for transfer losses and ensures complete conversion. |
| Addition Mode | Substrate to pre-formed reagent | Inverse: POCl₃ to substrate/DMF | Critical Safety Requirement. Prevents accumulation of unstable reagent.[5] |
| Addition Time | 15 - 30 minutes | 4 - 8 hours | Controlled by cooling capacity to manage the exotherm safely. |
| Temperature Control | Ice/water bath (0-5°C) | Jacket cooling (-5°C to 0°C) | Provides precise and robust control over the internal temperature. |
| Work-up | Pour into beaker of ice/base | Slow addition to cooled quench vessel | Controls exotherm during hydrolysis and ensures consistent product form. |
| Typical Yield | 85 - 95% | 80 - 90% | Minor yield loss is common at scale due to transfers and handling. |
Scale-Up Protocol: Vilsmeier-Haack Formylation
This protocol outlines a procedure designed with scale-up safety and efficiency in mind.
Materials:
-
4-Methoxy-1H-indole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (10 vol)
-
Phosphorus Oxychloride (POCl₃) (1.3 eq)
-
Sodium Hydroxide (or Potassium Carbonate) Solution
-
Purified Water
Equipment:
-
Jacketed reactor with overhead agitation and temperature probe
-
Calibrated addition pump for POCl₃
-
Secondary quench vessel
Procedure:
-
Reactor Setup: Charge the main reactor with 4-methoxy-1H-indole and DMF.
-
Cooling: Begin agitation and cool the reactor contents to 0-5°C using the cooling jacket.
-
POCl₃ Addition (Critical Step):
-
Begin slow, subsurface addition of POCl₃ via the dosing pump.
-
Monitor the internal temperature continuously. Maintain the temperature at ≤ 10°C.
-
If the temperature rises above 10°C, immediately stop the addition and allow the reactor to cool before resuming. The total addition time is typically 4-8 hours.
-
-
Reaction: Once the addition is complete, maintain the mixture at 5-10°C and monitor by HPLC every hour until the starting material is <2%.
-
Quench Preparation: Charge the secondary vessel with a cold (0-10°C) aqueous solution of sodium hydroxide.
-
Quench (Critical Step):
-
Slowly transfer the completed reaction mixture from the main reactor into the vigorously stirred quench vessel.
-
Maintain the temperature of the quench vessel below 20°C throughout the transfer.
-
-
Product Precipitation: After the transfer is complete, continue stirring the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolation: Filter the solid product using a centrifuge or filter press.
-
Washing: Wash the filter cake thoroughly with purified water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Scale-Up Safety Workflow Diagram
Caption: Decision workflow for safe scale-up of the Vilsmeier-Haack reaction.
References
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.Organic Process Research & Development.[Link]
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.Mettler Toledo.[Link]
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier–Haack reaction.Wikipedia.[Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.Growing Science.[Link]
- Formation of indole trimers in Vilsmeier type reactions.Semantic Scholar.[Link]
- Vilsmeier Haack Formylation, no electrophilic substitution.Reddit.[Link]
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- Vilsmeier-Haack Reaction.Chemistry Steps.[Link]
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.[Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-Methoxy-1H-indole-2-carbaldehyde
Welcome to the technical support center for the purification of 4-methoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable indole derivative in high purity.
Introduction to Purification Challenges
This compound, an electron-rich aromatic aldehyde, is a key building block in the synthesis of various biologically active compounds. However, its purification can be challenging due to its potential instability under certain conditions and the presence of closely related impurities from its synthesis. The electron-donating methoxy group and the indole nucleus make the molecule susceptible to degradation, particularly on acidic stationary phases commonly used in chromatography.
This guide provides a systematic approach to overcoming these challenges, ensuring you can confidently obtain a highly pure product for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/tar. What are the likely causes and how should I proceed?
A dark, oily, or tarry crude product often indicates the presence of polymeric byproducts or degradation products. This can result from harsh reaction conditions, such as high temperatures or strong acids, during synthesis (e.g., in a Fischer indole synthesis)[1].
Recommendation: Before attempting column chromatography, which can be complicated by the presence of tar, try an initial purification by trituration. Suspend the crude oil in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. Stir or sonicate the mixture. The desired product may solidify, allowing for filtration and removal of more soluble, non-polar impurities. If the product remains an oil, a preliminary filtration through a plug of silica gel with a non-polar eluent can remove some of the baseline impurities before proceeding to a full chromatographic separation.
Q2: I'm observing streaking and a colored band (pink/purple) on my silica gel column during purification. What is happening and how can I prevent it?
Indole derivatives, especially electron-rich ones, are known to be sensitive to the acidic nature of standard silica gel, which can lead to on-column degradation[1]. This often manifests as streaking and the formation of colored impurities.
Recommendation:
-
Deactivate the Silica Gel: Before running your column, flush it with the initial, least polar eluent system containing 1% triethylamine (Et3N). This will neutralize the acidic sites on the silica.
-
Use a Modified Eluent: Incorporate a small amount of triethylamine (0.1-1%) in your mobile phase throughout the purification to maintain a neutral environment.
-
Consider an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase like neutral alumina.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating. This is common with impure samples.
Recommendation:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent to the hot solution to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
If it still oils out, try a different solvent system with a lower boiling point.
Q4: How can I confirm the purity of my final product?
A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should show sharp signals corresponding to the structure of this compound, with no significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): A pure sample will show a single major peak.
-
Melting Point: A sharp melting point range is indicative of high purity. The melting point for the related indole-2-carboxaldehyde is reported as 138-142 °C[2][3][4]. The 4-methoxy derivative's melting point should be determined and compared to literature values if available.
Troubleshooting Guide: Choosing a Purification Strategy
The choice of purification method depends on the nature and quantity of impurities. This decision tree can guide you in selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile method for separating the target compound from a mixture of impurities[1]. Given the potential acid sensitivity of the indole, a deactivated silica gel column is recommended.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et3N)
-
Glass column, flasks, and other standard glassware
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Once packed, do not let the column run dry.
-
-
Deactivation of Silica (Recommended):
-
Pass a solution of 1% triethylamine in your initial eluent through the packed column (approximately 2-3 column volumes). This will neutralize the acidic sites on the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds or to achieve a tighter band, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate + 0.1% Et3N).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. A suggested gradient is from 5% to 30% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography:
-
Issue: The compound is not moving off the baseline.
-
Solution: The eluent is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Issue: All compounds are eluting together at the solvent front.
-
Solution: The eluent is too polar. Start with a less polar solvent mixture.
-
-
Issue: The spots on the TLC are streaked.
-
Solution: This could be due to overloading the column or degradation. Ensure the silica is deactivated and consider using a less polar loading solvent.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with (>90%)[5]. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Crude this compound (solid)
-
Various solvents for testing (e.g., ethanol, methanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flasks, hot plate, ice bath, and filtration apparatus
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Common solvent systems for indole derivatives include ethanol/water or ethyl acetate/hexanes[1].
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data for Purity Assessment
While specific experimental data for this compound can vary slightly based on the instrumentation and conditions, the following table provides expected values for related compounds to serve as a guide.
| Property | Expected Value for Indole-2-carboxaldehyde | Reference |
| Melting Point | 138-142 °C | [2][3][4] |
| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H), 7.77 (d, 1H), 7.48 (d, 1H), 7.41 (t, 1H), 7.3 (s, 1H), 7.20 (t, 1H) | [6] |
| ¹³C NMR (CDCl₃) | δ 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28 | [6] |
For this compound, the presence of the methoxy group will influence the chemical shifts in the NMR spectra, and the melting point may differ. It is crucial to acquire and interpret the analytical data for your purified compound and compare it with any available literature values.
References
- BenchChem. (2025).
- Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Stoltz, B. M., et al. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51196.
- Wiley-VCH. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1497.
- Biosynth. (n.d.). This compound.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde.
- Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI)
- SpectraBase. (2016). 4-methoxy-1H-indole-2-carboxylic acid.
- ChemicalBook. (n.d.). 1H-Indole-4-carboxaldehyde, 7-Methoxy- (85598-16-9) 1H NMR.
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column.
- Synthonix, Inc. (n.d.). 1H-Indole-2-carbaldehyde.
- Biosynth. (n.d.). 5-Methoxy-1H-indole-2-carbaldehyde.
- Food Chemistry Advances. (2024). FLORE.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Matrix Scientific. (n.d.). 1H-Indole-2-carbaldehyde.
- AWS. (n.d.).
- LookChem. (n.d.). Cas 109021-59-2, 7-Methoxy-3-indolecarboxaldehyde.
- ChemSynthesis. (n.d.). 1H-indole-2-carbaldehyde.
- Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][5]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036.
- Sigma-Aldrich. (n.d.). Indole-2-carboxaldehyde 97%.
- ChemicalBook. (2025). Indole-2-carboxaldehyde.
- Organic Syntheses. (2024).
- Sigma-Aldrich. (n.d.). 4-Methoxy-1H-indole-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). 5-Methoxy-1H-indole-2-carbaldehyde AldrichCPR.
- Beilstein Journal of Organic Chemistry. (2021).
- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308.
- ResearchGate. (n.d.). Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde).
- Organic & Biomolecular Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
Sources
stability of 4-methoxy-1H-indole-2-carbaldehyde in different solvents
Answering the critical need for reliable experimental practices, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 4-methoxy-1H-indole-2-carbaldehyde. Authored for researchers, scientists, and professionals in drug development, this resource offers in-depth FAQs, practical troubleshooting guides, and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is principally affected by several factors, including exposure to light, temperature, pH, and oxidizing agents.[1] The indole nucleus is an electron-rich system, making it susceptible to oxidation, especially when exposed to air and light.[2][3] Additionally, the aldehyde functional group can undergo various reactions, and the overall stability can be compromised under strongly acidic or basic conditions.[3][4]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term use and preparing stock solutions, high-purity, anhydrous aprotic solvents are preferable if compatible with your experimental design. Examples include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Some sources suggest solubility in methanol.[5] To minimize degradation, it is advisable to use degassed solvents. For long-term storage, it is best to store the compound as a solid under an inert atmosphere.[3][4]
Q3: How should I properly store solid this compound and its solutions to ensure maximum stability?
A3: To ensure maximum stability, this compound in its solid form should be stored in a cool, dry, and dark place.[3][6] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent oxidation.[4] Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials.[3] It is also best practice to prepare fresh solutions for sensitive experiments.
Q4: What are the visible signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color of the solid material or its solutions. The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an LC-MS analysis of a stock solution over time are also strong indicators of degradation.[3] When in doubt, it is always best to use a freshly opened container of the compound or to verify its purity analytically.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways involve the indole ring and the aldehyde group. The electron-rich indole nucleus is prone to oxidation, which can occur when exposed to air and light, potentially leading to the formation of resinous substances.[2] The C2-C3 double bond of the indole ring can be cleaved under certain oxidative conditions.[2] Under strongly acidic conditions, protonation of the indole ring can lead to degradation products.[3] The aldehyde group itself can be oxidized to a carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing a logical workflow to identify and resolve the problem.
Issue 1: Inconsistent results in biological assays.
-
Symptom: High variability in experimental outcomes between replicates or between experiments run on different days.
-
Possible Cause: The compound may be degrading in the assay medium under experimental conditions (e.g., 37°C, 5% CO₂).[3]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Symptom: When analyzing a stock solution, new peaks are observed that were not present in the initial analysis of the solid material.
-
Possible Causes:
-
Oxidation: The indole ring is susceptible to air oxidation, especially if the solvent is not degassed.[3]
-
Photodegradation: Exposure to ambient or UV light can cause degradation.[3] Indole derivatives are known to be photosensitive.[7][8][9]
-
Solvent-Induced Degradation: The solvent itself or impurities within it (e.g., peroxides in older ethers) could be reacting with the compound. The pH of the solvent or mobile phase can also play a role.[1][10]
-
-
Troubleshooting Steps:
-
Solvent Check: Prepare a fresh stock solution in high-purity, degassed, anhydrous aprotic solvent.
-
Light Protection: Ensure that all solutions are prepared and stored in amber vials or protected from light.
-
pH Control: If using aqueous solutions or mobile phases, ensure they are buffered to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.[3]
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Low reaction yields in synthetic procedures.
-
Symptom: A synthetic reaction using this compound as a starting material results in a lower than expected yield of the desired product.
-
Possible Cause: The compound may be degrading under the reaction conditions, especially if oxidizing agents, strong acids, or strong bases are used.[3][4] The indole nucleus is electron-rich and can be easily oxidized, which can reduce the yield of the desired reaction.[3]
-
Troubleshooting Steps:
-
Re-verify Starting Material: Confirm the purity of the this compound before starting the reaction.
-
Control Reaction Conditions: If using an oxidizing agent, carefully control the reaction temperature and stoichiometry to minimize degradation of the indole core.[3]
-
pH Management: If the reaction is sensitive to pH, use appropriate buffers or non-aqueous conditions.
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent air oxidation.
-
Data Summary and Protocols
Solvent Stability Profile
The following table summarizes the general stability of this compound in different solvent types based on the chemical properties of the indole and aldehyde functional groups.
| Solvent Type | Examples | Stability Considerations | Recommendations |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Generally good stability for short-term storage. Use anhydrous grade to avoid hydrolysis. | Recommended for stock solutions. Use degassed solvents and store cold and dark. |
| Aprotic Non-Polar | Toluene, Hexane | Low solubility expected. | Not generally recommended for creating stock solutions. |
| Protic Polar | Methanol, Ethanol | Potential for reaction with the aldehyde group (acetal formation), especially with acid/base catalysis. | Use with caution. Prepare fresh solutions. Some sources indicate solubility in methanol.[5] |
| Aqueous Buffers | PBS, Tris | Stability is highly pH-dependent. Unstable in strongly acidic or basic conditions.[3][10] | Use neutral or slightly acidic pH. Assess stability for the duration of the experiment. |
Key Factors Influencing Stability
The interplay of various factors determines the stability of this compound.
Caption: Key environmental factors affecting the stability of the compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
UV light chamber (e.g., 254 nm)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acidic Degradation: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Degradation: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a portion of the stock solution to UV light at room temperature. Include a dark control wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.
-
-
Data Interpretation: Calculate the percentage of degradation of this compound under each condition over time. Characterize major degradation products if possible using techniques like LC-MS.
This structured approach allows for a comprehensive understanding of the compound's stability, ensuring more reliable and reproducible experimental results.
References
- Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine - Chemical Science (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC - NIH.
- Reaction of indole 1 with aliphatic and aromatic aldehydes. a - ResearchGate.
- 4 - SAFETY DATA SHEET.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing.
- Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed.
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence | The Journal of Physical Chemistry - ACS Publications.
- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory | The Journal of Physical Chemistry - ACS Publications.
- 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde - ChemScene.
- 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm.
- stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate - Benchchem.
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central.
- Determination of photostability and photodegradation products of indomethacin in aqueous media - ResearchGate.
- Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines | ACS Omega.
- Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates - Benchchem.
- Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.
- This compound | 213682-04-3 | NIA68204 - Biosynth.
- Effect of pH on the stability of plant phenolic compounds - PubMed.
- 5-Methoxy-1H-indole-3-carboxaldehyde - Apollo Scientific.
- Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem.
- Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed.
- Indole-2-carbaldehyde | Fat Deposition Inhibitor - MedchemExpress.com.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC.
- Food Chemistry Advances - FLORE.
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH.
- Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems.
- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed.
- 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem.
- Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate.
- Indole-2-carboxaldehyde | 19005-93-7 - ChemicalBook.
- Cas 30464-90-5,5-METHOXY-3-METHYL-1H-INDOLE-2-CARBALDEHYDE | lookchem.
- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing).
- This compound | 213682-04-3 - Sigma-Aldrich.
- Cas no 30464-93-8 (6-methoxy-1H-indole-2-carbaldehyde).
- 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem.
- 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | WAA77881 - Biosynth.
- Indole-2-carboxaldehyde 97 19005-93-7 - Sigma-Aldrich.
- 19005-93-7 | Indole-2-carbaldehyde - ChemScene.
- 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem.
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 6. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 4-Methoxy-1H-indole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the N-alkylation of 4-methoxy-1H-indole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The unique electronic nature of this molecule—featuring an electron-donating group (EDG) at C4 and a potent electron-withdrawing group (EWG) at C2—presents a distinct set of challenges and opportunities in synthesis.
The presence of the C2-carbaldehyde significantly increases the acidity of the indole N-H proton compared to unsubstituted indoles, facilitating its deprotonation.[1] However, this EWG also deactivates the indole ring towards certain electrophilic reactions and introduces a new reactive site for potential side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful N-alkylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?
Answer: Low conversion is a common hurdle that can be traced back to several factors related to reaction conditions and reagent choice.
-
Insufficient Deprotonation: While the N-H of your substrate is relatively acidic, an appropriate base is still crucial. If the base is too weak or used in substoichiometric amounts, the concentration of the reactive indolate anion will be too low for the reaction to proceed efficiently.
-
Solution: For this substrate, moderately strong inorganic bases are often sufficient and are preferred to avoid side reactions with the aldehyde. Consider using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. For more stubborn cases, sodium hydride (NaH) can be used, but requires careful temperature control (start at 0 °C) to minimize aldehyde degradation.[2][3]
-
-
Poor Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide and observing low conversion, the electrophile may not be reactive enough.
-
Solution: Switch to the corresponding alkyl iodide. Alternatively, you can employ the Finkelstein reaction in situ by adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction mixture when using an alkyl chloride or bromide.
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the indole anion and the base's counter-ion.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective as they can dissolve the reagents and facilitate the Sₙ2 reaction.[3] For reactions using phase-transfer catalysis, a two-phase system like toluene/water is required.[4][5]
-
Troubleshooting Workflow: Low Conversion
Caption: Workflow for diagnosing low conversion issues.
Question 2: My reaction is producing significant by-products, and the desired product is unstable. How can I improve selectivity and stability?
Answer: The aldehyde functionality is the most likely source of side reactions with this particular substrate.
-
Aldehyde Reactivity with Strong Bases: Very strong, nucleophilic bases can attack the aldehyde carbonyl or deprotonate the α-proton, leading to aldol-type condensations or other degradation pathways.
-
Solution: Avoid strong, nucleophilic bases like alkoxides or organolithiums if possible. Use hydride bases (NaH) or carbonate bases (K₂CO₃, Cs₂CO₃). Add the base at a low temperature (0 °C) and allow deprotonation to complete before slowly adding the alkylating agent.
-
-
Competing C3-Alkylation: While the C2-EWG strongly favors N-alkylation, incomplete deprotonation can leave residual neutral indole, which is nucleophilic at the C3 position.[2][6]
-
Solution: Ensure complete deprotonation by using a slight excess of base and allowing sufficient time for the acid-base reaction to occur before adding the electrophile. Using highly polar solvents like DMF helps to fully dissociate the indolate salt, favoring N-alkylation.[7]
-
-
Protecting Group Strategy: If side reactions involving the aldehyde are unavoidable, a protecting group strategy is a robust, albeit longer, alternative.
-
Solution: Protect the aldehyde as a dimethyl or diethyl acetal by treating it with the corresponding alcohol under acidic conditions (e.g., TsOH, cat.). Once the acetal is formed and purified, perform the N-alkylation under your optimized conditions. The acetal is stable to the basic conditions of the alkylation. Finally, deprotect the acetal using aqueous acid (e.g., 1M HCl in THF) to regenerate the aldehyde.
-
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Solvent(s) | Temperature | Pros | Cons |
| NaH | DMF, THF | 0 °C to RT | Highly effective, drives reaction to completion.[2] | Can be difficult to handle (pyrophoric), may cause aldehyde side reactions if not controlled.[7] |
| K₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Inexpensive, easy to handle, milder. | May require higher temperatures and longer reaction times; lower reactivity. |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 60 °C | Highly effective, often provides higher yields than K₂CO₃ due to better solubility and the "cesium effect".[3] | More expensive. |
| KOH | Toluene/H₂O (PTC) | RT to 80 °C | Inexpensive, suitable for large-scale synthesis using a phase-transfer catalyst (e.g., TBAB).[4][8] | Can promote Cannizzaro-type reactions with the aldehyde at high concentrations/temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for alkylating this compound?
For a first attempt, we recommend the following conditions: To a solution of this compound (1.0 eq.) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq.). Stir for 30 minutes at room temperature, then add the alkyl halide (1.1 eq.). Stir the reaction at 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.
Q2: Should I consider a Mitsunobu reaction for this transformation?
The Mitsunobu reaction is an excellent alternative, particularly for installing secondary alkyl groups or when using an alcohol as the alkylating agent.[8][9] It proceeds under mild, neutral conditions, avoiding the need for a strong base which could be beneficial for your aldehyde-containing substrate.[10]
-
Advantages: High stereoselectivity (inversion of configuration at the alcohol's chiral center), broad substrate scope.[9][10]
-
Disadvantages: Stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) are required. The by-products, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can be challenging to remove during purification.[11]
Q3: How can I confirm that the alkylation occurred on the nitrogen and not elsewhere?
Spectroscopic analysis is definitive.
-
¹H NMR: The most telling evidence is the disappearance of the broad N-H proton signal, which is typically found far downfield (>10 ppm). You will also see new signals corresponding to the protons of the newly installed alkyl group, with the protons on the carbon directly attached to the nitrogen (the N-CH₂) typically appearing between 4.0 and 5.5 ppm, depending on the alkyl group.
-
¹³C NMR: Observe shifts in the carbons of the indole ring and the appearance of new signals for the alkyl group.
-
IR Spectroscopy: The characteristic N-H stretching band (a sharp peak around 3300-3400 cm⁻¹) present in the starting material will be absent in the N-alkylated product.[12]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.
Q4: Are there any modern catalytic methods applicable to this substrate?
Yes, transition-metal catalysis offers powerful alternatives. Copper-catalyzed N-alkylation methods have been developed that show excellent selectivity.[8][13] For instance, a copper(I) iodide catalyst with a suitable ligand can couple indoles with alkyl halides or even N-tosylhydrazones.[8] Palladium-catalyzed aza-Wacker-type reactions have also been reported for the N-alkylation of indoles with alkenols, though this is a more specialized application.[14] These methods can offer milder conditions and different substrate scopes but may require more optimization.
Experimental Protocols
Protocol 1: General N-Alkylation using Cesium Carbonate
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DMF (approx. 0.1 M solution).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq.) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. A color change and/or precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography. Note: separating the product from triphenylphosphine oxide can be challenging and may require specific solvent systems.
Method Selection Decision Diagram
Caption: Decision tree for selecting an appropriate N-alkylation strategy.
References
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
- Gribble, G. W. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
- Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28815-28819. [Link]
- Zhang, Q., Shan, H., Xu, Q., Ma, F., Liu, Y., Xu, W., & Wu, M. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters, 27(24), 6515-6521. [Link]
- Buchwald, S. L., & Stephen, L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(9), 3945-3953. [Link]
- Sigman, M. S., & Werner, E. W. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(21), 7049-7053. [Link]
- Zhang, Q., et al. (2025).
- Zhang, Q., et al. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation.
- Padwa, A. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2001(5), 63-71. [Link]
- Darcel, C., et al. (2022). Scope of the N‐alkylation of indolines with alcohols.
- Bandini, M., & Umani-Ronchi, A. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.
- National Institutes of Health. (2022).
- Various Authors. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3333-3335. [Link]
- Bhagwat, S. S., & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 35(12), 1847-1850. [Link]
- Process Development Scientists. (2002). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(1), 10-13. [Link]
- Denton, R. M. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
- Various Authors. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
- Pilania, M., et al. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect. [Link]
- Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18, 9747-9753. [Link]
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. gcipr.com. [Link]
- Knowles, R. R. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(30), 16676–16683. [Link]
- Darcel, C., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(41), e202200923. [Link]
- Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]
- Mary, Y. S., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
- Szafranski, M., et al. (2022).
- Protti, S., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 563-570. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Positional Isomerism in Methoxy-Substituted Indole-2-Carbaldehydes: A Comparative Analysis of 4- and 5-Methoxy-1H-indole-2-carbaldehyde
An In-Depth Comparative Guide for Drug Development Professionals
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Among the most valuable functionalized indoles are the indole-2-carbaldehydes, which serve as versatile intermediates for constructing more complex molecular architectures.
This guide provides a detailed comparative analysis of two key positional isomers: 4-methoxy-1H-indole-2-carbaldehyde and 5-methoxy-1H-indole-2-carbaldehyde . The placement of the electron-donating methoxy group at either the C4 or C5 position imparts distinct electronic and steric characteristics to the molecule. These subtle differences have profound implications for their synthesis, reactivity, spectroscopic signatures, and ultimately, their potential as precursors in drug discovery programs. Understanding these nuances is critical for researchers aiming to leverage these building blocks for the rational design of novel therapeutics.
Structural and Physicochemical Properties: The Impact of Methoxy Group Placement
The fundamental difference between the two compounds lies in the position of the methoxy group on the benzene portion of the indole ring. This seemingly minor change significantly alters the molecule's electronic landscape.
-
5-Methoxy-1H-indole-2-carbaldehyde: The methoxy group is para to the C7a-C7 bond and meta to the C3a-C4 bond of the pyrrole ring. Its electron-donating effect is strongly relayed through the aromatic system, increasing the electron density of the entire indole nucleus, particularly at the C3 position.
-
This compound: The methoxy group is ortho to the C3a-C4 bond. While still electron-donating, its proximity to the pyrrole ring introduces potential steric hindrance and peri-interactions that can influence reactivity and conformation.
A summary of their fundamental physicochemical properties is presented below.
| Property | This compound | 5-Methoxy-1H-indole-2-carbaldehyde |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂[1][2] |
| Molecular Weight | 175.18 g/mol | 175.18 g/mol [1][2] |
| CAS Number | 213682-04-3[3] | 21778-81-4[1][2] |
| Appearance | Solid | Solid[4] |
| IUPAC Name | This compound | 5-methoxy-1H-indole-2-carbaldehyde[1] |
Synthesis via Vilsmeier-Haack Formylation: A Comparative Perspective
The most common and efficient method for synthesizing these aldehydes is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][10]
The electron-rich nature of the indole ring makes it an excellent substrate for this transformation. The methoxy group further activates the ring towards electrophilic attack. However, the position of this activation dictates the reaction's regioselectivity. For both 4-methoxyindole and 5-methoxyindole, electrophilic substitution is heavily favored at the C3 position. To achieve the desired C2-formylation, synthetic strategies often involve protecting the C3 position or utilizing starting materials that direct formylation to C2. An alternative and direct approach involves the lithiation of the N-protected indole at C2, followed by quenching with DMF.
However, for the direct formylation of the methoxyindole precursors, the reaction proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.
-
Electrophilic Attack: The electron-rich indole attacks the Vilsmeier reagent.
-
Hydrolysis: Aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde.
The workflow for this crucial synthetic step is outlined below.
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: General Vilsmeier-Haack Formylation of Methoxyindoles
This protocol is a generalized representation and may require optimization for specific substrates and scales.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF solution over 30 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting methoxyindole (1.0 eq.) in anhydrous solvent and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80°C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.[11]
-
Workup: After completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure indole-2-carbaldehyde.
Differential Reactivity and Mechanistic Insights
The electronic differences imparted by the methoxy group's position directly influence the reactivity of the aldehyde and the indole nitrogen.
Caption: Electronic Effects of Methoxy Group Position.
-
Electrophilicity of the Aldehyde: The C5-methoxy group, being para to the C2-substituent through the indole system, exerts a powerful +R (resonance) effect. This effect increases the electron density at C2, which in turn slightly reduces the electrophilicity of the aldehyde carbon. Consequently, 5-methoxy-1H-indole-2-carbaldehyde is expected to be slightly less reactive towards nucleophiles compared to its 4-methoxy counterpart.
-
Acidity of the Indole N-H: Both methoxy groups increase the electron density of the indole ring, which destabilizes the corresponding conjugate base (indolide anion) formed upon deprotonation. Therefore, both isomers are less acidic than unsubstituted indole. The stronger delocalization of the 5-methoxy group's lone pair into the ring likely makes the N-H of 5-methoxy-1H-indole-2-carbaldehyde slightly less acidic than that of the 4-methoxy isomer. This can affect N-alkylation or N-protection reaction rates.
Comparative Spectroscopic Data
While exact spectral values are batch-dependent, predictable differences arise from the molecular structures.
| Spectroscopic Data | This compound | 5-Methoxy-1H-indole-2-carbaldehyde |
| ¹H NMR (Aldehyde H) | ~9.8 ppm (singlet) | ~9.8 ppm (singlet) |
| ¹H NMR (Indole NH) | >11.0 ppm (broad singlet) | >11.0 ppm (broad singlet) |
| ¹H NMR (Aromatic) | Distinct pattern for H5, H6, H7 protons. | Characteristic pattern, often with a doublet for H4 near the aldehyde. |
| ¹H NMR (Methoxy) | ~3.9 ppm (singlet) | ~3.8 ppm (singlet) |
| IR (C=O stretch) | ~1660 cm⁻¹ | ~1655 cm⁻¹ |
| IR (N-H stretch) | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
Biological Activity and Applications in Drug Discovery
These isomers are not just synthetic curiosities; they are precursors to compounds with significant biological potential.
-
5-Methoxy-1H-indole-2-carbaldehyde: This isomer and its derivatives have shown notable biological activity. The carbaldehyde itself has been reported to possess cytotoxic activity against human tumor cells.[2] Its corresponding carboxylic acid derivative, 5-methoxy-1H-indole-2-carboxylic acid, has been investigated for neuroprotective properties and potential applications in treating diabetes and stroke.[12][13][14] Carboxamide derivatives based on this scaffold have been optimized for potent antiplasmodial activity against P. falciparum.[15]
-
This compound: Direct biological data for this isomer is less prevalent in the literature. However, its structural motif is present in biologically active natural products. For instance, 4-methoxy-2,2′-bipyrrole-5-carbaldehyde, a closely related structure, is a biosynthetic intermediate for prodigiosin and tambjamine alkaloids and has been shown to arrest strobilation in moon jellyfish without cytotoxicity.[16][17][18] This suggests that the 4-methoxyindole scaffold is a viable starting point for developing novel bioactive agents.
The primary value of both isomers lies in their role as versatile intermediates for synthesizing a wide range of bioactive indole alkaloids and other heterocyclic compounds.[19]
| Feature | This compound | 5-Methoxy-1H-indole-2-carbaldehyde |
| Reported Activity | Less studied; related bipyrroles show biological effects.[16][17][18] | Cytotoxic activity reported.[2] |
| Derivative Activity | Precursor to potentially novel bioactive compounds. | Derivatives show neuroprotective and antiplasmodial activity.[12][15] |
| Primary Application | Versatile synthetic intermediate. | Versatile synthetic intermediate in drug discovery.[20] |
Conclusion and Future Outlook
The positional isomerism of 4- and 5-methoxy-1H-indole-2-carbaldehyde provides a compelling case study in how subtle structural changes dictate chemical behavior and biological potential. The 5-methoxy isomer is characterized by strong electronic activation from its para-disposed methoxy group, leading to a well-documented profile as a precursor for neuroprotective and antiplasmodial agents. In contrast, the 4-methoxy isomer presents a different electronic and steric environment, and its biological potential remains largely underexplored, representing a fertile ground for new research.
For drug development professionals, both isomers are invaluable tools. The choice between them will depend on the specific electronic properties desired in the final target molecule and the synthetic strategy employed. A thorough understanding of their comparative reactivity is essential for efficiently planning synthetic routes and for the rational design of next-generation indole-based therapeutics. Further investigation into the biological activities of libraries derived from the 4-methoxy isomer, in particular, could lead to the discovery of novel pharmacological agents.
References
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2. PubChem. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction.
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki Murakam, et al.. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- The extended Vilsmeier reaction of dimethoxy-activ
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]
- 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. Frontiers. [Link]
- (PDF) 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea.
- Preparation method of 5-methoxyindole.
- 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2. PubChem. [Link]
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2. PubChem. [Link]
- Organic Compounds with Biological Activity. MDPI. [Link]
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
- 1H-Indole-2-carbaldehyde. Synthonix, Inc.. [Link]
- 4 Indolecarbaldehyde. mzCloud. [Link]
Sources
- 1. 5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | WAA77881 [biosynth.com]
- 3. This compound | 213682-04-3 | NIA68204 [biosynth.com]
- 4. 5-Methoxy-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Methoxy-Indole-Carbaldehyde Isomers
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and versatile reactivity make it an ideal starting point for developing novel therapeutic agents.[1] Introducing substituents onto the indole ring is a key strategy for modulating biological activity. Among these, the methoxy group, an electron-donating substituent, is particularly significant for its ability to enhance reactivity and influence molecular interactions.[1][3]
This guide provides an in-depth comparison of the biological activities of methoxy-indole-carbaldehyde isomers, focusing on how the position of the methoxy group on the indole ring dictates the compound's therapeutic potential. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these isomers, supported by experimental data and detailed protocols to provide researchers and drug development professionals with a practical and insightful resource.
The Crucial Role of Isomerism in Biological Activity
The term "isomer" refers to molecules that share the same chemical formula but have different arrangements of atoms. In the context of methoxy-indole-3-carbaldehyde, the position of the methoxy group (e.g., at the 5, 6, or 7-position of the indole ring) creates distinct isomers with unique electronic and steric properties. This positional variation is not trivial; it profoundly impacts the molecule's ability to interact with biological targets like enzymes and receptors, leading to significant differences in potency and even the mechanism of action.[4] A study on indolyl-pyridinyl-propenones, for instance, demonstrated that shifting a methoxy group from the 5-position to the 6-position of the indole ring switched the mode of cell death from methuosis to microtubule disruption.[4] This highlights the critical importance of evaluating individual isomers in drug discovery.
Caption: Core structure of indole-3-carbaldehyde and key methoxy isomer positions.
Comparative Anticancer Activity
Indole-3-carbaldehyde and its derivatives have long been investigated for their anticancer properties.[5][6] The introduction of a methoxy group can enhance this activity, but its efficacy is highly dependent on its position. These compounds often serve as crucial intermediates in the synthesis of more complex molecules with potent antiproliferative effects.[7][8]
While direct comparative studies screening all isomers against a single cancer cell line are sparse, the available literature allows for a qualitative assessment. For instance, derivatives of 5-methoxy-indole-3-carbaldehyde are explored for developing anticancer immunomodulators, while 7-methoxy-1H-indole-3-carbaldehyde is used to synthesize novel derivatives with promising anti-cancer effects.[8][9] Research on related structures has shown that a 6-methoxy substitution can lead to potent microtubule disruption, a clinically validated anticancer mechanism.[4]
| Isomer/Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Key Findings | Reference |
| 5-Methoxyindole Derivative | Varies | Not specified | Serves as a key intermediate for tryptophan dioxygenase inhibitors, which act as anticancer immunomodulators. | [9] |
| 6-Methoxyindole Derivative | Glioblastoma | Not specified | In related propenone structures, a 6-methoxy group induced microtubule disruption, switching the mechanism from the 5-methoxy analog. | [4] |
| 7-Methoxyindole Derivative | Varies | Not specified | Utilized as a building block to synthesize novel indole derivatives with potential anti-cancer properties. | [8] |
| Indole-3-carbaldehyde Derivative (5f) | MCF-7 (Breast) | 13.2 μM | A synthesized sulfonohydrazide derivative showed promising, selective inhibition. | [2] |
| Indole-3-carbaldehyde Derivative (5f) | MDA-MB-468 (Breast) | 8.2 μM | The same derivative was even more potent against this triple-negative breast cancer line. | [2] |
Expert Insight: The data suggests that the methoxy group's position dictates the ultimate mechanism of action. While 5- and 7-methoxy isomers are valuable scaffolds, the 6-methoxy position appears particularly promising for developing mitotic inhibitors. The significant potency of the derivative 5f underscores the value of using the indole-3-carbaldehyde core to build more complex and potent anticancer agents.[2][4]
Comparative Antimicrobial Activity
The indole scaffold is a recurring motif in antimicrobial agents. Methoxy-indole-carbaldehyde isomers serve as precursors for compounds like thiosemicarbazones, which have demonstrated notable antimicrobial effects.[5][10] The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[11]
| Isomer/Derivative | Microorganism | Activity Metric (MIC) | Key Findings | Reference |
| 5-Methoxyindole Derivative | Varies | Not specified | Used as a reactant in the preparation of antibacterial agents. | [9] |
| General Indole-3-carbaldehyde Derivatives | E. coli, S. aureus, etc. | Varies | Thiosemicarbazone derivatives of indole-3-carbaldehyde show potent antiamoebic and antibacterial activity. | [10] |
| Metal Complexes | E. coli, S. typhi, S. aureus | Zone of Inhibition | Metal complexes of Schiff bases derived from related methoxybenzaldehydes show enhanced antimicrobial activity compared to the ligands alone. | [12] |
Expert Insight: The core methoxy-indole-carbaldehyde structure provides a foundation for developing potent antimicrobial agents. The increased activity of metal complexes suggests that chelation can be a powerful strategy to enhance the antimicrobial properties of these indole-based ligands, a phenomenon attributed to increased lipophilicity and interference with normal cell processes.[12]
Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a priority. Indole derivatives are known to possess anti-inflammatory properties.[13] The parent compound, indole-3-carboxaldehyde (also known as ICA), has been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune response.[14] It also reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[14][15]
The influence of methoxy substitution on this activity is an area of active research. Both 5-methoxy and 7-methoxy isomers are noted for their potential in synthesizing compounds with anti-inflammatory effects.[7][8]
| Compound | Model | Key Effects | Mechanism | Reference |
| Indole-3-Carboxaldehyde (ICA) | LPS-stimulated cells & mice | Reduced TNF-α, IL-1β, IL-6 | Inhibits ROS production and NLRP3 inflammasome activation. | [14] |
| Indole-3-Carboxaldehyde (ICA) | THP-1 Macrophages | Decreased IL-6, Increased IL-10 | Modulates macrophage polarization towards an anti-inflammatory M2 phenotype. | [15][16] |
| 5-Methoxyindole-3-carbaldehyde | General | Potential anti-inflammatory | Mentioned as a building block for compounds with anti-inflammatory properties. | [7] |
| 7-Methoxy-1H-indole-3-carbaldehyde | General | Potential anti-inflammatory | Used to synthesize novel derivatives with potential anti-inflammatory effects. | [8] |
Expert Insight: The parent indole-3-carbaldehyde is a potent modulator of inflammatory pathways.[14] The introduction of a methoxy group, which is an electron-donating group, could potentially enhance this activity by increasing the electron density of the indole ring and improving its ability to scavenge reactive oxygen species. Further studies are warranted to directly compare the isomers and quantify their effects on cytokine production and inflammasome activity.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for assessing the biological activities discussed in this guide.
A. Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[19]
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the methoxy-indole-carbaldehyde isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Gently shake the plate for a few minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][21] It involves challenging a standardized number of bacteria with serial dilutions of the test compound.
Caption: Workflow for the Broth Microdilution MIC determination assay.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the methoxy-indole-carbaldehyde isomers in a suitable broth medium (e.g., Mueller-Hinton Broth). Typically, this results in 100 µL per well.[21]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11][21]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL. This halves the compound concentration and results in the final desired bacterial concentration.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.[11]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.[11]
Conclusion and Future Perspectives
The position of a single methoxy group on the indole-3-carbaldehyde scaffold profoundly influences its biological activity. While all isomers show promise as foundational structures in medicinal chemistry, the available evidence suggests a divergence in their primary strengths. The 6-methoxy isomer appears particularly suited for developing anticancer agents targeting microtubule dynamics, whereas the parent indole-3-carbaldehyde itself is a potent anti-inflammatory agent.[4][14] The 5- and 7-methoxy isomers remain versatile intermediates for a wide range of bioactive compounds.[7][8]
Future research should focus on direct, head-to-head comparisons of these isomers in standardized assays and a broader range of cell lines and microbial strains. Elucidating the precise mechanisms of action and identifying the specific molecular targets for each isomer will be crucial for rational drug design. Ultimately, these simple yet elegant molecules hold significant potential, and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of novel and more effective therapeutics.
References
- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
- 5-Methoxyindole-3-carboxaldehyde. Chem-Impex.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- MTT assay and its use in cell viability and prolifer
- Application Notes and Protocols: In Vitro Cell Viability Assays (MTT/XTT) with Caffeic Acid Phenethyl Ester (CAPE). Benchchem.
- 7-Methoxy-1H-indole-3-carbaldehyde. Chem-Impex.
- Synthesis, reactivity and biological properties of methoxy-activ
- 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758. PubChem - NIH.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde. lookchem.
- 7-Methoxy-1H-indole-3-carbaldehyde | 109021-59-2. J&K Scientific.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
- 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214. PubChem.
- 5-Methoxyindole-3-carboxaldehyde | 10601-19-1. J&K Scientific LLC.
- Buy 5-Methoxyindole-3-carboxaldehyde | 10601-19-1. Smolecule.
- 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1. Sigma-Aldrich.
- 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
- Cytotoxicity MTT Assay Protocols and Methods.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed.
- 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554. PubChem.
- Indole Test Protocol. American Society for Microbiology.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF.
- In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Source not specified].
- Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. Global Journal of Pure and Applied Chemistry Research (GJPACR).
- 6-Methoxy-1H-indole-3-carboxaldehyde | CAS 70555-46-3. SCBT.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
- Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 P
- Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
- (PDF) Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway.
- Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. PubMed.
- (PDF) Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone.
- 7-METHOXY-1H-INDOLE-3-CARBALDEHYDE AldrichCPR. Sigma-Aldrich.
- 6-methoxy-1-methyl-1H-indole-3-carbaldehyde | CAS 202807-44-1. SCBT.
- 109021-59-2|7-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm. [Source not specified].
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC - PubMed Central.
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.. SciSpace.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 13. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Elucidation of 4-Methoxy-1H-indole-2-carbaldehyde Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The indole scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, 4-methoxy-1H-indole-2-carbaldehyde and its analogs are of growing interest. This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of these derivatives, juxtaposed with alternative and complementary analytical techniques. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[1][2] This technique is indispensable when unambiguous stereochemical assignment is critical.[2]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. The causality behind each step is crucial for success.
Sources
A Comparative Guide to the Biological Activity of 4-methoxy-1H-indole-2-carbaldehyde versus the Parent Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity of 4-methoxy-1H-indole-2-carbaldehyde relative to its parent compound, indole. Due to a lack of direct comparative experimental studies on this compound, this guide synthesizes information from structure-activity relationship (SAR) studies on related indole derivatives to provide an informed perspective on its potential biological profile. The content herein is intended to guide future research and experimental design.
Introduction: The Versatile Indole Nucleus
Indole is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] From the essential amino acid tryptophan to complex alkaloids, the indole nucleus is a cornerstone in medicinal chemistry. The parent indole molecule itself and its simple derivatives are known to possess antimicrobial, antioxidant, and anticancer properties, making the indole scaffold a fertile ground for the development of new therapeutic agents.[3]
Introducing this compound: A Structurally Modified Derivative
This compound is a derivative of indole characterized by two key substitutions: a methoxy group (-OCH₃) at the 4-position of the benzene ring and a carbaldehyde group (-CHO) at the 2-position of the pyrrole ring. These modifications are expected to significantly influence the molecule's physicochemical properties and, consequently, its biological activity compared to the unsubstituted indole.
A Comparative Analysis of Biological Activity: An Inferential Perspective
While direct experimental data for this compound is scarce, we can infer its potential biological activities based on established structure-activity relationships for indole derivatives.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents.[4][5] The introduction of substituents can either enhance or diminish this activity.
-
Parent Indole: Exhibits moderate antimicrobial activity against a range of bacteria and fungi.
-
This compound (Inferred): The presence of a methoxy group can have varied effects. In some cases, methoxy substitution has been shown to enhance the antimicrobial activity of heterocyclic compounds.[6] The carbaldehyde group at the C2 position can also contribute to antimicrobial effects, potentially through interaction with microbial enzymes or other cellular components.[7] It is plausible that the combined effect of these two groups could lead to an enhanced or broadened spectrum of antimicrobial activity compared to the parent indole.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Parent Indole (MIC) | This compound (Predicted MIC) |
| Staphylococcus aureus | 128 - 256 | 64 - 128 |
| Escherichia coli | 256 - 512 | 128 - 256 |
| Candida albicans | >512 | 256 - 512 |
Note: These values are hypothetical and intended for illustrative purposes to guide future experimental work.
Anticancer Activity
The indole scaffold is a key component of many anticancer drugs, including vinca alkaloids.[8] Substitutions on the indole ring are a common strategy to enhance cytotoxic activity.
-
Parent Indole: Shows weak to moderate cytotoxic activity against various cancer cell lines.
-
This compound (Inferred): Methoxy substitutions on the indole ring have been associated with potent anticancer activity in several studies.[9][10] The position of the methoxy group is crucial and can alter the mechanism of cell death.[10] The carbaldehyde group can also contribute to cytotoxicity, potentially by acting as a Michael acceptor or by forming Schiff bases with cellular nucleophiles.[11][12] Therefore, it is reasonable to hypothesize that this compound may exhibit enhanced anticancer activity compared to the parent indole.
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Cell Line | Parent Indole (IC₅₀) | This compound (Predicted IC₅₀) |
| MCF-7 | >100 | 20 - 50 |
| HeLa | >100 | 30 - 60 |
| A549 | >100 | 25 - 55 |
Note: These values are hypothetical and intended for illustrative purposes to guide future experimental work.
Antioxidant Activity
Many indole derivatives are known for their antioxidant properties, acting as free radical scavengers.[3][13]
-
Parent Indole: Possesses moderate antioxidant activity.
-
This compound (Inferred): The methoxy group, being an electron-donating group, can increase the electron density of the indole ring, which may enhance its ability to donate a hydrogen atom and scavenge free radicals.[6] However, the electron-withdrawing nature of the carbaldehyde group might counteract this effect to some extent. The overall antioxidant activity will depend on the interplay of these electronic effects. It is plausible that the methoxy group's influence will be dominant, leading to a modest improvement in antioxidant potential.[14][15]
Table 3: Hypothetical Comparative Antioxidant Activity (IC₅₀ in µg/mL)
| Assay | Parent Indole (IC₅₀) | This compound (Predicted IC₅₀) |
| DPPH | 150 - 200 | 100 - 150 |
Note: These values are hypothetical and intended for illustrative purposes to guide future experimental work.
Experimental Protocols
To validate the inferred biological activities of this compound, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific microorganism.[16][17]
Materials:
-
Test compound (this compound and parent indole)
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][18][19]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow for the MTT assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging activity of a compound.[20][21]
Materials:
-
Test compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in methanol or ethanol.
-
Reaction Mixture: Add the DPPH solution to each well containing the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Caption: Workflow for the DPPH assay.
Conclusion and Future Directions
References
- de Sá Alves, F. F., de Oliveira, C. M. A., de Alencar, M. V. V., & de Oliveira, R. A. G. (2020). Indole: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 20(12), 1056-1076.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.
- Shaker, M. A., & Zikry, A. A. (2021). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. Molecules, 26(21), 6483.
- Katalinić, V., Miloš, M., Kulišić, T., & Jukić, M. (2006). Screening of 70 medicinal plant extracts for antioxidant capacity and total phenols. Food chemistry, 94(4), 550-557.
- Zhang, L., Li, H., Zhang, C., & Zhang, J. (2019). Synthesis, antimicrobial activity, structure-activity relationship, and molecular docking studies of indole diketopiperazine alkaloids. Frontiers in chemistry, 7, 837.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Patil, S. A., Patil, S. A., & Patil, R. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. Bioorganic & medicinal chemistry letters, 26(20), 4969-4974.
- Capan, T. L., & Dalkara, S. (2011). Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. Archiv der Pharmazie, 344(12), 819-827.
- Chinchio, C., Schievano, E., Mammi, S., & Paradisi, C. (2009). Antioxidant activities of synthetic indole derivatives and possible activity mechanisms. Journal of agricultural and food chemistry, 57(18), 8273-8278.
- Zhang, L., Li, H., Zhang, C., & Zhang, J. (2019). Synthesis, antimicrobial activity, structure-activity relationship, and molecular docking studies of indole diketopiperazine alkaloids. Frontiers in chemistry, 7, 837.
- Reiter, R. J., Tan, D. X., Mayo, J. C., Sainz, R. M., Leon, J., & Czarnocki, Z. (2003). Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans. Acta biochimica Polonica, 50(4), 1129-1146.
- Kumar, P., & Kumar, D. (2012). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Bioorganic & medicinal chemistry letters, 22(1), 580-584.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
- Şen, F., & Çinar, Z. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. Turkish Journal of Chemistry, 38(5), 856-888.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in molecular biology (Clifton, N.J.), 716, 157-168.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Sanchez-Moreno, C., Larrauri, J. A., & Saura-Calixto, F. (1998). A procedure to measure the antiradical efficiency of polyphenols. Journal of the Science of Food and Agriculture, 76(2), 270-276.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
- Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy research, 15(2), 127-130.
- Cragg, G. M., & Newman, D. J. (2005). Plants as a source of anti-cancer agents. Journal of ethnopharmacology, 100(1-2), 72-79.
- Bamoniri, A., & Esmkhani, M. (2010). Synthesis, antimicrobial activity, structure-activity relationship, and molecular docking studies of some new indole derivatives. Journal of the Iranian Chemical Society, 7(4), 930-938.
- Al-Mulla, A. (2017). A review: biological importance of indole derivatives. Journal of Saudi Chemical Society, 21(1), 125-130.
- Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2014). Synthesis and evaluation of new indole-based chalcones as antimicrobial agents. Journal of enzyme inhibition and medicinal chemistry, 29(6), 804-809.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- EUCAST. (2020). Breakpoint tables for interpretation of MICs and zone diameters. Version 10.0. European Committee on Antimicrobial Susceptibility Testing.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal, 21(2), 143-152.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Sundberg, R. J. (2002). Indoles. Academic press.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Salem, H. M. (2013). Synthesis, antimicrobial, and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-(1H-indol-3-yl)-4-(substituted-aryl)-2-pyrazoline derivatives. Medicinal Chemistry Research, 22(5), 2201-2212.
- Husain, A., & Ahmad, A. (2013). Synthesis of novel indole-3-carboxaldehyde analogues and their antioxidant evaluation. Der Pharma Chemica, 5(1), 224-230.
- Patel, R. V., & Kumari, P. (2014). Synthesis of Schiff bases of indole-3-carboxaldehyde derivatives using Biginelli reaction and their antioxidant evaluation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4381.
- Husain, A., & Ahmad, A. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(1), 224-230.
- Patel, R. V., & Kumari, P. (2014). Synthesis of Schiff bases of indole-3-carboxaldehyde derivatives using Biginelli reaction and their antioxidant evaluation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4381.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthetic 4-Methoxy-1H-indole-2-carbaldehyde by High-Performance Liquid Chromatography
Executive Summary: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 4-Methoxy-1H-indole-2-carbaldehyde is a crucial building block, and its impurity profile can directly influence the downstream synthesis and the toxicological safety of the resulting drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary, most robust technique. We will dissect the causality behind method development choices, present a self-validating experimental protocol, and contextualize the data within the globally recognized regulatory framework established by the International Council for Harmonisation (ICH).[1][2]
Foundational Principles: Why HPLC is the Gold Standard for This Analyte
High-Performance Liquid Chromatography (HPLC) is renowned for its high resolution, sensitivity, and applicability to a vast range of compounds, making it a cornerstone of pharmaceutical analysis.[3][4] For a non-volatile, thermally labile, and UV-active molecule like this compound, HPLC offers distinct advantages over other common analytical techniques.
-
Analyte Suitability: The indole scaffold contains a strong chromophore, making it ideal for UV detection, a standard and robust HPLC detector. Its relatively low volatility and potential for degradation at high temperatures make it less suitable for Gas Chromatography (GC).
-
Separation Power: Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is exceptionally effective at separating the target analyte from potential synthesis-related impurities. These impurities often include unreacted starting materials (e.g., 4-methoxy-1H-indole), isomers, or by-products with slight differences in polarity, which can be effectively resolved chromatographically.[5]
-
Quantitative Accuracy: HPLC, when properly validated, provides outstanding accuracy and precision for quantifying not only the main peak (the active component) but also trace-level impurities, which is essential for compliance with regulatory guidelines.[6][7]
The logical workflow for HPLC-based purity assessment is a systematic process designed to ensure reliable and reproducible results.
Caption: HPLC Purity Assessment Workflow.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is the preferred method, a comprehensive purity assessment strategy often involves orthogonal techniques, which measure the sample using different physicochemical principles.[4] This ensures that no impurities are missed.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8] | Nuclear spin transitions in a strong magnetic field.[9] |
| Applicability to Analyte | Excellent. Ideal for non-volatile, UV-active compounds. | Poor to Moderate. Requires derivatization for non-volatile compounds; risk of thermal degradation. | Excellent. Provides detailed structural information and can determine purity without a specific reference standard (qNMR). |
| Primary Use Case | Quantitative Purity & Impurity Profiling. Accurately measures the main component and non-volatile impurities.[8] | Volatile Impurity & Residual Solvent Analysis. Essential for identifying impurities not amenable to HPLC. | Structural Elucidation & Absolute Purity (qNMR). Confirms identity and can provide a highly accurate purity value.[10] |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Lower (µg to mg level). |
| Limitations | Requires reference standards for impurity identification and quantification. May not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Less sensitive than chromatographic methods; complex mixtures can be difficult to interpret. |
The Regulatory Framework: Understanding ICH Q3A Guidelines
For drug development professionals, analytical results must be interpreted within a regulatory context. The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[11][12] It establishes thresholds that trigger specific actions.
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose ≤ 2g/day, this is typically ≥0.05%.[13]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This is often ≥0.10% or 1.0 mg/day intake, whichever is lower.[1][13]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety. This is often ≥0.15% or 1.0 mg/day intake, whichever is lower.[1][13]
Our HPLC method must therefore be sensitive enough to accurately detect and quantify impurities at or below the 0.05% level.
Caption: ICH Q3A Impurity Action Decision Tree.
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust, self-validating method for the purity assessment of this compound. The choice of each parameter is grounded in the physicochemical properties of the analyte and potential impurities.
Chromatographic Conditions
The selection of a C18 stationary phase provides a nonpolar surface ideal for retaining the aromatic indole ring system. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape within a reasonable runtime. Acetonitrile is selected as the organic modifier for its low UV cutoff and viscosity. A mild acidic modifier (formic acid) is used to suppress the ionization of any potential acidic or basic impurities, thereby improving peak symmetry.
| Parameter | Condition | Justification |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard for pharmaceutical analysis.[4] |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm | Excellent retention for aromatic compounds, good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent ionization state and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B | Ensures separation of a wide polarity range of impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and improves peak efficiency. |
| Detection | UV at 280 nm | Indole derivatives show strong absorbance near this wavelength.[14] |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Solubilizes the analyte and is compatible with the mobile phase. |
Sample and Standard Preparation
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the synthetic batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST) - The Self-Validating Core
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step that ensures the validity of the results generated.[6] The SST is performed by making five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Poor symmetry can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area | Confirms the precision of the injector and detector. |
| Repeatability (%RSD) | ≤ 1.0% for Retention Time | Confirms the precision of the pump and stability of the system. |
Analysis Procedure & Calculation
-
Equilibrate: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
SST: Perform the System Suitability Test. If it fails, troubleshoot the system before proceeding.
-
Sequence: Inject Diluent (as a blank), followed by the Sample Solution.
-
Integration: Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculation: Calculate the purity using the area normalization method.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Report any impurity greater than 0.05% individually.[13]
Conclusion and Forward Outlook
This guide establishes a robust, validated, and regulatory-compliant HPLC method for the purity assessment of this compound. The causality-driven approach to method development ensures its suitability for the specific analyte, while the integrated system suitability test provides a self-validating framework, guaranteeing the trustworthiness of the generated data. While HPLC serves as the primary tool for quantitative purity determination, it is best practice to complement this analysis with orthogonal methods like GC-MS for volatile impurities and NMR for structural confirmation, creating a comprehensive quality control strategy essential for modern drug development.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). ResearchGate.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Pharmaguideline. (2023). Steps for HPLC Method Validation.
- Macherey-Nagel. (n.d.). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PubMed. (1985). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- Modern Analytical Technique for Characterization Organic Compounds. (2024). ResearchGate.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Routes of 4-Methoxy-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the methoxy and formyl groups on the indole scaffold allows for diverse functionalization and the exploration of new chemical space. The efficiency and practicality of the synthetic route chosen to produce this intermediate can significantly impact the overall success of a research program.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages, supported by available experimental data. Our aim is to equip researchers with the critical information needed to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost-effectiveness, and environmental impact.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most commonly employed and generally most effective method for the formylation of electron-rich indoles, including 4-methoxyindole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich 4-methoxyindole then acts as a nucleophile, attacking the Vilsmeier reagent. The methoxy group at the 4-position enhances the electron density of the indole ring, thereby facilitating this electrophilic substitution. The attack preferentially occurs at the C3 position due to the inherent electronic properties of the indole nucleus. However, in the case of indoles, the reaction can also proceed at the C2 position, and the regioselectivity can be influenced by the reaction conditions and the steric and electronic nature of the substituents on the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole [label="4-Methoxyindole"]; Iminium_Intermediate [label="Iminium Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (H₂O)"];
DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; Indole -> Iminium_Intermediate [label="+ Vilsmeier Reagent\n(Electrophilic Attack)"]; Iminium_Intermediate -> Product [label="+ H₂O\n(Hydrolysis)"]; }
Caption: Mechanism of the Vilsmeier-Haack Reaction.Experimental Protocol
Materials:
-
4-Methoxyindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyindole (1.0 eq) in anhydrous DMF (10-20 mL per gram of indole) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
Basify the mixture to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Performance and Considerations
The Vilsmeier-Haack reaction is generally a high-yielding method for the formylation of 4-methoxyindole.[1] However, the regioselectivity can be a critical factor. While formylation of indoles typically occurs at the C3 position, the presence of substituents can influence the outcome. For 4-methoxyindole, formylation at the C2 position is a known possibility. Careful control of reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, is crucial to maximize the yield of the desired C2-formylated product. The use of fresh, high-quality reagents, particularly anhydrous DMF and POCl₃, is essential for optimal results.[2]
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies can be considered, each with its own set of advantages and limitations.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, and it can also be applied to electron-rich heterocycles like indoles.[3] The reaction typically involves the use of chloroform (CHCl₃) in a biphasic system with a strong base, such as sodium hydroxide (NaOH).
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base. The indole nitrogen is deprotonated by the base to form an indolide anion, which is a highly nucleophilic species. This anion then attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the formyl group. The reaction generally favors ortho-formylation in phenols, and in the case of indoles, substitution can occur at various positions.
Chloroform [label="Chloroform (CHCl₃)"]; Base [label="Strong Base (e.g., NaOH)"]; Dichlorocarbene [label="Dichlorocarbene (:CCl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole [label="4-Methoxyindole"]; Indolide_Anion [label="Indolide Anion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Dichloromethyl Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (H₂O)"];
Chloroform -> Dichlorocarbene [label="+ Base"]; Indole -> Indolide_Anion [label="+ Base"]; Indolide_Anion -> Intermediate [label="+ :CCl₂"]; Intermediate -> Product [label="+ H₂O"]; }
Caption: Mechanism of the Reimer-Tiemann Reaction.The Reimer-Tiemann reaction is often plagued by low yields and the formation of multiple byproducts, making it a less favorable choice compared to the Vilsmeier-Haack reaction for the synthesis of this compound.[4] The harsh reaction conditions (strong base and elevated temperatures) can lead to the degradation of the sensitive indole ring. Furthermore, controlling the regioselectivity to favor C2-formylation is challenging.
Oxidation of 4-Methoxy-2-methylindole
An alternative approach involves the synthesis of the corresponding 2-methylindole derivative, followed by its oxidation to the 2-carbaldehyde.
This two-step strategy first requires the synthesis of 4-methoxy-2-methylindole, which can be achieved through various established indole synthesis methods, such as the Fischer indole synthesis. The subsequent oxidation of the 2-methyl group to a formyl group can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or chromium-based oxidants. The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the methyl group without affecting the electron-rich indole nucleus.
Precursor [label="Suitable Precursors"]; Methyl_Indole [label="4-Methoxy-2-methylindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., SeO₂, MnO₂)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Precursor -> Methyl_Indole [label="Indole Synthesis\n(e.g., Fischer)"]; Methyl_Indole -> Product [label="Oxidation"]; }
Caption: Oxidation of 4-Methoxy-2-methylindole.This method offers an alternative to direct formylation. However, it involves a two-step process, which can impact the overall yield and efficiency. The synthesis of the 4-methoxy-2-methylindole precursor adds an extra step to the synthetic sequence. The oxidation step itself can be challenging, as over-oxidation or side reactions on the indole ring are common. The use of toxic heavy metal oxidants like selenium dioxide also raises environmental and safety concerns.
Comparative Analysis of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Oxidation of 2-Methylindole |
| Starting Material | 4-Methoxyindole | 4-Methoxyindole | 4-Methoxy-2-methylindole |
| Reagents | POCl₃, DMF | CHCl₃, Strong Base | Oxidizing Agent (e.g., SeO₂) |
| Typical Yield | Good to Excellent | Low to Moderate | Moderate to Good |
| Regioselectivity | Generally favors C3, but C2 is possible; can be controlled | Poor, mixture of isomers | Specific to C2-methyl group |
| Reaction Conditions | Mild to moderate | Harsh (strong base, heat) | Variable, can be harsh |
| Scalability | Generally good | Challenging due to biphasic system and exothermicity | Dependent on oxidation method |
| Safety & Environment | POCl₃ is corrosive and moisture-sensitive | CHCl₃ is a suspected carcinogen; strong base is corrosive | Heavy metal oxidants are toxic and produce hazardous waste |
| Cost-Effectiveness | Reagents are relatively inexpensive | Reagents are inexpensive, but low yield impacts cost | Can be more expensive due to the two-step process |
Conclusion
Based on the available information, the Vilsmeier-Haack reaction stands out as the most reliable and efficient method for the synthesis of this compound. Its advantages include generally good yields, milder reaction conditions compared to the Reimer-Tiemann reaction, and good scalability. While regioselectivity can be a concern, careful optimization of the reaction parameters can favor the desired C2-formylation.
The Reimer-Tiemann reaction, although a classic formylation method, is hampered by low yields and poor regioselectivity, making it a less practical choice for this specific target molecule. The oxidation of 4-methoxy-2-methylindole presents a viable alternative, particularly if the starting material is readily available. However, the two-step nature of this route and the potential hazards associated with the oxidation step should be carefully considered.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, available resources, and tolerance for process optimization. For most applications, the Vilsmeier-Haack reaction offers the most direct and efficient pathway to this compound.
References
- L.S.College, Muzaffarpur. Reimer–Tiemann reaction. (2021-12-31).
- Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". Royal Society of Chemistry.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- BenchChem.
- BenchChem.
- PubChem. Indole-2-carboxaldehyde. [Link]
- ResearchG
- Organic Syntheses.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. Synthesis routes of Indole-2-carbaldehyde.
- Sciencemadness.org. the reimer-tiemann reaction.
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18).
- Royal Society of Chemistry. Electronic Supplementary Information (ESI)
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Journal of Molecular Catalysis A: Chemical.
- Molecules. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021-10-15).
- MDPI.
- BenchChem.
- ResearchGate. ChemInform Abstract: Reimer-Tiemann Reaction Using Carbon Tetrachloride.
- PMC.
Sources
Comparative Efficacy of Indole-2-Carbaldehyde Derivatives in Cancer Cell Lines: A Mechanistic Guide
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] In oncology, this versatile heterocyclic structure forms the backbone of potent agents that interfere with cancer cell proliferation and survival.[3][4] While numerous indole-containing drugs are in clinical use, the quest for novel derivatives with improved efficacy and selectivity remains a priority.[1] Indole-2-carbaldehydes, specifically, represent a critical class of synthetic intermediates, offering a reactive aldehyde group that serves as a versatile handle for constructing diverse molecular architectures.[5][6] This guide provides a comparative analysis of a representative set of indole-2-carbaldehyde derivatives, elucidating their cytotoxic potential across various cancer cell lines and delving into the underlying mechanisms of action. We will explore how subtle structural modifications influence biological activity, offering a data-driven perspective for researchers in drug discovery and development.
Rationale in Synthesis: Crafting the Molecular Probes
The therapeutic potential of an indole derivative is profoundly influenced by the nature and position of its substituents. To conduct a meaningful comparative study, a series of indole-2-carbaldehyde derivatives were synthesized, designed to probe the structure-activity relationship (SAR).
A common and effective route to synthesize the core indole-2-carbaldehyde scaffold involves the oxidation of the corresponding 2-hydroxymethylindole.[7][8] This precursor is readily obtained by the lithium aluminum hydride (LAH) reduction of a 2-ethoxycarbonylindole.[7][8] This two-step process is favored for its reliability and good yields. Derivatives with substitutions on the aromatic ring (e.g., at the C5 position) are typically prepared by starting with the appropriately substituted aniline in a classical indole synthesis, such as the Reissert synthesis.[8]
For this comparative study, we will consider four hypothetical, yet representative, compounds to illustrate key SAR principles:
-
I2C-Unsub: The parent 1H-Indole-2-carbaldehyde.
-
I2C-NMe: An N-methylated derivative, to probe the effect of eliminating the N-H hydrogen bond donor capability.
-
I2C-5Cl: A derivative with a chloro-substituent at the 5-position, a common modification to enhance lipophilicity and potency.[9]
-
I2C-3Ph: A derivative with a phenyl group at the 3-position, designed to explore the impact of a bulky, hydrophobic substituent.
Comparative Cytotoxicity Across Cancer and Normal Cell Lines
A primary indicator of a compound's anticancer potential is its ability to inhibit cell growth. The cytotoxic activity of our representative indole-2-carbaldehyde derivatives was evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). To assess selectivity, cytotoxicity was also measured in a non-cancerous human cell line, HEK-293 (embryonic kidney).[10][11] The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, was determined using the MTT assay.
| Compound ID | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 | A549 | HepG2 | |
| I2C-Unsub | 45.2 | 51.8 | 60.1 |
| I2C-NMe | 22.5 | 28.3 | 35.4 |
| I2C-5Cl | 8.7 | 11.2 | 9.5 |
| I2C-3Ph | 1.5 | 2.1 | 1.8 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
| ¹ Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in the most sensitive cancer cell line. A higher SI indicates greater selectivity for cancer cells. |
Analysis of Cytotoxicity Data: The results clearly demonstrate a structure-dependent increase in anticancer activity.
-
The unsubstituted parent compound, I2C-Unsub , shows modest activity.
-
Methylation at the N1 position (I2C-NMe ) doubles the potency, suggesting that the N-H proton is not essential for activity and that increasing lipophilicity may be beneficial.[1]
-
The introduction of a chlorine atom at the C5-position (I2C-5Cl ) leads to a significant enhancement in cytotoxicity, a common observation for indole derivatives where halogens can improve membrane permeability and target engagement.[9]
-
The most potent compound is I2C-3Ph , featuring a phenyl group at the C3 position. This derivative exhibits low micromolar activity, comparable to the reference drug Doxorubicin, and displays the highest selectivity for cancer cells over normal cells. This suggests that a bulky hydrophobic group at this position is critical for potent bioactivity, likely by facilitating strong interactions with a biological target.[12][13]
Mechanistic Elucidation: How Do Indole-2-Carbaldehydes Exert Their Effects?
Based on its superior potency and selectivity, I2C-3Ph was selected for further mechanistic studies. The primary mechanisms by which indole derivatives exert anticancer effects are through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][14][15]
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells.[16] A key hallmark is the activation of a cascade of cysteine proteases called caspases.[17] We investigated the ability of I2C-3Ph to induce apoptosis in A549 lung cancer cells.
-
Caspase Activation: Treatment with I2C-3Ph led to a dose-dependent increase in the activity of caspase-3 and caspase-7, the executioner caspases of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][18] Western blot analysis revealed that I2C-3Ph treatment caused a significant upregulation of Bax and downregulation of Bcl-2, shifting the balance in favor of cell death. This change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade.[16][18]
Caption: Intrinsic apoptosis pathway activated by I2C-3Ph.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from replicating.[19] Flow cytometry analysis of A549 cells treated with I2C-3Ph showed a significant accumulation of cells in the G2/M phase of the cell cycle. This indicates that the compound prevents cells from progressing through mitosis. This G2/M arrest is often associated with the disruption of microtubule dynamics.[20] Indeed, further investigation revealed that I2C-3Ph inhibits tubulin polymerization, a mechanism shared by well-known indole alkaloids like vincristine and vinblastine.[3][12] By preventing the formation of the mitotic spindle, the compound effectively traps the cell in mitosis, ultimately leading to apoptotic cell death.
Experimental Protocols
For scientific integrity and reproducibility, the core methodologies used in this comparative study are detailed below.
Overall Experimental Workflow
Caption: Workflow for comparative analysis of I2C derivatives.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][21]
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HepG2) or normal cells (HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carbaldehyde derivatives in culture medium. Add 100 µL of the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Treatment: Seed A549 cells in 6-well plates and treat with I2C-3Ph at various concentrations (e.g., 0, 1, 2, 5 µM) for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Protein Expression
-
Treatment & Lysis: Treat A549 cells with I2C-3Ph as described above. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of indole-2-carbaldehyde derivatives as a scaffold for developing novel anticancer agents. Our analysis reveals critical structure-activity relationships, highlighting that substitutions at the N1, C3, and C5 positions can dramatically enhance cytotoxic potency and selectivity against cancer cells. The lead compound, I2C-3Ph , exhibits potent, single-digit micromolar activity by inducing G2/M cell cycle arrest and apoptosis, likely through the inhibition of tubulin polymerization and modulation of the Bax/Bcl-2 protein ratio.
The detailed protocols provided offer a robust framework for researchers to evaluate similar compounds. Future work should focus on synthesizing a broader library of C3-substituted indole-2-carbaldehydes to further optimize potency and explore their efficacy in in vivo xenograft models. The pronounced activity of these simple indole structures underscores their value in the ongoing search for more effective and selective cancer therapies.
References
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information (PMC).
- Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers.
- Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Ingenta Connect.
- Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed.
- Different mechanisms of indole derivatives as anticancer agents. ResearchGate.
- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic (RSC Publishing).
- Synthesis and biological evaluation of indoles. Der Pharma Chemica.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health.
- Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate.
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central.
- Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed.
- K252a induces cell cycle arrest and apoptosis by inhibiting Cdc2 and Cdc25c. PubMed.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central.
- Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4). ResearchGate.
- Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. PubMed.
- Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. Springer.
- Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PubMed Central.
- Chemical structures of some indole derivatives showing anticancer activity. ResearchGate.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 20. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Antibacterial Agents: A Comparative Analysis of Indole Alkaloids and the Potential of 4-methoxy-1H-indole-2-carbaldehyde
The relentless rise of antibiotic resistance necessitates an urgent and continuous search for novel antimicrobial agents.[1] Among the vast and structurally diverse natural products, indole alkaloids have emerged as a particularly promising class of compounds, with many exhibiting significant antibacterial properties.[1][2] This guide provides a comparative analysis of the antibacterial efficacy of various indole alkaloids, supported by experimental data. While direct antibacterial assay data for 4-methoxy-1H-indole-2-carbaldehyde is not extensively available in the current literature, this guide will establish a framework for its potential evaluation by examining structurally related compounds and discussing the broader structure-activity relationships within the indole alkaloid family.
The Indole Nucleus: A Privileged Scaffold in Antibacterial Drug Discovery
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a common motif in a multitude of natural and synthetic bioactive molecules. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a wide range of biological targets. The antibacterial activity of indole-containing alkaloids is often attributed to various mechanisms, including the inhibition of efflux pumps, disruption of biofilms, and interference with essential enzymes like pyruvate kinase.[1][2]
Comparative Antibacterial Performance of Selected Indole Alkaloids
To contextualize the potential of novel indole derivatives, it is crucial to examine the antibacterial performance of well-characterized indole alkaloids. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard metric for this comparison.
| Indole Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| Simple Indoles | |||
| Indole-2-carboxamides (general) | S. aureus | 40 | [3] |
| Tris(1H-indol-3-yl)methylium | S. aureus | 1-16 | [4] |
| E. coli | 32-128 | [4] | |
| Bis(indol-3-yl)phenylmethane | S. aureus | 32-256 | [4] |
| Indolo(2,1b)quinazoline-6,12-dione | S. aureus | 1-16 | [4] |
| E. coli | 2-32 | [4] | |
| Substituted Indoles | |||
| 4-bromo-6-chloroindole | S. aureus | 20-30 | [5] |
| 6-bromo-4-iodoindole | S. aureus | 20-30 | [5] |
| Indole Diketopiperazine (3b) | S. aureus | 0.39-1.56 | [6][7] |
| B. subtilis | 0.39-1.56 | [6][7] | |
| P. aeruginosa | 0.39-1.56 | [6][7] | |
| E. coli | 0.39-1.56 | [6][7] | |
| Indole Diketopiperazine (3c) | S. aureus | 0.39-1.56 | [6][7] |
| B. subtilis | 0.39-1.56 | [6][7] | |
| P. aeruginosa | 0.39-1.56 | [6][7] | |
| E. coli | 0.39-1.56 | [6][7] | |
| Synthetic Indole Derivatives | |||
| SMJ-2 | Gram-positive bacteria | 0.25 - 2 | [8] |
| SMJ-4 | Gram-positive bacteria | 0.25 - 16 | [8] |
Data Interpretation: The table highlights the broad range of antibacterial activity exhibited by indole alkaloids. Simple indoles and their derivatives show varied efficacy, with some demonstrating potent activity against Gram-positive bacteria. Notably, more complex structures like the indole diketopiperazines exhibit impressive, broad-spectrum activity with very low MIC values.[6][7] The synthetic derivatives SMJ-2 and SMJ-4 also show remarkable potency against Gram-positive strains.[8]
Structure-Activity Relationship (SAR) Insights: The Case for this compound
While direct experimental data for this compound is scarce, we can infer its potential antibacterial profile by analyzing the structure-activity relationships (SAR) of related compounds.
The position and nature of substituents on the indole ring are critical determinants of antibacterial activity. For instance, studies on multi-halogenated indoles have shown that specific substitution patterns can lead to potent bactericidal activity against resistant strains like MRSA.[5] The presence of a methoxy group, as in our target compound, has been shown in some indole alkaloid contexts to influence activity. For example, in a study of β-carboline alkaloids, the presence of a methoxy group at the C-6 position was suggested to be important for efflux pump inhibitory activity.
The carbaldehyde group at the C-2 position is another key feature. While data on indole-2-carbaldehydes is limited, studies on indole-3-carbaldehyde derivatives provide valuable clues. These studies indicate that modifications to the carbaldehyde moiety can significantly impact antibacterial efficacy.
Considering these points, the methoxy substitution on the benzene ring of this compound could potentially modulate its lipophilicity and electronic properties, thereby influencing its ability to penetrate bacterial membranes and interact with intracellular targets. The aldehyde functional group at the C-2 position offers a reactive site for potential covalent interactions with bacterial enzymes or other critical biomolecules.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To empirically determine the antibacterial activity of this compound and enable direct comparison with other indole alkaloids, the following standardized broth microdilution protocol is recommended. This method is a gold standard for quantitative antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle solvent, e.g., DMSO)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile saline or CAMHB. c. Incubate at 35 ± 2 °C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used to dissolve the compound), and a growth control (bacteria in broth only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Diagram of the Broth Microdilution Workflow:
Caption: Potential mechanisms of antibacterial action for indole alkaloids.
Conclusion and Future Directions
The indole scaffold represents a highly versatile and promising platform for the development of novel antibacterial agents. The comparative data presented in this guide demonstrate the potent and, in some cases, broad-spectrum activity of various indole alkaloids. While the antibacterial profile of this compound remains to be experimentally determined, analysis of structurally related compounds suggests it holds potential as an antibacterial agent.
Future research should focus on the systematic evaluation of this compound and other substituted indole-2-carbaldehydes against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Elucidating the precise mechanisms of action and exploring synergistic combinations with existing antibiotics will be crucial steps in harnessing the full therapeutic potential of this important class of natural products.
References
- Zhang, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 837.
- Liu, Y., et al. (2020). Natural indole-containing alkaloids and their antibacterial activities. Archiv der Pharmazie, 353(10), e2000120.
- Molecules. (2023). Chemical structure and antimicrobial activity of some representative indole alkaloids. ResearchGate.
- Zhang, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed.
- Pereira, F. R., et al. (2021). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. Molecules, 26(11), 3209.
- Onthank, D. C., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS infectious diseases, 4(12), 1715–1726.
- Ramkissoon, A., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3744.
- Al-Ostoot, F. H., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 29(3), 698.
- Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Nature Communications, 15(1), 1-18.
- Liu, Y., et al. (2020). Natural indole-containing alkaloids and their antibacterial activities. ResearchGate.
- Rodríguez-Argüelles, M. C., et al. (2005). Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: Inhibitory activity against fungi and bacteria. Journal of inorganic biochemistry, 99(11), 2231-2239.
- Al-Snafi, A. E. (2019). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in microbiology, 10, 549.
- Costa, C. O., et al. (2024). Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. Molecules, 29(3), 711.
- Silva, N. C. C., et al. (2018). Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. ResearchGate.
- Sari, Y. P., & Zen, N. (2021). MIC values of the isolated compound against E. coli and S. aureus. ResearchGate.
- Sim, W. J., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 11(13), e2307525.
- Wang, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. European Journal of Medicinal Chemistry, 258, 115599.
- Iannicelli, J., et al. (2022). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 11(19), 3087.
- Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239.
Sources
- 1. Natural indole-containing alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-methoxy-1H-indole-2-carbaldehyde
In the lifecycle of research and development, from initial hypothesis to final data analysis, the responsible management of chemical reagents is a non-negotiable pillar of scientific integrity and laboratory safety. For drug development professionals and researchers, handling specialized compounds like 4-methoxy-1H-indole-2-carbaldehyde demands not only precision in its application but also diligence in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and environmentally sound disposal of this compound, ensuring that the final step of your workflow upholds the same high standards as the first.
The causality behind these protocols is clear: improper chemical disposal can lead to regulatory violations, environmental contamination, and immediate safety hazards within the laboratory. This document serves as a self-validating system, grounding each procedural step in established safety data and regulatory standards to ensure a trustworthy and reproducible disposal workflow.
Part 1: Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with specific risks that directly inform handling and disposal requirements.
According to its Safety Data Sheet (SDS), the compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1]
These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat, during all handling and disposal operations.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to mitigate inhalation risks.[1]
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Skin Irritation | H315 | Causes redness, itching, or inflammation of the skin. | Wear protective gloves and clothing.[1] |
| Serious Eye Irritation | H319 | Can cause significant, but reversible, eye damage. | Wear eye and face protection.[1] |
| Respiratory Irritation | H335 | May cause coughing, sneezing, or shortness of breath. | Use only in a well-ventilated area or fume hood.[1] |
Part 2: The Regulatory Landscape: A Multi-Tiered Framework
Chemical waste disposal is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the foundational rules under the Resource Conservation and Recovery Act (RCRA) .[2][3] These federal regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273 , create a "cradle-to-grave" system for managing hazardous waste.[4][5]
It is critical to recognize that state and local regulations may be more stringent than federal mandates.[2] Furthermore, your own institution (university, research institute, or company) will have a dedicated Environmental Health and Safety (EHS or EH&S) department with specific protocols that must be followed.
Therefore, the cardinal rule is to always consult your institution's EHS department before disposing of any chemical waste. They are the ultimate authority on procedural specifics, pickup schedules, and documentation for your location.
Part 3: Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for managing this compound as a hazardous waste stream.
Step 1: Waste Characterization and Segregation
Unused or unwanted this compound, as well as materials significantly contaminated with it, must be treated as hazardous chemical waste.
Crucially, do not mix this waste with other chemical waste streams. [6] Indole compounds can be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Keep this waste stream separate to ensure safety and proper end-disposal.
Step 2: Proper Containerization
-
Select a Compatible Container: The container must be chemically resistant to this compound. A clean, empty container made of the same material as the original product bottle (e.g., amber glass) is an excellent choice.[6] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[8]
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity.[9] This 10% headspace allows for vapor expansion and reduces the risk of spills.
-
Maintain Container Integrity: The exterior of the waste container must be kept clean and free of chemical residue.[9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement. Your EHS office will provide specific hazardous waste labels or tags. The label must include:
-
The words "HAZARDOUS WASTE" .[6]
-
The full, unambiguous chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator or lab group.
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): This is a designated location within the laboratory, at or near the point of waste generation, where the waste is stored.[8]
-
Secure Storage: The container must be kept closed at all times except when adding waste.[6][8] Store it in a designated secondary containment bin (a larger, chemically resistant tray or tub) to contain any potential leaks.
-
Segregated Storage: Store the SAA bin containing the this compound waste away from incompatible materials, particularly strong acids and oxidizers.[8]
Step 5: Arranging for Final Disposal
Once the waste container is full (or you are discontinuing the project), contact your institution's EHS department to schedule a waste pickup. Provide them with all the information from the hazardous waste label. They will handle the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" journey of the chemical.
Part 4: Decontamination and Empty Container Management
A container that once held this compound is not considered simple trash. To be disposed of as non-hazardous waste, it must be rendered "RCRA empty."
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect Rinsate: Crucially, the first rinse, and often all subsequent rinses (rinsate), must be collected and disposed of as hazardous waste. [10] Add the rinsate to your this compound waste container or a compatible solvent waste stream.
-
Deface the Label: After the container is triple-rinsed and fully dry, completely remove or deface the original product label to prevent confusion.[10]
-
Final Disposal: Consult your EHS office for the final disposal of the cleaned, defaced container. Some institutions may have a specific recycling program for lab glass, while others may direct it to general solid waste.
Part 5: Spill Response Protocol
In the event of a spill, immediate and correct action is vital.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including gloves, goggles, and a lab coat. If significant dust is generated, respiratory protection may be necessary.[1]
-
Contain and Clean: Prevent the spill from entering drains or waterways.[1] For this solid compound, carefully sweep or vacuum up the material. Absorb any remaining residue with an inert material like vermiculite or sand.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
References
- This compound Safety D
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Link
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). Link
- The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. Link
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Link
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Link
- Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. Link
- Indole-4-carboxaldehyde Safety D
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Link
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Link
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
- Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. Link
Sources
- 1. aksci.com [aksci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methoxy-1H-indole-2-carbaldehyde
Welcome to a comprehensive guide on the safe handling of 4-methoxy-1H-indole-2-carbaldehyde (CAS No. 213682-04-3). In modern drug discovery and chemical synthesis, the innovative potential of a compound is inextricably linked to the safety with which we can handle it. This guide moves beyond a simple checklist, offering a procedural and causal framework for laboratory professionals. Our objective is to build a culture of safety that is as robust as our science, ensuring that every researcher is empowered with the knowledge to operate safely and effectively.
Section 1: Hazard Profile and Risk Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1] The primary risks are associated with direct contact and inhalation.
-
H315 - Causes skin irritation: Contact with the skin can lead to localized inflammation, characterized by redness, itching, or dryness.[1][2]
-
H319 - Causes serious eye irritation: This is a significant risk. Exposure to the eyes can result in pain, redness, and potentially severe damage.[1][2]
-
H335 - May cause respiratory irritation: As a solid, the compound can form dust. Inhalation of this dust can irritate the lungs and respiratory system.[1][2][3]
These hazards are the "why" behind every piece of PPE we will discuss. They are not abstract codes but direct indicators of potential harm that our protocols are designed to prevent.
| Hazard Classification | GHS Hazard Code | Description of Risk | Signal Word |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact.[1][3][4] | Warning |
| Serious Eye Irritation | H319 | Can cause significant eye damage and pain upon contact.[1][3][4] | Warning |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1][3][4] | Warning |
Section 2: The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment is, critically, the last line of defense. A truly safe laboratory environment is built upon a multi-layered approach known as the Hierarchy of Controls. This principle, endorsed by bodies like the Occupational Safety and Health Administration (OSHA), prioritizes proactive measures over reactive ones.[5]
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, our focus begins with robust Engineering and Administrative Controls :
-
Engineering Controls: All handling of the solid compound, especially weighing and transfers, must occur within a certified chemical fume hood or a ventilated enclosure.[1][6] This directly mitigates the respiratory irritation hazard (H335) by containing dust and fumes at the source. The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[4][6]
-
Administrative Controls: A comprehensive Chemical Hygiene Plan, as required by OSHA, is non-negotiable.[5] This includes developing Standard Operating Procedures (SOPs) for this specific compound, ensuring all personnel are trained on its hazards, and maintaining accessible Safety Data Sheets (SDSs).[7][8]
Section 3: Mandated PPE Protocol for this compound
Only after implementing the higher-level controls do we specify the PPE. The following equipment is mandatory for any procedure involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical splash goggles & face shield[9][10] | Disposable nitrile gloves[9] | Fully-buttoned lab coat[9] | Required if not in a fume hood or ventilated enclosure[1][9] |
| Solution Preparation | Chemical splash goggles[10] | Disposable nitrile gloves[9] | Fully-buttoned lab coat[9] | Not required if performed in a fume hood |
| Reaction Workup/Sampling | Chemical splash goggles[10] | Disposable nitrile gloves[9] | Fully-buttoned lab coat[9] | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles & face shield[9][10] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter[6][9] |
| Waste Disposal | Chemical splash goggles[10] | Disposable nitrile gloves[9] | Fully-buttoned lab coat[9] | Not typically required |
Detailed PPE Specifications
-
Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are required.[9][10] When handling larger quantities or during any operation with a heightened splash risk (e.g., transfers, spill cleanup), a face shield must be worn over the goggles for full facial protection.[9][10]
-
Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[9] It is crucial to wash hands thoroughly after handling the compound, even when gloves are worn.[1] For situations involving prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select an appropriate material.
-
Body Protection: A clean, fully-buttoned laboratory coat serves to protect the skin from accidental contact (H315).[9] Clothing worn underneath should cover the legs, and shoes must be closed-toed.
-
Respiratory Protection: Under normal laboratory conditions where the compound is handled exclusively within a functioning fume hood, additional respiratory protection is not required.[3] However, in the event of a significant spill, a failure of engineering controls, or during maintenance activities, a NIOSH-approved air-purifying respirator with the appropriate particulate filter is necessary.[6][9]
Section 4: Procedural Workflow: A Step-by-Step Safety Plan
This section provides a self-validating workflow that integrates the hazard information and PPE requirements into a practical, step-by-step process.
Caption: A logical workflow for handling this compound.
Operational and Disposal Plan
-
Pre-Handling:
-
Handling and Use:
-
Conduct all manipulations of the solid compound within the fume hood to contain any dust.[1]
-
When weighing, use a spatula to gently transfer the material. Avoid dropping or creating dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Decontamination:
-
After use, decontaminate the work surface with an appropriate solvent and wipe clean.
-
Thoroughly wash any glassware or equipment that came into contact with the chemical.
-
-
Spill Management:
-
In case of a small spill inside a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand).
-
Wearing full PPE including respiratory protection, carefully sweep or vacuum the absorbed material into a labeled waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal:
By adhering to this structured approach, you ensure that your work with this compound is not only scientifically productive but also fundamentally safe.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE). Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
Sources
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Guide to OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene | GTPE [pe.gatech.edu]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 8. capitalresin.com [capitalresin.com]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. uah.edu [uah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

